molecular formula C12H6ClF3N4O3 B608221 JNJ-42041935 CAS No. 1193383-09-3

JNJ-42041935

货号: B608221
CAS 编号: 1193383-09-3
分子量: 346.65 g/mol
InChI 键: FXHHASJVTYRJHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-42041935 is a selective, 2-OG competitive, and reversible inhibitor of HIF-PH enzymes (pKis = 12.3, 51.3, and 22.4 nM for HIF-PH1, HIF-PH2, and HIF-PH3, respectively). It is >100-fold selective for HIF-PH compared to the related FIH (factor-inhibiting HIF) and a panel of various other enzymes. In an inflammation-induced anemia model in rats, 100 µM/kg/day this compound significantly increased the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit, and restored mean corpuscular volume and mean cell hemoglobin of red bloods cells.>This compound is a potent (pK(I) = 7.3-7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes. This compound is a new pharmacological tool, which can be used to investigate PHD inhibition and demonstrate that PHD inhibitors offer great promise for the treatment of inflammation-induced anemia. The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease inter alia.

属性

IUPAC Name

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHHASJVTYRJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193383-09-3
Record name JNJ-42041935
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-42041935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-42041935: A Technical Guide to its Mechanism of Action as a Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting the degradation of HIF-α subunits, this compound leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to hypoxia.[4][5] This stabilization mimics a hypoxic state, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). This mechanism of action has demonstrated therapeutic potential in preclinical models for the treatment of anemia, particularly inflammation-induced anemia.[1][2][3]

Core Mechanism of Action: PHD Inhibition

This compound functions as a competitive inhibitor of the prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] These enzymes are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases that play a crucial role in the regulation of HIF-α stability. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.

This compound competes with the co-substrate 2-oxoglutarate for binding to the active site of PHDs.[2][4] This competitive and reversible inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cell, even under normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, heterodimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

digraph "JNJ-42041935_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Experimental workflow for HIF-1α stabilization assay.
In Vivo Model of Inflammation-Induced Anemia

Objective: To evaluate the efficacy of this compound in a preclinical model of anemia of inflammation.

Methodology:

  • Animal Model: The model is typically induced in rats (e.g., Lewis rats) by the administration of peptidoglycan-polysaccharide (PGPS) from Streptococcus pyogenes. This induces a chronic inflammatory state that leads to the development of anemia.

  • Drug Administration: this compound is formulated for oral administration. Rats are treated daily with the compound (e.g., at a dose of 100 µmol/kg) or vehicle for a specified period (e.g., 14 days).[1][2]

  • Blood Sampling: Blood samples are collected at baseline and at various time points during the study.

  • Hematological Analysis: The following parameters are measured using an automated hematology analyzer:

    • Hemoglobin (Hb): To assess the severity of anemia.

    • Hematocrit (Hct): The percentage of red blood cells in the blood.

    • Reticulocyte count: To measure the rate of red blood cell production by the bone marrow.

  • Plasma Erythropoietin (EPO) Measurement: Plasma EPO levels are quantified using an ELISA kit to confirm the pharmacological effect of this compound on the primary target gene of HIF.

  • Data Analysis: The hematological parameters and EPO levels are compared between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound in reversing the anemic state.

In Vivo Pharmacological Effects

In preclinical studies, oral administration of this compound has demonstrated significant hematopoietic effects. In a rat model of inflammation-induced anemia, daily administration of this compound (100 µmol/kg) for 14 days was effective in reversing the anemia.[2] A 5-day treatment in mice at the same dose resulted in a 2-fold increase in reticulocytes, a 2.3 g/dl increase in hemoglobin, and a 9% increase in hematocrit.[1] Furthermore, a single oral dose of 300 µmol/kg in mice led to a significant increase in plasma erythropoietin levels.[1] These findings underscore the potential of this compound as a therapeutic agent for anemia by stimulating endogenous erythropoietin production.

References

An In-Depth Technical Guide to JNJ-42041935: A Potent Prolyl Hydroxylase Domain (PHD) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Developed through structure-based drug design, this compound has been investigated as a pharmacological tool to explore the therapeutic potential of PHD inhibition, particularly in the context of anemia.[2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and effects in preclinical models.

Core Compound Details

PropertyValue
IUPAC Name 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
Molecular Formula C₁₂H₆ClF₃N₄O₃
Molecular Weight 346.65 g/mol
CAS Number 1193383-09-3

Mechanism of Action

This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes.[2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene of interest is erythropoietin (EPO), a key hormone regulating red blood cell production.[3]

cluster_normoxia Normoxia cluster_inhibition PHD Inhibition by this compound JNJ-42041935_normoxia This compound PHD PHD Enzymes JNJ-42041935_normoxia->PHD Inhibits HIF-1α_normoxia HIF-1α PHD->HIF-1α_normoxia Hydroxylates OH-HIF-1α Hydroxylated HIF-1α HIF-1α_normoxia->OH-HIF-1α VHL VHL Complex OH-HIF-1α->VHL Proteasome Proteasomal Degradation VHL->Proteasome JNJ-42041935_inhibition This compound PHD_inhibited PHD Enzymes (Inhibited) JNJ-42041935_inhibition->PHD_inhibited HIF-1α_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_stabilized->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE HIF-1α/β Dimer Binds HIF-1β HIF-1β HIF-1β->Nucleus Target Genes Target Gene Transcription (e.g., EPO) HRE->Target Genes

Caption: Signaling pathway of this compound action.

Biochemical and Cellular Activity

This compound is a potent inhibitor of the three main PHD isoforms: PHD1, PHD2, and PHD3. Its inhibitory activity has been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms

TargetpKipIC₅₀
PHD1 (full-length)7.91 ± 0.04Not Reported
PHD2 (full-length)7.29 ± 0.05Not Reported
PHD3 (full-length)7.65 ± 0.09Not Reported
PHD2₁₈₁₋₄₁₇Not Reported7.0 ± 0.03

Data sourced from MedchemExpress and TargetMol.[1][3]

Selectivity Profile

This compound exhibits significant selectivity for PHD enzymes over the structurally related Factor Inhibiting HIF (FIH), another 2-oxoglutarate-dependent oxygenase that regulates HIF-1α activity. It is reported to be over 100-fold more selective for PHDs compared to FIH.[4][5] While it is stated to have minimal affinity against a broader panel of kinases and other enzymes, detailed quantitative data from such screenings are not publicly available.

Preclinical In Vivo Efficacy

The primary preclinical application of this compound has been in models of anemia, particularly inflammation-induced anemia.

Table 2: Hematological Effects of this compound in a Rat Model of Inflammation-Induced Anemia

ParameterTreatment GroupResult
Reticulocyte CountThis compound (100 µmol/kg, p.o., 5 days)2-fold increase
HemoglobinThis compound (100 µmol/kg, p.o., 5 days)2.3 g/dl increase
HematocritThis compound (100 µmol/kg, p.o., 5 days)9% increase
Anemia ReversalThis compound (100 µmol/kg, p.o., 14 days)Effective
Anemia ReversalErythropoietinNo effect

Data sourced from MedchemExpress.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, Cmax, AUC, and bioavailability, are not extensively reported in publicly available literature. Early discovery efforts have alluded to suboptimal pharmacokinetic properties, which may have limited its clinical development.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against PHD2.

Start Start Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - 2-oxoglutarate - Ascorbate, Fe(II) - this compound serial dilutions Start->Reagents Incubation Incubate PHD2 with this compound Reagents->Incubation Reaction Initiate reaction by adding substrate and co-factors Incubation->Reaction Quench Quench reaction Reaction->Quench Detection Detect hydroxylation (e.g., antibody-based, MS) Quench->Detection Analysis Calculate IC₅₀ Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro PHD2 inhibition assay.
  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), and ascorbate.

    • Prepare a serial dilution of this compound in DMSO.

  • Enzyme and Inhibitor Pre-incubation :

    • In a microplate, add the reaction buffer, PHD2 enzyme, and the serially diluted this compound.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation :

    • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide, 2-oxoglutarate, ferrous iron, and ascorbate.

  • Reaction Incubation :

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination :

    • Stop the reaction by adding a quenching agent, such as EDTA or a strong acid (e.g., trifluoroacetic acid).

  • Detection :

    • The extent of HIF-1α peptide hydroxylation can be measured using various methods, including:

      • Antibody-based detection : Using an antibody specific for the hydroxylated proline residue.

      • Mass Spectrometry : Directly measuring the mass change of the peptide substrate.

  • Data Analysis :

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Model of Inflammation-Induced Anemia in Rats (Representative Protocol)

This protocol outlines a general procedure for inducing and treating inflammation-induced anemia in a rat model.

  • Animal Model :

    • Use an appropriate rat strain (e.g., Lewis rats).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Induction of Anemia :

    • Induce inflammation and subsequent anemia by administering an inflammatory agent. A common method is the subcutaneous injection of peptidoglycan-polysaccharide (PG-PS) or Complete Freund's Adjuvant (CFA).[6]

  • Treatment :

    • After a period to allow for the development of anemia (e.g., 7-14 days), divide the animals into treatment and control groups.

    • Administer this compound orally at the desired dose (e.g., 100 µmol/kg) daily for the specified duration (e.g., 14 days).[2]

    • Administer the vehicle to the control group.

  • Monitoring :

    • Collect blood samples at regular intervals (e.g., weekly) via a suitable method (e.g., tail vein).

    • Analyze the blood for hematological parameters, including hemoglobin, hematocrit, and reticulocyte count.

  • Endpoint Analysis :

    • At the end of the study, collect terminal blood samples for final analysis.

    • Plasma may be collected to measure erythropoietin levels.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PHD enzymes. Its ability to stabilize HIF-1α and stimulate erythropoiesis in preclinical models underscores the therapeutic potential of PHD inhibition for the treatment of anemia. While its own clinical development may be limited, it remains a valuable pharmacological tool for researchers investigating the HIF pathway and its role in various physiological and pathological processes. Further research into the broader downstream effects of this compound on HIF-1α target genes could provide additional insights into the multifaceted roles of this signaling pathway.

References

JNJ-42041935: A Technical Guide to HIF-1α Stabilization via Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-42041935, a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. This compound stabilizes the alpha subunit of HIF-1 (HIF-1α), a master regulator of the cellular response to low oxygen, offering therapeutic potential in conditions such as anemia and inflammatory diseases.[1] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PHD Inhibition

Under normal oxygen conditions (normoxia), HIF-1α is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and mediate its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, erythropoiesis, and metabolism.

This compound is a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes.[1][2] By binding to the active site of PHDs, it mimics the hypoxic state, leading to the stabilization of HIF-1α even in the presence of normal oxygen levels. This compound exhibits non-selective inhibition of all PHD isoforms, which is believed to be crucial for stimulating hepatic erythropoietin (EPO) production.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms and FIH

Target EnzymeInhibition Constant (pKi)pIC50
PHD17.91 ± 0.04[2][4]-
PHD27.29 ± 0.05[2][4]7.0 ± 0.03 (for PHD2181–417)[4][5]
PHD37.65 ± 0.09[2][4]-
FIH (Factor Inhibiting HIF)-~ 4 (>100-fold selectivity over PHDs)[2]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenKey Findings
Inflammation-induced anemia in rats100 µmol/kg, once daily for 14 daysEffective in reversing anemia[1][4]
Normal Balb/C mice100 µmol/kg, once daily for 5 days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit[4][5]
Diabetic and non-diabetic C57BL/6J mice with induced abdominal aortic aneurysm150 mmol/kg, daily for 14 daysReduced impairment of experimental AAA progression in hyperglycemic mice[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core signaling pathway and experimental workflows.

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_hypoxia_jnj Hypoxia or this compound O2 O2 PHD PHD Two_Oxoglutarate 2-Oxoglutarate HIF1a_OH HIF-1α-OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Ubiquitin Ubiquitin VHL->Ubiquitin Recruitment Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation Degradation JNJ This compound PHD_inhibited PHD (Inhibited) JNJ->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Transcription Gene Transcription (EPO, VEGF, etc.) HRE->Gene_Transcription Activation

Caption: HIF-1α Stabilization Pathway.

Experimental_Workflow_In_Vitro cluster_enzyme_assay PHD Enzyme Inhibition Assay cluster_cell_assay Cell-Based HIF-1α Stabilization Assay Purified_PHD Purified PHD Enzymes (PHD1, PHD2, PHD3) Incubation1 Pre-incubation Purified_PHD->Incubation1 JNJ_Compound This compound (Varying Concentrations) JNJ_Compound->Incubation1 Reaction Enzymatic Reaction Incubation1->Reaction Substrates HIF-1α Peptide & [14C]2-Oxoglutarate Substrates->Reaction Measurement Quantification of Hydroxylated Peptide Reaction->Measurement pKi_pIC50 Determination of pKi and pIC50 Measurement->pKi_pIC50 Cell_Line Hep3B Cells Treatment Treatment with this compound Cell_Line->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot for HIF-1α Cell_Lysis->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry HIF1a_Level Quantification of HIF-1α Levels Densitometry->HIF1a_Level

Caption: In Vitro Experimental Workflows.

Detailed Experimental Protocols

PHD Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory potency of this compound against PHD enzymes.

  • Enzyme and Substrate Preparation: Purified, full-length recombinant human PHD1, PHD2, and PHD3 enzymes are used. A synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain is used as a substrate, along with [2-¹⁴C]2-oxoglutarate.

  • Compound Incubation: this compound is pre-incubated with the respective PHD enzyme in a reaction buffer containing FeNH₄SO₄.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the HIF-1α peptide and [2-¹⁴C]2-oxoglutarate.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of hydroxylated HIF-1α peptide is quantified, often through methods that can separate the radiolabeled product.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) is determined from the IC50 values using the Cheng-Prusoff equation.

FIH Inhibition Assay

To assess selectivity, the inhibitory activity against the structurally related Factor Inhibiting HIF (FIH) is measured.[4][5]

  • Enzyme and Substrate: Purified glutathione transferase-tagged full-length FIH and a synthetic HIF-1α peptide (residues Asp788 to Leu822) are used.[4][5]

  • Incubation: Compounds are preincubated with 17.1 nM FIH for 30 minutes.[4][5]

  • Reaction: A 10-minute incubation is performed with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[4][5]

  • Analysis: The level of inhibition is determined by quantifying the formation of the hydroxylated product.

Cell-Based HIF-1α Stabilization Assay

This protocol describes the evaluation of this compound's ability to stabilize HIF-1α in a cellular context.

  • Cell Culture: Human hepatoma (Hep3B) cells are cultured under standard conditions.[2]

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4, 8, or 12 hours).[7]

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α.

  • Detection and Analysis: A secondary antibody conjugated to a detection enzyme is used for visualization. The intensity of the HIF-1α band is quantified using densitometry to determine the relative increase in HIF-1α levels compared to untreated controls.[7]

In Vivo Anemia Model in Rats

This protocol details the assessment of this compound's efficacy in an animal model of inflammation-induced anemia.

  • Anemia Induction: Anemia is induced in rats through a method that mimics chronic inflammation.

  • Compound Administration: this compound is administered orally to the rats at a dose of 100 µmol/kg once daily for 14 days.[1][4] A control group receives a vehicle.

  • Blood Sample Collection: Blood samples are collected at baseline and at specified time points during and after the treatment period.

  • Hematological Analysis: Key hematological parameters, including hemoglobin levels, hematocrit, and reticulocyte counts, are measured to assess the reversal of anemia.[4][5]

Conclusion

This compound is a well-characterized, potent inhibitor of PHD enzymes that effectively stabilizes HIF-1α. Its ability to induce erythropoietin and reverse anemia in preclinical models highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIF pathway modulators. Further investigation into the long-term effects and clinical applications of PHD inhibitors like this compound is warranted.

References

JNJ-42041935: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Developed through a structure-based drug design program, it acts as a 2-oxoglutarate competitive inhibitor, effectively stabilizing HIF-α subunits and activating the hypoxia signaling pathway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key in vitro and in vivo data. It details the experimental protocols for its characterization and visualizes the underlying biological pathways and developmental logic. While this compound has demonstrated significant efficacy in animal models of anemia, detailed pharmacokinetic data and its clinical development status are not publicly available.

Introduction

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of the cellular response to low oxygen levels. The stability of the HIF-1α subunit is primarily controlled by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Inhibition of PHDs presents a therapeutic strategy to mimic a hypoxic response, thereby upregulating the production of endogenous erythropoietin (EPO) and offering a potential treatment for anemia, particularly in the context of chronic kidney disease and inflammation. This compound, a benzimidazolopyrazole compound, emerged from a structure-based drug design initiative to identify potent and selective PHD inhibitors.

Discovery and Design

This compound was identified and optimized through a structure-based drug design (SBDD) approach. This strategy involved leveraging the crystal structure of PHD2 to design molecules that could effectively compete with the co-substrate 2-oxoglutarate at the enzyme's active site. The benzimidazole-pyrazole scaffold was developed to achieve high-affinity binding and selectivity.

cluster_0 Structure-Based Drug Design Cycle Target_ID Target Identification (PHD2) Crystal PHD2 Crystallography Target_ID->Crystal Virtual_Screen In Silico Screening & Fragment Scaffolding Crystal->Virtual_Screen Lead_Gen Lead Compound (Benzimidazole-pyrazole) Virtual_Screen->Lead_Gen Synthesis Chemical Synthesis Lead_Gen->Synthesis Assay In Vitro Potency & Selectivity Assays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis JNJ42041935 This compound Lead_Opt->JNJ42041935

Discovery workflow for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor at the 2-oxoglutarate binding site of PHD enzymes. By blocking PHD activity, it prevents the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO).

cluster_0 Normoxia cluster_1 Hypoxia / this compound HIF1a_N HIF-1α PHD_N PHD Enzymes (Active) HIF1a_N->PHD_N Hydroxylation HIF1a_OH HIF-1α-OH PHD_N->HIF1a_OH O2 O2 2-OG O2->PHD_N VHL_N VHL HIF1a_OH->VHL_N Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N HIF1a_H HIF-1α PHD_H PHD Enzymes HIF1a_H->PHD_H HIF1a_Stable HIF-1α (Stable) PHD_H->HIF1a_Stable JNJ This compound JNJ->PHD_H Inhibition HIF1b HIF-1β Dimer HIF-1α/β Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE HRE Binding Nucleus->HRE EPO EPO Gene Transcription HRE->EPO HIF1a_StableHIF1b HIF1a_StableHIF1b HIF1a_StableHIF1b->Dimer

Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound
TargetAssay TypeValueReference
PHD1 (full-length)pKi7.91 ± 0.04[1]
PHD2 (full-length)pKi7.29 ± 0.05[1]
PHD3 (full-length)pKi7.65 ± 0.09[1]
PHD2 (181-417)pIC507.0 ± 0.03[1]
FIHpIC50~ 4
Table 2: In Vivo Efficacy of this compound in a Rat Model of Anemia
Treatment GroupDosing RegimenChange in HemoglobinChange in HematocritChange in ReticulocytesReference
This compound100 µmol/kg p.o. daily for 5 days+2.3 g/dL+9%2-fold increase[1]
This compound100 µmol/kg p.o. daily for 14 daysReversal of inflammation-induced anemia--[1]
Erythropoietin50 µg/kg i.p.No effect--[1]

Experimental Protocols

PHD Enzyme Inhibition Assay (Representative)

This protocol is based on the general methodology for PHD inhibition assays and the specific details provided for the related FIH assay. For the exact protocol, refer to Barrett et al., 2011.

  • Enzyme and Substrate Preparation : Recombinant full-length human PHD1, PHD2, and PHD3 are expressed and purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α is used as the substrate.

  • Reaction Mixture : The assay is typically performed in a buffer containing HEPES, FeSO₄, and ascorbate.

  • Inhibition Assessment :

    • Varying concentrations of this compound are pre-incubated with the PHD enzyme.

    • The reaction is initiated by the addition of the HIF-1α peptide and 2-oxoglutarate (one of which is often radiolabeled or part of a fluorescence-based detection system).

    • The reaction is allowed to proceed at a controlled temperature and is then quenched.

  • Detection : The extent of proline hydroxylation is quantified. This can be achieved through various methods, such as capturing the hydroxylated peptide and measuring incorporated radioactivity or using an antibody-based detection system (e.g., ELISA, TR-FRET).

  • Data Analysis : IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. pKᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Factor Inhibiting HIF (FIH) Inhibition Assay
  • Reagents : Purified glutathione transferase-tagged full-length FIH (amino acids 1-350) at 17.1 nM, a synthetic HIF-1α peptide (residues Asp788 to Leu822), 1 µM [2-¹⁴C]2-oxoglutarate, and 10 µM FeNH₄SO₄ in a reaction buffer.[1]

  • Procedure :

    • This compound is pre-incubated with FIH for 30 minutes.[1]

    • The enzymatic reaction is initiated by a 10-minute incubation with [2-¹⁴C]2-oxoglutarate.[1]

  • Analysis : The level of inhibition is determined by quantifying the amount of incorporated radiolabel.

HIF-1α Stabilization in Cell Culture (Representative)
  • Cell Culture : Human hepatoma (Hep3B) cells are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

  • Treatment : Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis : Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting :

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for HIF-1α.

    • A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

cluster_0 HIF-1α Stabilization Assay Workflow Cell_Culture Culture Hep3B Cells Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α, anti-β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for HIF-1α stabilization assay.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the public domain. Similarly, there is no public record of this compound entering clinical trials. The development may have been discontinued in the preclinical or early clinical stages, or the compound may have served as a scaffold for the development of other PHD inhibitors.

Conclusion

This compound is a well-characterized preclinical tool compound that potently and selectively inhibits PHD enzymes. Its discovery through structure-based drug design highlights a successful approach to targeting the 2-oxoglutarate binding site of this enzyme class. The compound's ability to stabilize HIF-1α and stimulate erythropoiesis in vivo underscores the therapeutic potential of PHD inhibition for the treatment of anemia. While its own path to clinical application is unclear, the data generated from the study of this compound have contributed to the broader understanding and development of HIF-PHD inhibitors as a therapeutic class.

References

  • Barrett, T. D., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (this compound), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920.

  • MedchemExpress Product Page: this compound.

  • TargetMol Product Page: this compound.

References

JNJ-42041935: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent, cell-permeable, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting PHDs, this compound stabilizes HIF-α, a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization leads to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell metabolism.[4] This document provides an in-depth technical guide on the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Target Selectivity Profile

This compound is a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of PHD enzymes.[1][2] The compound exhibits potent inhibition of the three main PHD isoforms (PHD1, PHD2, and PHD3).

Primary Target Affinity

The inhibitory potency of this compound against the full-length human PHD isoforms is summarized in the table below. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

TargetpKi (mean ± SEM)Ki (nM)
PHD17.91 ± 0.0412.3
PHD27.29 ± 0.0551.3
PHD37.65 ± 0.0922.4

Data sourced from multiple references.[2][5][6]

Off-Target Selectivity

This compound demonstrates high selectivity for PHD enzymes over the structurally related asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[2][3] The compound also shows minimal affinity for a wide range of other enzymes, receptors, and ion channels at concentrations up to 10 µM.

Factor Inhibiting HIF (FIH)

TargetpIC50IC50 (µM)Selectivity vs. PHD2
FIH~ 4~ 100>100-fold

Data sourced from multiple references.[2][3]

Broad Panel Selectivity

This compound has been evaluated against a panel of other potential off-targets. At concentrations of 1 and 10 μM, the compound exhibited minimal inhibitory activity against a wide range of receptors, enzymes, and kinases. While specific quantitative data from a comprehensive commercial panel screening is not publicly available, the consistent reporting of high selectivity underscores its focused mechanism of action.[5][6][7]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PHD enzymes, which leads to the stabilization and activation of HIF-1α. The following diagram illustrates this signaling pathway.

HIF-1a Stabilization Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound cluster_nucleus Hypoxia / this compound PHD PHD (PHD1, PHD2, PHD3) VHL VHL PHD->VHL Binding HIF1a HIF-1α HIF1a->PHD Hydroxylation (Prolyl) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ This compound PHD_inhibited PHD JNJ->PHD_inhibited Inhibition HIF1a_stable HIF-1α (stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes

Caption: Mechanism of HIF-1α stabilization by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target selectivity of this compound.

In Vitro PHD Enzyme Inhibition Assay

This assay determines the potency of this compound against purified PHD enzymes. A variety of methods can be employed, with a common approach being the detection of a reaction product or the consumption of a co-substrate. Below is a representative protocol based on a colorimetric method that measures the consumption of the co-substrate 2-oxoglutarate.

PHD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PHD Enzyme, HIF-1α Peptide Substrate, 2-Oxoglutarate, Ascorbate, Fe(II), and this compound dilutions Incubation Incubate PHD enzyme with this compound Reagents->Incubation Initiation Initiate reaction by adding HIF-1α peptide and 2-oxoglutarate Incubation->Initiation Reaction Allow reaction to proceed at 37°C Initiation->Reaction Quench Stop reaction with acid (e.g., HClO4) Reaction->Quench Derivatization Derivatize remaining 2-oxoglutarate Quench->Derivatization ColorDev Develop color with a specific reagent Derivatization->ColorDev Measure Measure absorbance at a specific wavelength ColorDev->Measure Calc Calculate % inhibition for each This compound concentration Measure->Calc Plot Plot % inhibition vs. log[this compound] Calc->Plot IC50 Determine IC50/pKi value Plot->IC50

Caption: Workflow for an in vitro PHD enzyme inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme: Recombinant human PHD1, PHD2, or PHD3.

    • Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

    • Co-substrates and Co-factors: 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

    • Test Compound: this compound dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • The PHD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer containing ascorbate and Fe(II) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and 2-oxoglutarate.

    • The reaction is allowed to proceed at 37°C for a specific time (e.g., 20-60 minutes).

    • The reaction is terminated by the addition of an acid, such as perchloric acid.

  • Detection and Analysis:

    • The amount of remaining 2-oxoglutarate is determined by a colorimetric method.

    • The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro FIH Inhibition Assay

This assay measures the inhibitory activity of this compound against FIH, often using a radiolabeled co-substrate.

FIH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, FIH Enzyme, HIF-1α Peptide Substrate, [14C]-2-Oxoglutarate, Fe(II), and this compound dilutions Incubation Pre-incubate FIH with this compound Reagents->Incubation Initiation Initiate reaction by adding [14C]-2-oxoglutarate Incubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Capture Capture released [14C]O2 Reaction->Capture Scintillation Quantify radioactivity using liquid scintillation counting Capture->Scintillation Calc Calculate % inhibition Scintillation->Calc IC50 Determine IC50/pIC50 value Calc->IC50

Caption: Workflow for a radiolabeled FIH inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Enzyme: Purified full-length FIH.[5][6]

    • Substrate: A synthetic HIF-1α peptide (e.g., corresponding to residues Asp788 to Leu822).[5][6]

    • Radiolabeled Co-substrate: [¹⁴C]-2-oxoglutarate.[5][6]

    • Other reagents: FeNH₄SO₄ in reaction buffer.[5][6]

  • Assay Procedure:

    • FIH (e.g., 17.1 nM) is pre-incubated with this compound for 30 minutes.[5][6]

    • The reaction is initiated by the addition of 1 µM [¹⁴C]-2-oxoglutarate.[5][6]

    • The reaction proceeds for 10 minutes.[5][6]

  • Detection and Analysis:

    • The released [¹⁴C]O₂ is captured and quantified by liquid scintillation counting.

    • The IC50 value is determined from the concentration-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay confirms the ability of this compound to stabilize HIF-1α in a cellular context.

HIF1a_Western_Blot_Workflow CellCulture Culture cells (e.g., HeLa, Hep3B) to desired confluency Treatment Treat cells with varying concentrations of this compound for a specific duration CellCulture->Treatment Lysis Lyse cells and prepare whole-cell or nuclear extracts Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking PrimaryAb Incubate with primary antibody against HIF-1α Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Detect signal using a chemiluminescent substrate SecondaryAb->Detection Imaging Image the blot Detection->Imaging

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Protocol Details:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa or Hep3B) are cultured to approximately 80% confluency.

    • Cells are treated with a range of this compound concentrations for a specified time (e.g., 4-24 hours).

  • Protein Extraction and Quantification:

    • Cells are harvested and lysed to obtain either whole-cell lysates or nuclear extracts.

    • Protein concentration is determined using a standard method like the BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST).

    • The membrane is incubated with a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or lamin) should be used to ensure equal protein loading.

Conclusion

This compound is a potent and highly selective inhibitor of the PHD family of enzymes. Its well-defined target profile, with minimal off-target activity, makes it a valuable tool for investigating the physiological and pathological roles of HIF stabilization. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other PHD inhibitors.

References

An In-depth Technical Guide to the Biological Effects of JNJ-42041935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting the degradation of HIF-α subunits, this compound leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to hypoxia. This activity subsequently modulates the transcription of various genes involved in erythropoiesis, iron metabolism, and angiogenesis. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative pharmacological data, and in-depth experimental methodologies.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normoxic conditions, PHD enzymes (PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes, thereby preventing the hydroxylation of HIF-α.[1] This inhibition stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.

JNJ-42041935_Mechanism_of_Action cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound cluster_nucleus Inhibition by this compound PHD PHD Enzymes (PHD1, PHD2, PHD3) VHL VHL E3 Ligase PHD->VHL recognition O2 O₂ O2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD HIFa HIF-α HIFa->PHD hydroxylation Degradation Degradation Proteasome Proteasome VHL->Proteasome ubiquitination Proteasome->Degradation JNJ This compound PHD_inhibited PHD Enzymes (Inhibited) JNJ->PHD_inhibited inhibition HIFa_stable HIF-α (Stabilized) Nucleus Nucleus HIFa_stable->Nucleus translocation HIFb HIF-β HIFa_stable->HIFb dimerization HRE Hypoxia Response Element (HRE) HIFb->HRE Gene_Transcription Gene Transcription (Erythropoietin, etc.) HRE->Gene_Transcription

Figure 1: Mechanism of action of this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound against PHD isoforms has been determined through various in vitro assays. Additionally, its biological effects have been quantified in in vivo animal models.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms
Target EnzymepKiIC₅₀Assay Method
PHD17.91 ± 0.04-Enzyme Inhibition Assay
PHD27.29 ± 0.05-Enzyme Inhibition Assay
PHD37.65 ± 0.09-Enzyme Inhibition Assay
FIH~4 (pIC₅₀)>100-fold selective vs. PHDsEnzyme Inhibition Assay

Data sourced from multiple studies. pKi values represent the negative logarithm of the inhibition constant.

Table 2: In Vivo Hematological Effects of this compound in a Rat Model of Anemia
Animal ModelTreatmentDurationKey Findings
Inflammation-induced anemia in rats100 µmol/kg, oral, once daily14 daysEffective in reversing anemia
Normal mice100 µmol/kg, oral, once daily5 days~2-fold increase in reticulocytes~2.3 g/dL increase in hemoglobin~9% increase in hematocrit

Data represents approximate changes observed in preclinical studies.[2]

Detailed Experimental Protocols

In Vitro PHD Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against PHD enzymes, based on commonly used AlphaScreen technology.

Objective: To quantify the IC₅₀ of this compound for PHD1, PHD2, and PHD3.

Materials:

  • Recombinant human PHD1, PHD2, or PHD3

  • Biotinylated HIF-1α peptide substrate

  • This compound

  • 2-oxoglutarate

  • FeSO₄

  • Ascorbic acid

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20)

  • AlphaScreen Glutathione Donor Beads

  • AlphaScreen Streptavidin Acceptor Beads

  • 384-well microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the PHD enzyme, FeSO₄, and ascorbic acid.

  • Add the this compound serial dilutions to the wells.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-oxoglutarate.

  • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads.

  • Incubate in the dark for 60 minutes to allow for bead binding.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC₅₀ values from the resulting dose-response curves.

PHD_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents dispense_enzyme Dispense PHD Enzyme, FeSO₄, and Ascorbic Acid prepare_reagents->dispense_enzyme add_inhibitor Add this compound (Serial Dilutions) dispense_enzyme->add_inhibitor pre_incubation Pre-incubation (15 min) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction (Add HIF-1α peptide & 2-OG) pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (60 min) initiate_reaction->reaction_incubation stop_reaction Stop Reaction (Add EDTA & AlphaScreen Beads) reaction_incubation->stop_reaction bead_incubation Bead Incubation (60 min, dark) stop_reaction->bead_incubation read_plate Read Plate (AlphaScreen Reader) bead_incubation->read_plate analyze_data Data Analysis (Calculate IC₅₀) read_plate->analyze_data end End analyze_data->end Anemia_Model_Workflow start Start acclimatize Acclimatize Lewis Rats start->acclimatize induce_anemia Induce Anemia (PG-PS Injection) acclimatize->induce_anemia monitor_anemia Monitor Anemia Development (~14 days) induce_anemia->monitor_anemia randomize Randomize Animals monitor_anemia->randomize treatment Daily Oral Dosing (this compound or Vehicle) randomize->treatment blood_collection Periodic Blood Collection treatment->blood_collection data_analysis Data Analysis hematology_analysis Hematological Analysis blood_collection->hematology_analysis hematology_analysis->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging end End imaging->end

References

Mechanism of Action: PHD Inhibition and HIF-1α Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, playing a significant role in the stimulation of erythropoiesis. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

This compound functions as a competitive inhibitor of PHD enzymes, specifically PHD1, PHD2, and PHD3.[1][2][3] These enzymes are crucial regulators of the Hypoxia-Inducible Factor (HIF-1α) signaling pathway. In normoxic conditions (normal oxygen levels), PHDs hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to its accumulation and stabilization.[3][4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. A key target gene in the context of erythropoiesis is erythropoietin (EPO). The upregulation of EPO gene expression leads to increased secretion of EPO, a hormone that stimulates the production of red blood cells in the bone marrow.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on erythropoiesis.

Table 1: In Vitro PHD Inhibition by this compound

EnzymepKi
PHD17.91 ± 0.04
PHD27.29 ± 0.05
PHD37.65 ± 0.09

Source:[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Anemia

Treatment GroupDose and DurationChange in ReticulocytesChange in HemoglobinChange in Hematocrit
This compound100 µmol/kg, p.o., once daily for 5 days2-fold increase+2.3 g/dl+9%

Source:[1][5]

Table 3: Effect of this compound in a Rat Model of Inflammation-Induced Anemia

Treatment GroupDose and DurationOutcome
This compound100 µmol/kg, p.o., once daily for 14 daysEffective in reversing anemia
Erythropoietin50 µg/kg, i.p.No effect

Source:[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound stimulates erythropoiesis.

Mechanism of this compound in Erythropoiesis cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus This compound This compound PHD PHD This compound->PHD Inhibits HIF-1α HIF-1α PHD->HIF-1α Hydroxylates (in normoxia) Ubiquitin Ubiquitin HIF-1α->Ubiquitin Ubiquitination HIF-1α_stabilized Stabilized HIF-1α HIF-1α->HIF-1α_stabilized Stabilization (due to PHD inhibition) Proteasome Proteasome Ubiquitin->Proteasome Degradation HIF-1 Complex HIF-1 Complex HIF-1α_stabilized->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE EPO Gene EPO Gene HRE->EPO Gene Activates Transcription EPO EPO EPO Gene->EPO Translation Erythropoiesis Erythropoiesis EPO->Erythropoiesis Stimulates

Caption: this compound inhibits PHD, leading to HIF-1α stabilization and increased EPO production.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

PHD Inhibition Assay

Objective: To determine the inhibitory potency of this compound against PHD enzymes.

Methodology:

  • Recombinant human PHD1, PHD2, and PHD3 enzymes are used.

  • The assay is performed in a buffer containing a peptide substrate derived from HIF-1α.

  • The hydroxylation of the substrate by the PHD enzyme is measured.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The pKi values are calculated from the concentration-response curves.

In Vivo Model of Anemia in Rats

Objective: To evaluate the in vivo efficacy of this compound in stimulating erythropoiesis.

Methodology:

  • Anemia is induced in rats through a specific experimental model (e.g., through phlebotomy or administration of an anemia-inducing agent).

  • A baseline blood sample is collected to measure hematological parameters (hemoglobin, hematocrit, reticulocytes).

  • This compound is administered orally at a dose of 100 µmol/kg once daily for a specified period (e.g., 5 or 14 days).[1][5]

  • A control group receives a vehicle.

  • Blood samples are collected at specified time points during and after the treatment period.

  • Hematological parameters are analyzed to assess the effect of this compound on red blood cell production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

In Vivo Efficacy Evaluation Workflow Start Start Induce_Anemia Induce Anemia in Rats Start->Induce_Anemia Baseline_Measurement Baseline Blood Sample (Hb, Hct, Reticulocytes) Induce_Anemia->Baseline_Measurement Group_Allocation Allocate to Treatment Groups (this compound vs. Vehicle) Baseline_Measurement->Group_Allocation Treatment Oral Administration (e.g., 100 µmol/kg daily) Group_Allocation->Treatment Blood_Sampling Periodic Blood Sampling Treatment->Blood_Sampling Data_Analysis Analyze Hematological Parameters Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vivo erythropoietic effects of this compound.

References

JNJ-42041935: A Technical Guide to its Role in Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting the degradation of HIF-1α, a master regulator of the cellular response to hypoxia, this compound has emerged as a valuable tool for investigating the physiological and pathological processes regulated by the HIF pathway, including angiogenesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in angiogenesis studies, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of HIF-1 is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound acts as a competitive inhibitor of the 2-oxoglutarate binding site of PHD enzymes, preventing the hydroxylation of HIF-1α.[1] This stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms

TargetpKi (mean ± SD)pIC50 (mean ± SD)
PHD17.91 ± 0.04[2]-
PHD27.29 ± 0.05[2]7.0 ± 0.03 (for PHD2181–417)[2]
PHD37.65 ± 0.09[2]-
FIH~ 4[5]-

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDosing RegimenKey FindingsReference
Inflammation-induced anemia in rats100 µmol/kg, p.o., once daily for 14 daysEffective in reversing anemia.[1][2][1][2]
Inflammation-induced anemia in rats100 µmol/kg, p.o., for 5 consecutive days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit.[2][2]
Abdominal Aortic Aneurysm in diabetic mice150 mmol/kg, daily for 14 daysAugmented neo-angiogenesis (increased capillary density and length).[6][6]
Healthy Balb/C miceSingle oral dose of 300 µmol/kg2.2 ± 0.3-fold increase in peritoneal bioluminescence (reporter for HIF activity) after 2 hours.[7][7]

Key Experimental Protocols

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel®)

  • This compound (solubilized in DMSO)

  • 96-well culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Protocol:

  • Preparation of Basement Membrane Matrix: Thaw the basement membrane extract on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure even coating of the well bottom. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[1][6][8]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 105 cells/mL.

  • Treatment with this compound: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.

  • Assay Initiation: Add 100 µL of the HUVEC suspension to each well of the solidified matrix-coated plate. Immediately add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.[8]

  • Visualization and Quantification:

    • After incubation, carefully remove the culture medium.

    • Wash the cells gently with PBS.

    • Add Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[1]

    • Visualize the tube-like structures using an inverted fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Angiogenesis: Murine Model of Abdominal Aortic Aneurysm (AAA)

This protocol, adapted from a study on diabetic mice, assesses the effect of this compound on neo-angiogenesis in a disease context.[6]

Materials:

  • Male C57BL/6J mice

  • This compound

  • Vehicle control

  • Surgical instruments for AAA induction

  • Histology equipment and reagents

  • Antibodies for immunohistochemistry (e.g., against CD31 for endothelial cell staining)

Protocol:

  • Animal Model: Induce diabetes in mice if required for the specific study aims. Induce AAA via intra-aortic elastase infusion.[6]

  • Drug Administration: Administer this compound (e.g., 150 mmol/kg) or vehicle daily via oral gavage, starting one day prior to AAA induction and continuing for 14 days.[6]

  • Assessment of Angiogenesis:

    • At the end of the treatment period, euthanize the animals and perfuse the vasculature.

    • Harvest the aortic tissue and fix in formalin for paraffin embedding.

    • Perform histological staining (e.g., Hematoxylin and Eosin) to visualize the general tissue morphology.

    • Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to identify blood vessels.

    • Quantify neo-angiogenesis by measuring capillary density and capillary length in the aortic wall using image analysis software.[6]

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Environment cluster_1 Nucleus JNJ This compound PHD PHD Enzymes JNJ->PHD Inhibition HIF1a HIF-1α HIF1a_p Hydroxylated HIF-1α VHL VHL E3 Ligase HIF1a_p->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HIF1a->HIF1a_p Hydroxylation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding VEGF_gene VEGF Gene Transcription HRE->VEGF_gene Activation

Caption: this compound inhibits PHD, stabilizing HIF-1α to promote VEGF gene transcription.

G cluster_workflow In Vitro Tube Formation Assay Workflow prep 1. Prepare Matrigel-coated 96-well plate seed 2. Seed HUVECs onto Matrigel prep->seed treat 3. Treat with this compound (or controls) seed->treat incubate 4. Incubate for 4-18 hours at 37°C treat->incubate stain 5. Stain with Calcein AM incubate->stain image 6. Image with fluorescence microscope stain->image quantify 7. Quantify tube formation (length, junctions, loops) image->quantify

Caption: Workflow for assessing this compound's effect on in vitro angiogenesis.

Conclusion

This compound is a well-characterized and potent inhibitor of PHD enzymes, making it an invaluable research tool for studying HIF-1α-mediated angiogenesis. Its ability to stabilize HIF-1α and upregulate pro-angiogenic factors like VEGF has been demonstrated in both in vitro and in vivo settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of the HIF pathway in angiogenesis and exploring its therapeutic potential.

References

Preclinical Profile of JNJ-42041935: A Potent and Selective HIF Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of JNJ-42041935, a novel small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Developed through structure-based drug design, this compound has been investigated for its potential in treating anemia and other conditions where stabilization of HIF is beneficial.[1] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a potent, 2-oxoglutarate competitive, and reversible inhibitor of PHD enzymes.[1][2] Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits, leading to their rapid degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes, including erythropoietin (EPO).[2][3] This mechanism offers a therapeutic strategy for conditions like anemia.[1]

JNJ-42041935_Mechanism_of_Action cluster_normoxia Normoxia cluster_inhibition PHD Inhibition by this compound HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination This compound This compound PHD_inhibited PHD This compound->PHD_inhibited Inhibits HIF-1α_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation HIF-1αβ HIF-1α/β Dimer ARE Antioxidant Response Element HIF-1αβ->ARE Binds to Gene Transcription Target Gene Transcription (e.g., EPO) ARE->Gene Transcription

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through in vitro enzyme inhibition assays and in vivo animal models.

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of PHD isoforms 1, 2, and 3.[4] It exhibits greater than 100-fold selectivity for HIF-PHDs over the related factor-inhibiting HIF (FIH).[5][6]

Target EnzymeInhibition Constant (pKi)pIC50
PHD17.91 ± 0.04[4]-
PHD27.29 ± 0.05[4]7.0 ± 0.03[4][7]
PHD37.65 ± 0.09[4]-
FIH-~ 4[6]
In Vivo Efficacy in a Rat Model of Anemia

In a rat model of inflammation-induced anemia, oral administration of this compound demonstrated significant hematopoietic effects.[1][4]

Treatment GroupDoseDurationKey Findings
This compound100 µmol/kg, once daily14 daysEffective in reversing inflammation-induced anemia.[1][4]
Erythropoietin Receptor Agonist50 µg/kg, i.p.Intermittent, high dosesNo effect on inflammation-induced anemia.[1][4]
This compound100 µmol/kg, p.o.5 consecutive days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, and a 9% increase in hematocrit.[4][7]
In Vivo Effects in Mice

Studies in Balb/C mice further confirmed the biological activity of this compound.

DoseRoute of AdministrationKey Findings
30, 100, and 300 µmol/kgOralDose-dependent increase in plasma erythropoietin concentration 6 hours after administration.[4]
300 µmol/kgOralA 2.2 ± 0.3-fold increase in peritoneal bioluminescence 2 hours after administration in luciferase-treated mice.[4][7]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

PHD Enzyme Inhibition Assay

The inhibitory activity of this compound against PHD enzymes was determined using purified enzymes.

PHD_Inhibition_Assay_Workflow Start Start Purified_PHD Purified PHD Enzyme (PHD1, PHD2, or PHD3) Start->Purified_PHD Incubation_1 Pre-incubation Purified_PHD->Incubation_1 This compound This compound (Varying Concentrations) This compound->Incubation_1 Substrates Addition of Substrates (2-oxoglutarate, HIF-1α peptide) Incubation_1->Substrates Incubation_2 Enzymatic Reaction Substrates->Incubation_2 Measurement Measurement of Enzyme Activity Incubation_2->Measurement Data_Analysis Calculation of pKi and pIC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PHD Enzyme Inhibition Assay.

Protocol Details:

  • Enzymes: Purified full-length PHD1, PHD2, and PHD3 were used.[4]

  • Inhibitor: this compound was tested at various concentrations.

  • Substrates: The reaction mixture included a synthetic HIF-1α peptide and [2-¹⁴C]2-oxoglutarate.[4]

  • Reaction Conditions: The assay was performed in a reaction buffer containing FeNH₄SO₄.[4]

  • Measurement: Enzyme activity was determined by quantifying the amount of radiolabeled product formed.

FIH Inhibition Assay

The selectivity of this compound was assessed against the structurally related enzyme FIH.

Protocol Details:

  • Enzyme: Purified glutathione transferase-tagged full-length FIH (amino acids 1 to 350) was used.[4][7]

  • Peptide Substrate: A synthetic HIF-1α peptide corresponding to residues Asp788 to Leu822 was utilized.[4][7]

  • Incubation: Compounds were preincubated with 17.1 nM FIH for 30 minutes, followed by a 10-minute incubation with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[4][7]

In Vivo Rat Model of Inflammation-Induced Anemia

This model was used to evaluate the therapeutic potential of this compound in a disease-relevant context.

Rat_Anemia_Model_Workflow Start Start Induction Induction of Anemia in Rats Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Oral Administration of this compound (100 µmol/kg) or Vehicle Grouping->Treatment Monitoring Blood Collection and Hematological Analysis Treatment->Monitoring For 14 days Endpoint Evaluation of Anemia Reversal Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the Rat Anemia Model Study.

Protocol Details:

  • Animal Model: An inflammation-induced anemia model in rats was utilized.[1]

  • Treatment: this compound was administered orally at a dose of 100 µmol/kg once a day for 14 days.[1][4]

  • Comparator: An exogenous erythropoietin receptor agonist was used as a comparator at intermittent high doses (50 µg/kg i.p.).[1][4]

  • Analysis: Hematological parameters including reticulocytes, hemoglobin, and hematocrit were measured.[4]

In Vivo Mouse Studies

These studies aimed to assess the pharmacodynamic effects of this compound in mice.

Protocol Details:

  • Animals: Balb/C mice were used.[4]

  • Dosing: this compound was administered orally at doses of 30, 100, and 300 µmol/kg.[4]

  • Pharmacodynamic Readout: Plasma erythropoietin concentrations were measured 6 hours after dosing. For hematological effects, the 100 µmol/kg dose was administered on 5 consecutive days, and blood was collected on day 8 for analysis.[4]

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of PHD enzymes, leading to the stabilization of HIF-1α and subsequent stimulation of erythropoiesis. The in vivo studies in rodent models of anemia further support its potential as a therapeutic agent for the treatment of anemia. These findings provide a strong rationale for the clinical development of this compound and similar PHD inhibitors.

References

JNJ-42041935: A Technical Whitepaper on a Potent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935, with the CAS number 1193383-09-3, is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Developed through structure-based drug design, this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of PHD inhibition in conditions such as anemia, ulcerative colitis, and ischemic diseases.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a 2-oxoglutarate competitive, reversible, and selective inhibitor of the PHD enzymes.[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event targets HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD activity, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α PHD PHD Enzymes HIF-1α_normoxia->PHD Substrate HIF-1α-OH Hydroxylated HIF-1α PHD->HIF-1α-OH Hydroxylation O2 O2 O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD Fe2+ Fe2+ Fe2+->PHD VHL VHL E3 Ligase HIF-1α-OH->VHL Binding Proteasome Proteasome HIF-1α-OH->Proteasome Ub Ubiquitin VHL->Ub Recruitment Ub->HIF-1α-OH Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_hypoxia->HIF_Complex This compound This compound PHD_inhibited PHD Enzymes (Inhibited) This compound->PHD_inhibited Inhibition HIF-1β HIF-1β (ARNT) HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcription

Figure 1: HIF Signaling Pathway Under Normoxia and PHD Inhibition.

Quantitative Pharmacological Data

This compound exhibits potent inhibitory activity against multiple PHD isoforms. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeParameterValueReference
PHD1 (full-length)pKi7.91 ± 0.04[2][3]
PHD2 (full-length)pKi7.29 ± 0.05[2][3]
PHD3 (full-length)pKi7.65 ± 0.09[2][3]
PHD2 (amino acids 181-417)pIC507.0 ± 0.03[2][3]
Factor Inhibiting HIF (FIH)pIC50~ 4[4]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelTreatment RegimenKey FindingsReference
Inflammation-induced anemia (Rat)100 µmol/kg, p.o., once daily for 14 daysEffective in reversing anemia[1][3]
Balb/C Mice100 µmol/kg p.o. for 5 consecutive days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit[2][3]
Luciferase Reporter MiceSingle oral dose of 300 µmol/kg2.2 ± 0.3-fold increase in peritoneal bioluminescence after 2 hours[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro PHD Enzyme Inhibition Assay

A general workflow for determining the inhibitory potency of this compound against PHD enzymes is outlined below.

PHD Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PHD Enzyme - this compound dilutions - HIF-1α peptide substrate - Co-factors (FeSO4, Ascorbate) - 2-Oxoglutarate Start->Prepare_Reagents Incubate Incubate this compound with PHD enzyme Prepare_Reagents->Incubate Add_Substrates Initiate reaction by adding HIF-1α peptide and 2-Oxoglutarate Incubate->Add_Substrates Reaction Allow enzymatic reaction to proceed Add_Substrates->Reaction Stop_Reaction Stop the reaction Reaction->Stop_Reaction Detection Detect product formation (e.g., antibody-based, mass spec) Stop_Reaction->Detection Data_Analysis Data Analysis: - Plot dose-response curve - Calculate IC50/pIC50 values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General Workflow for In Vitro PHD Inhibition Assay.

Protocol for FIH Inhibition Assay:

The potency of this compound against the structurally related enzyme Factor Inhibiting HIF (FIH) was assessed as a measure of selectivity.[2][3]

  • Enzyme and Substrate Preparation : Purified glutathione transferase-tagged full-length FIH (amino acids 1 to 350) and a synthetic HIF-1α peptide (residues Asp788 to Leu822) were used.[3]

  • Pre-incubation : this compound was pre-incubated with 17.1 nM FIH for 30 minutes.[2][3]

  • Reaction Initiation : The reaction was initiated by a 10-minute incubation with 1 µM [2-¹⁴C]2-oxoglutarate in the presence of 10 µM FeNH₄SO₄ in the reaction buffer.[2][3]

  • Detection and Analysis : The inhibition of FIH activity was determined by measuring the amount of incorporated radiolabeled 2-oxoglutarate.

In Vivo Animal Studies

Inflammation-Induced Anemia Model in Rats:

  • Model Induction : Anemia was induced in rats through an inflammatory stimulus (details of the stimulus are not specified in the provided search results).

  • Treatment : Rats were treated with this compound at a dose of 100 µmol/kg, administered orally once a day for 14 days.[1][3] A comparator group received an exogenous erythropoietin receptor agonist at 50 µg/kg i.p.[1][2]

  • Outcome Measures : Hematological parameters were assessed to determine the reversal of anemia.

Hematological Effects in Mice:

  • Dosing : Balb/C mice were administered this compound at a dose of 100 µmol/kg p.o. for 5 consecutive days.[3]

  • Blood Collection : Blood was collected on day 8 (3 days after the final dose) into EDTA-containing tubes.[3]

  • Analysis : Reticulocyte count, hemoglobin levels, and hematocrit were measured.[2][3]

Measurement of Plasma Erythropoietin in Mice:

  • Dosing : Balb/C mice were administered single oral doses of this compound at 30, 100, and 300 µmol/kg.[3]

  • Plasma Collection : Plasma was collected 6 hours after dosing.[3]

  • Analysis : Plasma erythropoietin concentrations were measured using an appropriate immunoassay.[3]

Selectivity Profile

This compound demonstrates significant selectivity for PHD enzymes over the related hydroxylase FIH, with a greater than 100-fold difference in inhibitory potency.[4] Furthermore, at concentrations of 1 and 10 µM, the compound showed minimal affinity for a range of other targets in commercial assay panels.[2][3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of HIF prolyl hydroxylase enzymes. Its ability to stabilize HIF-α and stimulate the transcription of hypoxia-responsive genes has been demonstrated in both in vitro and in vivo models. The data presented in this technical guide underscore its utility as a research tool for exploring the therapeutic potential of PHD inhibition in various disease states. For drug development professionals, this compound represents a key pharmacological agent for validating the HIF pathway as a druggable target.

References

JNJ-42041935: A Technical Overview of its Interaction with Prolyl Hydroxylase Domain Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of JNJ-42041935 against the prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3. This compound is a potent and selective inhibitor of the PHD family of enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway.[1] This document summarizes the binding affinities (pKi), details the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

Inhibitory Potency of this compound against PHD Isoforms

This compound demonstrates potent inhibition of the full-length PHD1, PHD2, and PHD3 enzymes.[2] The inhibitory constant (pKi) values are summarized in the table below. The compound acts as a 2-oxoglutarate competitive, reversible, and selective inhibitor of these enzymes.[1][3]

EnzymepKi Value (Mean ± SEM)
PHD17.91 ± 0.04
PHD27.29 ± 0.05
PHD37.65 ± 0.09

Table 1: pKi values for this compound against full-length PHD1, PHD2, and PHD3 enzymes.[2][3]

PHD/HIF Signaling Pathway

The prolyl hydroxylase domain enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-α).[4] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various genes involved in erythropoiesis, angiogenesis, and metabolism.[4] this compound mimics the hypoxic state by inhibiting PHDs, thereby stabilizing HIF-α.

PHD_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound Inhibition PHDs PHD1/2/3 HIF_alpha_OH HIF-α-OH O2 O2 O2->PHDs alpha_KG 2-Oxoglutarate alpha_KG->PHDs HIF_alpha HIF-α HIF_alpha->HIF_alpha_OH Hydroxylation VHL VHL Complex HIF_alpha_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Products Proteasome->Degradation JNJ This compound PHDs_inhibited PHD1/2/3 JNJ->PHDs_inhibited Inhibition HIF_alpha_stable HIF-α (stabilized) Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation HIF_beta HIF-β HIF_beta->Nucleus HIF_complex HIF-α/β Complex HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Binding Nucleus->HIF_complex Dimerization Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Diagram 1: PHD/HIF Signaling Pathway under Normoxia and Hypoxia/Inhibition.

Experimental Protocols

The determination of the pKi values for this compound against PHD isoforms involves a biochemical assay that measures the enzymatic activity of purified, full-length PHD enzymes. While the exact proprietary protocol may vary, the methodology is based on the principles of enzyme kinetics and competitive inhibition. The potency of this compound for the structurally related Factor Inhibiting HIF (FIH) is assessed by similar methods.[2]

Principle of the Assay

The assay quantifies the hydroxylation of a HIF-α peptide substrate by the PHD enzyme. This reaction consumes a co-substrate, 2-oxoglutarate ([2-¹⁴C]2-oxoglutarate), which is decarboxylated to succinate, releasing [¹⁴C]O₂. The amount of radioactivity released is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]O₂ release in the presence of the compound.

Detailed Methodology

  • Enzyme and Substrate Preparation :

    • Purified, full-length recombinant human PHD1, PHD2, and PHD3 enzymes are used.

    • A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α serves as the substrate.

    • [2-¹⁴C]2-oxoglutarate is used as the radiolabeled co-substrate.

    • This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution for serial dilutions.

  • Reaction Mixture :

    • The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.

    • The mixture contains essential co-factors for PHD activity, including Fe(II) (e.g., from FeNH₄SO₄) and ascorbate.[2]

    • A specific concentration of the PHD enzyme and the HIF-1α peptide substrate are added to each reaction well.

  • Inhibition Assay :

    • Varying concentrations of this compound are pre-incubated with the PHD enzyme for a defined period (e.g., 30 minutes) to allow for binding.[2]

    • The enzymatic reaction is initiated by the addition of [2-¹⁴C]2-oxoglutarate.[2]

    • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature.[2]

  • Detection and Data Analysis :

    • The reaction is terminated, and the released [¹⁴C]O₂ is captured and quantified using a scintillation counter.

    • The enzyme activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration of the 2-oxoglutarate substrate. The pKi is the negative logarithm of the Ki.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified PHD Enzyme Preincubation 1. Pre-incubation: Enzyme + Inhibitor + Co-factors (Fe(II), Ascorbate) Enzyme->Preincubation Substrate HIF-α Peptide Substrate->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Initiation 2. Initiation: Add [¹⁴C]2-Oxoglutarate Preincubation->Initiation Incubation 3. Incubation: Controlled Time & Temperature Initiation->Incubation Termination 4. Termination & [¹⁴C]O₂ Capture Incubation->Termination Quantification 5. Scintillation Counting Termination->Quantification Analysis 6. Data Analysis: IC₅₀ Determination Quantification->Analysis Calculation 7. Cheng-Prusoff Equation: Calculate Ki and pKi Analysis->Calculation

Diagram 2: Experimental Workflow for PHD Inhibition Assay.

References

JNJ-42041935: A Potent, 2-Oxoglutarate Competitive Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-42041935 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a 2-oxoglutarate competitive inhibitor, its quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in the investigation and potential application of this compound.

Introduction

The hypoxia-inducible factor (HIF) pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. The stability and activity of the HIF-α subunit are primarily regulated by a family of 2-oxoglutarate (2-OG) and iron-dependent dioxygenases known as prolyl hydroxylase domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic states, the lack of oxygen as a co-substrate limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.

This compound, chemically identified as 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, is a cell-permeable benzimidazolopyrazole compound that functions as a reversible and competitive inhibitor of the PHD enzymes with respect to the co-substrate 2-oxoglutarate.[1][2] Its ability to stabilize HIF-α under normoxic conditions has positioned it as a valuable tool for studying the physiological and pathological roles of the HIF pathway and as a potential therapeutic agent for conditions such as anemia.[1]

Mechanism of Action

This compound exerts its inhibitory effect by competing with the endogenous co-substrate 2-oxoglutarate for binding to the active site of the PHD enzymes.[1][3] This competitive inhibition prevents the hydroxylation of HIF-α, thereby stabilizing it and leading to the activation of downstream hypoxic signaling pathways. The binding is reversible, allowing for a dynamic modulation of the HIF pathway.

cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound 2OG 2-Oxoglutarate PHD PHD Enzyme 2OG->PHD Co-substrate Fe2+ Fe(II) Fe2+->PHD Co-factor O2 Oxygen O2->PHD Co-substrate HIF-1α-OH Hydroxylated HIF-1α PHD->HIF-1α-OH Hydroxylates HIF-1α HIF-1α HIF-1α->PHD Binds VHL VHL E3 Ligase HIF-1α-OH->VHL Recognized by Proteasome Proteasomal Degradation VHL->Proteasome Targets for This compound This compound PHD_inhibited PHD Enzyme (Inhibited) This compound->PHD_inhibited Competes with 2-OG for binding HIF-1α_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocates to HRE Hypoxia Response Elements Nucleus->HRE Binds to Gene_Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Activates cluster_workflow PHD Inhibition Assay Workflow Start Start Preincubation Pre-incubate this compound with purified PHD enzyme Start->Preincubation Incubation Add [2-14C]2-oxoglutarate, FeNH4SO4, and HIF-1α peptide and incubate Preincubation->Incubation Termination Terminate reaction Incubation->Termination Measurement Measure radioactivity of [14C]CO2 released Termination->Measurement Analysis Calculate pKi values Measurement->Analysis End End Analysis->End cluster_invivo In Vivo Anemia Model Workflow Induction Induce anemia in rats Treatment Administer this compound (100 µmol/kg p.o., once daily) for 14 days Induction->Treatment Blood_Collection Collect blood samples Treatment->Blood_Collection Hematological_Analysis Analyze hematological parameters (reticulocytes, hemoglobin, hematocrit) Blood_Collection->Hematological_Analysis Comparison Compare with vehicle and erythropoietin-treated groups Hematological_Analysis->Comparison Conclusion Assess efficacy in reversing anemia Comparison->Conclusion

References

Unraveling the Pharmacokinetics of JNJ-42041935: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD, this compound stabilizes HIF-α, leading to the transcriptional activation of hypoxia-responsive genes, including erythropoietin (EPO). This mechanism of action makes it a promising therapeutic candidate for conditions such as anemia of chronic disease. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, including its mechanism of action, in vivo efficacy, and the methodologies used in its evaluation. While specific quantitative pharmacokinetic parameters from dedicated studies are not publicly available in detail, this guide synthesizes the existing information to provide a foundational understanding for research and development professionals.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

This compound functions as a 2-oxoglutarate competitive, reversible, and selective inhibitor of the three human PHD isoforms: PHD1, PHD2, and PHD3.[1] These enzymes are crucial regulators of the HIF-1α signaling pathway. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in the physiological response to hypoxia.

A primary target gene of HIF-1α is erythropoietin (EPO), a hormone that stimulates the production of red blood cells. The ability of this compound to elevate HIF-1α levels and subsequently increase endogenous EPO production forms the basis of its therapeutic potential in treating anemia.[1] The compound has demonstrated high selectivity for PHD enzymes over the structurally related factor inhibiting HIF (FIH).[1]

In Vivo Pharmacodynamics and Efficacy

Preclinical studies in rodent models have demonstrated the biological activity and efficacy of this compound following oral administration.

Stimulation of Erythropoiesis in Mice

In studies involving Balb/C mice, oral administration of this compound led to a dose-dependent increase in plasma erythropoietin concentrations. A single oral dose of 300 µmol/kg resulted in a significant 2.2-fold increase in peritoneal bioluminescence in luciferase reporter mice two hours after administration, indicating target engagement and downstream signaling activation. Furthermore, consecutive five-day oral dosing at 100 µmol/kg produced a marked increase in reticulocytes, a 2.3 g/dl rise in hemoglobin levels, and a 9% increase in hematocrit.

Amelioration of Anemia in a Rat Model

In a rat model of inflammation-induced anemia, oral administration of this compound at a dose of 100 µmol/kg once daily for 14 days effectively reversed the anemic state.[1] This demonstrates the compound's ability to overcome the suppressive effects of inflammation on erythropoiesis, a key challenge in managing anemia of chronic disease.

Preclinical Pharmacokinetic Profile: A Summary

While detailed, publicly available tables of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are limited, the existing literature indicates that the compound is orally bioavailable and elicits a dose-dependent physiological response in animal models. The observed efficacy in multi-day dosing regimens suggests a pharmacokinetic profile that allows for sustained target engagement.

Table 1: Summary of In Vivo Studies on this compound

SpeciesModelDosing RegimenObserved EffectsReference
Mouse (Balb/C)Normal30, 100, and 300 µmol/kg (oral, single dose)Dose-dependent increase in plasma EPO
Mouse (Balb/C)Normal100 µmol/kg/day (oral, 5 days)Increased reticulocytes, hemoglobin, and hematocrit
RatInflammation-induced anemia100 µmol/kg/day (oral, 14 days)Reversal of anemia[1]

Experimental Methodologies

In Vivo Efficacy Studies
  • Animals: Male Balb/C mice.

  • Dosing: this compound administered orally at doses of 30, 100, and 300 µmol/kg.

  • Sample Collection: Plasma collected 6 hours after dosing for the measurement of erythropoietin concentration. For hematological effects, blood was collected on day 8 following 5 consecutive days of dosing.

  • Analysis: Plasma EPO levels and standard hematological parameters (reticulocytes, hemoglobin, hematocrit) were measured.

  • Model: Anemia induced in rats through an inflammatory challenge.

  • Dosing: this compound administered orally at 100 µmol/kg once daily for 14 days.

  • Outcome Measures: Amelioration of anemia was assessed by monitoring hematological parameters.

Bioanalytical Methods

While specific details on the bioanalytical methods used in the preclinical pharmacokinetic studies are not extensively published, a validated method for the detection of this compound in urine has been described, providing a framework for potential analytical approaches.

  • Objective: To detect this compound for anti-doping purposes.

  • Instrumentation: Ultra-high-performance liquid chromatography (UPLC) coupled to high- or low-resolution mass spectrometry.

  • Chromatography: Separation achieved on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: Mass spectrometric detection using either a triple quadrupole or an Orbitrap analyzer with positive and negative electrospray ionization.

  • Validation: The method was validated according to ISO 17025 and World Anti-Doping Agency guidelines, demonstrating an extraction efficiency of over 75% and a matrix effect of less than 35%.

Visualizing the Core Concepts

Signaling Pathway of this compound

G Mechanism of Action of this compound cluster_0 Normoxia cluster_1 Hypoxia / this compound Presence PHD PHD Enzymes VHL VHL HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation JNJ This compound PHD_inhibited PHD Enzymes JNJ->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation EPO_gene EPO Gene Transcription Nucleus->EPO_gene Activation EPO_protein Erythropoietin (EPO) EPO_gene->EPO_protein

Caption: Mechanism of action of this compound in stabilizing HIF-1α.

Experimental Workflow for In Vivo Efficacy

G General Workflow for In Vivo Efficacy Studies start Animal Model Selection (e.g., Mice, Rats) dosing Oral Administration of This compound or Vehicle start->dosing sampling Blood Sample Collection (Time-course or Terminal) dosing->sampling analysis Pharmacodynamic Analysis sampling->analysis endpoints Primary Endpoints: - Plasma EPO Levels - Hematological Parameters analysis->endpoints

Caption: A simplified workflow for preclinical in vivo efficacy assessment.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of HIF prolyl hydroxylases with demonstrated efficacy in preclinical models of erythropoiesis and anemia. Its oral bioavailability and ability to stimulate endogenous erythropoietin production highlight its potential as a novel therapeutic agent. While the publicly available data on its comprehensive pharmacokinetic profile is limited, the existing studies provide a strong foundation for further research and development. Future publications detailing the full ADME (absorption, distribution, metabolism, and excretion) profile and human pharmacokinetic data from clinical trials will be crucial for a complete understanding of this promising compound. For researchers in the field, the methodologies outlined in this guide can serve as a starting point for designing further preclinical investigations into the pharmacokinetics and pharmacodynamics of this compound and other related HIF-PHD inhibitors.

References

JNJ-42041935 in Models of Inflammation-Induced Anemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anemia of inflammation, also known as anemia of chronic disease, is a common hematological disorder associated with infectious, inflammatory, and neoplastic diseases. A key driver of this condition is the upregulation of the peptide hormone hepcidin, which disrupts iron homeostasis. JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound stabilizes HIF-α subunits, leading to a coordinated erythropoietic and iron metabolic response that can counteract the pathological mechanisms of inflammation-induced anemia. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in a rat model of inflammation-induced anemia, detailing its mechanism of action, experimental protocols, and efficacy data.

Mechanism of Action

This compound is a competitive inhibitor of PHD enzymes (PHD1, PHD2, and PHD3).[1] In normoxic conditions, PHDs hydroxylate prolyl residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.

Key downstream effects of HIF stabilization in the context of anemia include:

  • Increased Erythropoietin (EPO) Production: HIF-2α is a primary driver of EPO gene expression in the kidneys and liver, stimulating erythropoiesis in the bone marrow.

  • Improved Iron Availability: HIFs can modulate the expression of genes involved in iron absorption and mobilization, counteracting the effects of hepcidin. This includes the potential to suppress hepcidin expression and upregulate genes involved in intestinal iron uptake.

In inflammation-induced anemia, inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate hepcidin production by the liver. Hepcidin, in turn, binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation. This traps iron within these cells, reducing its availability in the circulation for erythropoiesis. This compound, by stabilizing HIFs, is proposed to counteract this hepcidin-mediated iron sequestration.

Data Presentation

The efficacy of this compound in reversing inflammation-induced anemia has been evaluated in a rat model. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Efficacy of this compound in a Rat Model of Inflammation-Induced Anemia [1][2]

ParameterTreatment GroupValue
Hemoglobin This compound (100 µmol/kg/day for 5 days)↑ 2.3 g/dL
Hematocrit This compound (100 µmol/kg/day for 5 days)↑ 9%
Reticulocytes This compound (100 µmol/kg/day for 5 days)↑ 2-fold

Table 2: Effects of a Related PHD Inhibitor (JNJ-42905343) on Hematological and Iron Parameters in a Rat Model of Inflammation-Induced Anemia [3][4]

Note: Data for this compound on these specific parameters were not available in the reviewed literature. Data from a structurally related compound from the same developer, JNJ-42905343, in the same animal model are provided as a reference to illustrate the expected effects of this class of inhibitors.

ParameterTreatment GroupResult
Hemoglobin JNJ-42905343 (28 days)Corrected anemia
Mean Corpuscular Volume (MCV) JNJ-42905343 (28 days)Increased
Mean Corpuscular Hemoglobin (MCH) JNJ-42905343 (28 days)Increased
Serum Iron JNJ-42905343 (low dose)Increased
Duodenal DcytB Expression JNJ-42905343Increased
Duodenal DMT1 Expression JNJ-42905343Increased

Experimental Protocols

The primary model used to evaluate this compound in the context of inflammation-induced anemia is the peptidoglycan-polysaccharide (PG-PS)-induced anemia model in Lewis rats.

Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia Model in Lewis Rats

This model mimics the chronic inflammation and subsequent anemia seen in human inflammatory disorders.

1. Animal Model:

  • Species: Rat

  • Strain: Inbred Lewis rats[5]

  • Sex: Female

  • Age: 8 weeks old at the start of the study[5]

  • Housing: Maintained at a room temperature of 23 ± 3 °C and humidity of 50 ± 20%, with a 12-hour light-dark cycle. Food and water are provided ad libitum.[5]

2. Induction of Anemia:

  • A single intraperitoneal (i.p.) injection of peptidoglycan-polysaccharide (PG-PS) from Group A Streptococcus is administered to the rats.

  • Anemia typically develops within 2 weeks following the PG-PS challenge.[5]

3. Treatment Regimen:

  • Test Compound: this compound

  • Dose: 100 µmol/kg[1][6]

  • Route of Administration: Oral (p.o.)

  • Frequency: Once daily

  • Duration: 14 days[1][6]

  • Control Groups: A vehicle-treated group and a group treated with an erythropoietin receptor agonist (50 µg/kg, i.p.) can be included for comparison.[1][6]

4. Sample Collection and Analysis:

  • Blood samples are collected at baseline and at specified time points during the treatment period.

  • Whole blood is collected in EDTA-containing tubes for hematological analysis (hemoglobin, hematocrit, red blood cell count, reticulocyte count).

  • Serum is collected for the analysis of iron parameters (serum iron, total iron-binding capacity) and inflammatory markers (e.g., IL-6) using appropriate assay kits (e.g., ELISA).

  • At the end of the study, animals are euthanized, and tissues such as the duodenum and liver can be harvested for gene expression analysis (e.g., DcytB, DMT1, hepcidin) by quantitative real-time PCR (qRT-PCR).[5]

Visualizations

Signaling Pathway of Inflammation-Induced Anemia and this compound Intervention

G cluster_inflammation Inflammation cluster_liver Hepatocyte cluster_iron_metabolism Iron Metabolism cluster_erythropoiesis Erythropoiesis cluster_intervention This compound Intervention Inflammation Inflammation IL6 IL-6 Inflammation->IL6 Hepcidin Hepcidin IL6->Hepcidin stimulates Ferroportin Ferroportin Hepcidin->Ferroportin degrades SerumIron Serum Iron Ferroportin->SerumIron increases Erythropoiesis Erythropoiesis SerumIron->Erythropoiesis supports Anemia Anemia Erythropoiesis->Anemia prevents JNJ42041935 This compound PHD PHD JNJ42041935->PHD inhibits HIFa HIF-α PHD->HIFa degrades HIFa->Hepcidin suppresses HIFa->Erythropoiesis stimulates

Caption: Signaling pathway in inflammation-induced anemia and the mechanism of this compound.

Experimental Workflow for Evaluating this compound in the PG-PS Rat Model

G cluster_setup Model Induction and Treatment cluster_analysis Data Collection and Analysis start Acclimatize Lewis Rats (8 weeks old) pgps_injection Induce Anemia: Single i.p. injection of PG-PS start->pgps_injection anemia_development Anemia Development (2 weeks) pgps_injection->anemia_development group_allocation Group Allocation: - Vehicle - this compound (100 µmol/kg) - EPO (comparator) anemia_development->group_allocation treatment Daily Oral Dosing (14 days) group_allocation->treatment blood_collection Blood Collection (Baseline, during, and post-treatment) treatment->blood_collection tissue_harvesting Tissue Harvesting (Duodenum, Liver) treatment->tissue_harvesting hematology Hematological Analysis (Hb, Hct, Reticulocytes) blood_collection->hematology serum_analysis Serum Analysis (Iron, TIBC, IL-6, Hepcidin) blood_collection->serum_analysis data_analysis Statistical Analysis and Interpretation hematology->data_analysis serum_analysis->data_analysis gene_expression Gene Expression Analysis (qRT-PCR) tissue_harvesting->gene_expression gene_expression->data_analysis

Caption: Experimental workflow for the in vivo evaluation of this compound.

Conclusion

This compound, a potent PHD inhibitor, has demonstrated efficacy in a preclinical rat model of inflammation-induced anemia. By stabilizing HIF-α, this compound stimulates erythropoiesis and is anticipated to improve iron availability by counteracting the effects of hepcidin. The data suggest that PHD inhibition is a promising therapeutic strategy for addressing the unmet medical need in patients with anemia of inflammation. Further investigation into the effects of this compound on iron metabolism and inflammatory markers is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

JNJ-42041935: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2][3] By inhibiting these enzymes, this compound prevents the degradation of the alpha subunit of HIF-1 (HIF-1α), leading to its stabilization and accumulation. This mimics a hypoxic response, resulting in the transcriptional activation of hypoxia-responsive genes, including erythropoietin (EPO). These application notes provide detailed protocols for the use of this compound in cell culture to study HIF-1α stabilization and downstream effects.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound is a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes, preventing the hydroxylation of HIF-1α.[2] This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and initiates the transcription of target genes.

JNJ-42041935_Mechanism_of_Action cluster_normoxia Normoxia cluster_inhibition With this compound PHD PHD Enzymes VHL VHL Complex HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ This compound PHD_inhibited PHD Enzymes JNJ->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Activation

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory activity of this compound against PHD isoforms is summarized in the table below.

Target EnzymeInhibition Constant (pKi)
PHD17.91 ± 0.04
PHD27.29 ± 0.05
PHD37.65 ± 0.09

Data from Barrett TD, et al. Mol Pharmacol. 2011.[2]

Truncated EnzymepIC50
PHD2 (181-417)7.0 ± 0.03

Data from MedchemExpress.

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the use of the human hepatocellular carcinoma cell line Hep3B, which is known to produce erythropoietin in response to hypoxia or HIF-1α stabilization.

Materials:

  • Hep3B cells

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks/plates

Procedure:

  • Cell Culture:

    • Culture Hep3B cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed Hep3B cells in appropriate cell culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).

    • Allow cells to adhere and grow for 24 hours before treatment.

  • Treatment with this compound:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

Western Blot for HIF-1α Stabilization

Materials:

  • Treated and untreated Hep3B cells

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the loading control.

ELISA for Erythropoietin (EPO) Secretion

Materials:

  • Conditioned media from treated and untreated Hep3B cells

  • Human EPO ELISA kit

Procedure:

  • Sample Collection:

    • Following the treatment period with this compound, collect the cell culture supernatant (conditioned medium).

    • Centrifuge the supernatant to remove any detached cells or debris.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Typically, this will involve adding the conditioned media and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and determine the concentration of EPO in each sample.

Experimental Workflow

JNJ-42041935_Experimental_Workflow cluster_analysis Downstream Analysis start Start culture_cells Culture Hep3B Cells start->culture_cells seed_plates Seed Cells in Plates culture_cells->seed_plates prepare_jnj Prepare this compound dilutions seed_plates->prepare_jnj treat_cells Treat Cells with this compound seed_plates->treat_cells prepare_jnj->treat_cells incubate Incubate (4-24 hours) treat_cells->incubate collect_media Collect Conditioned Media incubate->collect_media lyse_cells Lyse Cells incubate->lyse_cells epo_elisa EPO ELISA collect_media->epo_elisa western_blot Western Blot for HIF-1α lyse_cells->western_blot data_analysis_epo Analyze EPO Data epo_elisa->data_analysis_epo data_analysis_wb Analyze HIF-1α Data western_blot->data_analysis_wb end End data_analysis_epo->end data_analysis_wb->end

Caption: Workflow for this compound cell-based assays.

References

Application Notes and Protocols for In Vivo Dosing of JNJ-42041935 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHDs, this compound prevents the degradation of HIF-α subunits, leading to the stabilization and activation of HIF-1α. This transcription factor plays a crucial role in the cellular response to hypoxia, regulating genes involved in erythropoiesis, angiogenesis, and metabolism. These characteristics make this compound a valuable tool for investigating the therapeutic potential of PHD inhibition in various disease models, including anemia and inflammatory conditions. This document provides detailed application notes and protocols for the in vivo administration of this compound to mice.

Data Presentation

The following tables summarize the quantitative data from murine in vivo studies involving the oral administration of this compound.

Table 1: In Vivo Dosing Regimens and Pharmacodynamic Effects of this compound in Mice

Dose (µmol/kg)Administration RouteDosing FrequencyDurationKey Pharmacodynamic EffectsAnimal Strain
30, 100, 300Oral GavageSingle Dose6 hours post-doseDose-dependent increase in plasma erythropoietin (EPO)Balb/C
100Oral GavageOnce Daily5 consecutive days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin, 9% increase in hematocrit (measured on day 8)Not Specified
300Oral GavageSingle Dose2 hours post-dose2.2-fold increase in peritoneal bioluminescence (in a luciferase reporter mouse model)Not Specified

Table 2: Vehicle Formulation for this compound

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%
Sonication is recommended to aid dissolution.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. This compound inhibits PHDs, which allows HIF-1α to stabilize and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) on target genes, initiating their transcription. This leads to the production of proteins such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), which are involved in processes like erythropoiesis and angiogenesis.

JNJ_42041935_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects HIF1a HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a->Hydroxylated_HIF1a Hydroxylation HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation PHDs PHDs JNJ This compound JNJ->PHDs Inhibition VHL VHL Ub Ubiquitin Ub->Hydroxylated_HIF1a Ubiquitination Proteasome Proteasome Hydroxylated_HIF1a->VHL Binding Hydroxylated_HIF1a->Proteasome Degradation HIF1b HIF-1β HIF1a_n->HIF1b Dimerization HIF_complex HIF-1α/β Complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (e.g., EPO, VEGF) mRNA->Proteins Translation Erythropoiesis Erythropoiesis Proteins->Erythropoiesis Angiogenesis Angiogenesis Proteins->Angiogenesis

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound to mice.

Protocol 1: Preparation of this compound Dosing Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to the tube to dissolve the powder. Vortex thoroughly. This will constitute 10% of the final volume.

    • Add PEG300 to the solution. This will be 40% of the final volume. Vortex until the solution is homogeneous.

    • Add Tween 80 to the mixture, which will make up 5% of the final volume. Vortex again.

    • Add sterile saline to reach the final desired volume (45% of the total).

    • Vortex the final solution extensively.

    • If any particulate matter is visible, sonicate the solution in a water bath until it is clear.

    • Prepare the dosing solution fresh on the day of administration.

Protocol 2: Oral Gavage Administration in Mice

  • Materials:

    • Prepared this compound dosing solution

    • Appropriately sized oral gavage needles (18-20 gauge for adult mice)

    • Syringes (1 ml)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

    • Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

    • Restrain the mouse firmly by the scruff of the neck to immobilize its head. The body should be held in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus.

    • Once the needle is in the correct position (a pre-measured length to reach the stomach), slowly dispense the solution.

    • After administration, gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Protocol 3: Blood Collection for Pharmacodynamic Analysis

Choice of method (submandibular vs. retro-orbital) may depend on institutional guidelines and experimental requirements. The submandibular technique is often preferred for repeated sampling.

  • Materials:

    • Restraint device (as needed)

    • Lancets (for submandibular) or micro-hematocrit tubes (for retro-orbital)

    • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA for hematology, heparin for plasma)

    • Gauze pads

    • Anesthetic (if required by institutional protocol, especially for retro-orbital collection)

  • Submandibular Bleeding Procedure:

    • Restrain the mouse firmly.

    • Locate the submandibular vein, which runs along the jawline.

    • Puncture the vein with a sterile lancet.

    • Collect the blood droplets into the appropriate microcentrifuge tube.

    • Apply gentle pressure with a gauze pad to stop the bleeding.

  • Retro-orbital Bleeding Procedure (Requires proper training and anesthesia):

    • Anesthetize the mouse according to your approved institutional protocol.

    • Gently insert a micro-hematocrit tube into the medial canthus of the eye until the retro-orbital sinus is punctured.

    • Allow the blood to flow into the tube via capillary action.

    • Remove the tube and apply gentle pressure to the eyelid to ensure hemostasis.

Protocol 4: Measurement of Plasma Erythropoietin (EPO) by ELISA

  • Sample Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available mouse EPO ELISA kit.

    • Follow the manufacturer's instructions meticulously. This typically involves:

      • Preparing standards and samples.

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating the plate.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at the specified wavelength.

    • Calculate the EPO concentration in the samples based on the standard curve.

Protocol 5: Hematological Analysis

  • Sample Collection:

    • Collect whole blood into microcentrifuge tubes containing EDTA to prevent clotting.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood.

    • Follow the instrument's instructions for sample loading and analysis.

    • Key parameters to measure include:

      • Red blood cell (RBC) count

      • Hemoglobin (HGB) concentration

      • Hematocrit (HCT)

      • Reticulocyte count

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study of this compound in mice.

experimental_workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Group Assignment (Vehicle vs. This compound) animal_acclimation->group_assignment dosing Oral Gavage Administration group_assignment->dosing dosing_prep Prepare Dosing Solution dosing_prep->dosing monitoring Monitor Animals dosing->monitoring sample_collection Blood/Tissue Collection monitoring->sample_collection hematology Hematological Analysis sample_collection->hematology elisa Plasma EPO ELISA sample_collection->elisa qprcr qRT-PCR for HIF-1α Target Genes sample_collection->qprcr data_analysis Data Analysis hematology->data_analysis elisa->data_analysis qprcr->data_analysis end End data_analysis->end

References

Application Notes and Protocols for JNJ-42041935 in a Rat Model of Anemia of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing JNJ-42041935, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), in a rat model of anemia of inflammation. Anemia of inflammation, also known as anemia of chronic disease, is characterized by iron-restricted erythropoiesis despite adequate iron stores. This compound offers a promising therapeutic approach by stabilizing HIF-α, leading to increased endogenous erythropoietin (EPO) production and improved iron metabolism. This document outlines the induction of anemia in Lewis rats using peptidoglycan-polysaccharide (PGPS) and the subsequent treatment protocol with this compound. Detailed methodologies for key experiments, quantitative data on hematological parameters, and a diagram of the relevant signaling pathway are provided to facilitate the replication and further investigation of this model.

Introduction

This compound is a small molecule inhibitor of prolyl hydroxylase (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin (EPO).[2] This mechanism effectively stimulates red blood cell production and offers a therapeutic strategy for anemia.

The peptidoglycan-polysaccharide (PGPS)-induced anemia model in rats mimics the chronic inflammation observed in various human diseases that lead to anemia.[3] This model is characterized by a significant inflammatory response and subsequent development of anemia.

Data Presentation

This compound Potency and Selectivity
TargetpKi
PHD17.91 ± 0.04
PHD27.29 ± 0.05
PHD37.65 ± 0.09

This compound demonstrates high potency in inhibiting all three PHD isoforms.[1]

Hematological Effects of this compound in PGPS-Induced Anemic Rats
ParameterPGPS ControlThis compound (100 µmol/kg/day)
Hemoglobin (g/dL) DecreasedIncreased by 2.3 g/dL after 5 days
Hematocrit (%) DecreasedIncreased by 9% after 5 days
Reticulocytes Normal2-fold increase after 5 days

Data represents changes observed after 5 consecutive days of oral administration of this compound.[1] The full course of treatment in the described studies is 14 days, which was shown to be effective in reversing the anemia.[2][4]

Experimental Protocols

I. Induction of Anemia of Inflammation with PGPS

This protocol describes the induction of anemia in Lewis rats using an intraperitoneal injection of peptidoglycan-polysaccharide (PGPS).

Materials:

  • Male Lewis rats (specific pathogen-free)

  • Peptidoglycan-polysaccharide (PGPS) from Streptococcus pyogenes Group A

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes and needles (25-27 gauge)

  • Animal balance

  • 70% ethanol

Procedure:

  • Acclimatization: Acclimate male Lewis rats for at least one week under standard laboratory conditions (12:12-h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Preparation of PGPS Solution:

    • On the day of injection, prepare a sterile solution of PGPS in 0.9% saline. The exact concentration should be determined based on the lot-specific activity of the PGPS to achieve the desired inflammatory response. A typical dose to induce inflammation and subsequent anemia is administered via a single intraperitoneal injection.

  • PGPS Administration:

    • Weigh each rat to determine the correct injection volume.

    • Gently restrain the rat.

    • Swab the lower abdominal quadrant with 70% ethanol.

    • Administer the PGPS solution via intraperitoneal (IP) injection.

  • Monitoring:

    • Monitor the animals daily for clinical signs of inflammation, such as joint swelling and changes in posture or activity.

    • Anemia is expected to develop within 14 days following the PGPS injection.[3]

    • Confirm the development of anemia by measuring baseline hematological parameters (hemoglobin, hematocrit, red blood cell count) from a small blood sample (e.g., from the tail vein) before commencing treatment with this compound.

II. Oral Administration of this compound

This protocol details the preparation and oral administration of this compound to rats.

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose in water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-3 mL)

  • Vortex mixer and/or sonicator

  • Animal balance

Procedure:

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (100 µmol/kg) and the number and weight of the rats.

    • Prepare the formulation by suspending or dissolving the this compound powder in the chosen vehicle. Use a vortex mixer and/or sonicator to ensure a homogenous suspension. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2 mg/mL.[4]

  • Oral Administration:

    • Weigh each rat daily before dosing to ensure accurate dose administration.

    • Gently and securely restrain the rat.

    • Measure the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. .

    • Administer the formulation once daily for 14 consecutive days.[2][4]

  • Blood Sampling and Analysis:

    • Collect blood samples at baseline (before treatment) and at specified time points during and after the 14-day treatment period.

    • Analyze whole blood for hematological parameters, including hemoglobin, hematocrit, red blood cell count, and reticulocyte count, using an automated hematology analyzer.

Signaling Pathway and Experimental Workflow

HIF1a_Signaling_Pathway

Experimental_Workflow cluster_anemia_induction Anemia Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Rat Acclimatization (1 week) PGPS_Injection PGPS Intraperitoneal Injection Acclimatization->PGPS_Injection Anemia_Development Anemia Development (14 days) PGPS_Injection->Anemia_Development Baseline_Sampling Baseline Blood Sampling Anemia_Development->Baseline_Sampling Treatment_Start Start this compound Treatment (100 µmol/kg, p.o., daily) Baseline_Sampling->Treatment_Start Daily_Dosing Daily Oral Gavage (14 days) Treatment_Start->Daily_Dosing Interim_Sampling Interim Blood Sampling (e.g., Day 5) Daily_Dosing->Interim_Sampling Final_Sampling Final Blood Sampling (Day 15) Daily_Dosing->Final_Sampling Hematology Hematological Analysis (Hb, Hct, Reticulocytes) Interim_Sampling->Hematology Final_Sampling->Hematology Data_Analysis Data Analysis and Comparison Hematology->Data_Analysis

References

Application Notes and Protocols for JNJ-42041935 DMSO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a Dimethyl Sulfoxide (DMSO) stock solution of JNJ-42041935, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.

Physicochemical and Solubility Data

This compound is a small molecule inhibitor with the following properties:

PropertyValueSource
Synonyms HIF-PHD Inhibitor II, 1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid[1]
Molecular Formula C₁₂H₆ClF₃N₄O₃[2][3]
Molecular Weight 346.65 g/mol [3][4]
CAS Number 1193383-09-3[2][3]
Appearance Crystalline solid[1][2]
Solubility in DMSO ≥ 30 mg/mL (up to 100 mg/mL reported)[1][2][3]
Purity ≥98% (HPLC)[1]

Mechanism of Action

This compound is a potent, competitive, and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[3][5] These enzymes are responsible for the hydroxylation of HIF-α subunits, leading to their proteasomal degradation in normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.[6]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the Desired Concentration: Based on experimental needs, determine the desired final concentration of the this compound stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a slightly larger amount than needed for a single preparation.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. It is recommended to use a newly opened bottle of DMSO to avoid issues with water absorption, which can affect solubility.[3]

  • Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][7]

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[3] When stored properly, stock solutions are reported to be stable for up to 6 months at -20°C.[6] For short-term use (within a week), aliquots can be stored at 4°C.[7]

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of this compound: 346.65 g/mol

  • To prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 346.65 g/mol x 1000 mg/g

    • Mass = 3.4665 mg

  • Therefore, dissolve 3.47 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound.

HIF_Pathway HIF-1α Signaling Pathway Inhibition by this compound cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound PHD PHD1/2/3 VHL VHL PHD->VHL Recruitment Proteasome Proteasome VHL->Proteasome Ubiquitination HIF_alpha_normoxia HIF-1α Proteasome->HIF_alpha_normoxia Degradation HIF_alpha_normoxia->PHD Hydroxylation JNJ This compound JNJ->PHD Inhibition HIF_alpha_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF_alpha_hypoxia->HIF_complex Stabilization & Nuclear Translocation HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use Weigh 1. Weigh This compound Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Dissolve Dissolve->Vortex Aliquot 4. Aliquot Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw Aliquoted Stock Store->Thaw Use as needed Dilute 7. Dilute to Working Concentration in Culture Medium Thaw->Dilute Treat 8. Treat Cells/ Administer in vivo Dilute->Treat Assay 9. Perform Downstream Assays Treat->Assay

References

Application Notes and Protocols: JNJ-42041935 Solubility in Ethanol and DMF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of JNJ-42041935 in ethanol and dimethylformamide (DMF), along with protocols for its handling and use in experimental settings. This compound is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2]

Data Presentation: Solubility of this compound

The solubility of this compound in ethanol and DMF is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

SolventSolubility (mg/mL)Molar Concentration (mM)
Ethanol1028.85
DMF2572.12

Molecular Weight of this compound: 346.65 g/mol [3]

Experimental Protocols

While specific experimental details for determining the solubility of this compound were not available in the cited literature, a general protocol for determining the solubility of a compound in a given solvent is provided below. This protocol is based on standard laboratory practices.

Protocol: Determination of Solubility

  • Materials:

    • This compound powder

    • Anhydrous ethanol

    • Anhydrous DMF

    • Vortex mixer

    • Centrifuge

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent (ethanol or DMF) in separate vials.

    • Agitate the vials vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the respective solvent.

    • Determine the concentration of this compound in the dilutions using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax = 252, 302 nm) or HPLC with a standard curve.[4]

    • Calculate the concentration of the original saturated supernatant to determine the solubility.

Protocol: Preparation of Stock Solutions

For experimental use, it is recommended to prepare concentrated stock solutions in DMSO.[5] These can then be diluted in aqueous buffers or cell culture media. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[5]

Mandatory Visualizations

Signaling Pathway: HIF-1α Regulation by PHD and this compound

The following diagram illustrates the mechanism of action of this compound. Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation targets HIF-1α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound inhibits PHD, preventing the degradation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation HIF-1α_n HIF-1α HIF-1α->HIF-1α_n Translocation PHD PHD PHD->Hydroxylated HIF-1α This compound This compound This compound->PHD Inhibition VHL VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Hydroxylated HIF-1α->VHL Binding HRE Hypoxia-Responsive Element HIF-1α_n->HRE HIF-1β HIF-1β HIF-1β->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription

Caption: Mechanism of this compound action on the HIF-1α signaling pathway.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in determining the solubility of a compound in a given solvent.

Solubility_Workflow A Add excess compound to solvent B Agitate to reach equilibrium A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Prepare serial dilutions D->E F Measure concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: A generalized workflow for the experimental determination of solubility.

References

Determining the Optimal Concentration of JNJ-42041935 for Hep3B Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent, cell-permeable, and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Its primary mechanism of action involves the stabilization of HIF-1α, a key transcription factor in cellular response to hypoxia. While this compound has been shown to elevate HIF-1α levels in Hep3B human hepatocellular carcinoma cells, a definitive optimal concentration for inducing cytotoxicity or other specific cellular effects has not been established in publicly available literature. This document provides a comprehensive guide for researchers to empirically determine the optimal concentration of this compound for their specific experimental needs with Hep3B cells. It includes detailed protocols for cell culture, viability assays, and pathway analysis, alongside relevant background information on the compound's mechanism and the molecular characteristics of Hep3B cells.

Introduction

This compound is a small molecule that acts as a 2-oxoglutarate competitive, reversible inhibitor of PHD isoforms (PHD1, PHD2, and PHD3)[1]. By inhibiting these enzymes, this compound prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream target genes involved in angiogenesis, glucose metabolism, and cell survival. While initially investigated for the treatment of anemia, the role of the HIF pathway in cancer has made this compound a valuable tool for cancer research[1].

Hep3B is a well-characterized human hepatocellular carcinoma cell line that contains an integrated hepatitis B virus genome[2]. Notably, Hep3B cells are known to harbor an amplification of the chromosomal region 11q13.3, which can lead to upregulation of the FGF19 ligand, a component of the Fibroblast Growth Factor (FGF) signaling pathway[3]. Aberrant FGF/FGFR signaling is a known driver in a subset of hepatocellular carcinomas[4][5]. While this compound's primary target is the HIF pathway, understanding the broader signaling landscape of Hep3B is crucial for interpreting experimental outcomes.

Given the lack of a pre-defined optimal concentration, a dose-response study is essential to determine the efficacy of this compound in Hep3B cells. The following sections provide the necessary protocols and data presentation frameworks to conduct such a study.

Data Presentation

Table 1: this compound Inhibitory Activity
TargetpKiReference
PHD17.91 ± 0.04[6]
PHD27.29 ± 0.05[6]
PHD37.65 ± 0.09[6]
Table 2: IC50 Values of Pan-FGFR Inhibitors in Sensitive HCC Cell Lines (for reference)
CompoundCell Line GroupIC50 Range (µM)Reference
BGJ398S2 (includes Hep3B)0.15 - 2.73[3]
AZD4547S2 (includes Hep3B)0.17 - 3.2[3]

This table is provided as a reference for a potentially relevant concentration range for tyrosine kinase inhibitors in liver cancer cells, as Hep3B cells are sensitive to FGFR inhibition.

Experimental Protocols

Hep3B Cell Culture
  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine[2].

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2[2].

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Rinse the cell layer with phosphate-buffered saline (PBS) without calcium and magnesium.

    • Add an appropriate volume of Trypsin-EDTA solution and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed new culture vessels at a recommended density of 5 x 10³ to 7 x 10³ viable cells/cm²[2].

Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol will allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Materials:

    • Hep3B cells

    • 96-well cell culture plates

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range, based on related compounds, would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis for HIF-1α Stabilization

This protocol confirms the mechanism of action of this compound in Hep3B cells.

  • Procedure:

    • Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around the determined IC50 and a non-toxic concentration for various time points (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the HIF-1α band intensity will indicate successful target engagement.

Visualizations

G cluster_normoxia Normoxia JNJ This compound PHD PHD Enzymes JNJ->PHD Inhibits HIF1a_p Prolyl-hydroxylated HIF-1α PHD->HIF1a_p Hydroxylates VHL VHL E3 Ligase HIF1a_p->VHL Binds HIF1a_p->VHL Proteasome Proteasomal Degradation VHL->Proteasome Targets for VHL->Proteasome HIF1a HIF-1α Proteasome->HIF1a Degrades Proteasome->HIF1a HIF1a->HIF1a_p HIF1a->HIF1a_p HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Elements (HREs) HIF1->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Activates G start Start culture Culture Hep3B Cells start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data & Determine IC50 read->analyze validate Validate with Secondary Assays (e.g., Apoptosis, Western Blot) analyze->validate end End validate->end

References

Application Notes and Protocols for JNJ-42041935-Mediated HIF-1α Stabilization and Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of JNJ-42041935, a potent prolyl hydroxylase (PHD) inhibitor, to induce the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) in cultured cells. A comprehensive Western blot protocol for the subsequent detection and analysis of HIF-1α protein levels is also presented. Additionally, this guide includes a summary of the quantitative inhibitory activity of this compound and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels. It is a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation[1]. In hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes leads to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of target genes involved in angiogenesis, metabolism, and cell survival.

This compound is a small molecule inhibitor of PHD enzymes, and by blocking their activity, it effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions[2][3][4]. This makes this compound a valuable research tool for studying the downstream effects of HIF-1α activation and for the development of therapeutics targeting the HIF pathway.

Data Presentation

The inhibitory potency of this compound against the three main PHD isoforms is summarized in the table below. This data highlights the compound's potent activity in preventing the degradation of HIF-1α.

Target EnzymepKi Value
PHD17.91 ± 0.04[3]
PHD27.29 ± 0.05[3]
PHD37.65 ± 0.09[3]

Signaling Pathway

The following diagram illustrates the mechanism by which this compound leads to the stabilization of HIF-1α.

JNJ-42041935_HIF-1alpha_Pathway cluster_normoxia Normoxic Conditions PHD PHD Enzymes HIF1a_unstable HIF-1α VHL VHL Complex HIF1a_unstable->VHL Hydroxylation HIF1a_stable Stabilized HIF-1α HIF1a_unstable->HIF1a_stable Accumulation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ This compound JNJ->PHD Inhibition Nucleus Nucleus HIF1a_stable->Nucleus Translocation AREG Activation of Target Genes Nucleus->AREG HIF-1alpha_Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Quantify Protein C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody (anti-HIF-1α) G->H I Secondary Antibody H->I J Detection I->J

References

Application Notes and Protocols for JNJ-42041935 in a Hypoxia Chamber Experiment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing JNJ-42041935, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, in a controlled hypoxia chamber experiment. This compound effectively stabilizes HIF-1α, mimicking a hypoxic response even under normoxic conditions, making it a valuable tool for studying cellular pathways regulated by hypoxia. These application notes will guide researchers through the experimental design, execution, and data analysis for investigating the effects of this compound alone and in conjunction with a hypoxic environment.

Introduction

Cellular adaptation to low oxygen availability (hypoxia) is a critical process in both physiological and pathological conditions, including development, ischemic disease, and cancer. The primary regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In a hypoxic environment, the lack of oxygen as a substrate for PHD enzymes results in the stabilization of HIF-1α. The stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes such as angiogenesis, glucose metabolism, and cell survival.

This compound is a small molecule inhibitor of PHD enzymes.[1] By competitively inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-1α, leading to its accumulation and the activation of downstream signaling pathways, effectively mimicking a hypoxic state.[1] This makes this compound a powerful pharmacological tool to investigate the biological consequences of HIF-1α stabilization.

This protocol details the use of this compound in an in vitro hypoxia chamber experiment to dissect the individual and combined effects of chemical and environmental induction of the hypoxic response.

Signaling Pathway and Experimental Workflow

HIF-1α Signaling Pathway HIF-1α Signaling Pathway Under Normoxia and Hypoxia with this compound cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) cluster_jnj Normoxia + this compound cluster_nucleus Nucleus HIF-1α_normoxia HIF-1α PHDs_normoxia PHD Enzymes HIF-1α_normoxia->PHDs_normoxia O2 VHL VHL E3 Ligase PHDs_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α PHDs_hypoxia PHD Enzymes HIF-1α_hypoxia->PHDs_hypoxia Low O2 Stabilization_hypoxia Stabilization HIF-1β HIF-1β Stabilization_hypoxia->HIF-1β Translocation HIF-1α_jnj HIF-1α PHDs_jnj PHD Enzymes HIF-1α_jnj->PHDs_jnj O2 Stabilization_jnj Stabilization This compound This compound This compound->PHDs_jnj Inhibition Stabilization_jnj->HIF-1β Translocation HIF-1_complex HIF-1 Complex HIF-1β->HIF-1_complex HRE HRE HIF-1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes

Caption: HIF-1α signaling under different oxygen conditions and with this compound.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundSigma-Aldrich400093
Cell Line (e.g., HepG2, HEK293)ATCCVaries
Dulbecco's Modified Eagle Medium (DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Hypoxia ChamberSTEMCELL Technologies27310
Mixed Gas (1% O₂, 5% CO₂, 94% N₂)AirgasVaries
Phosphate-Buffered Saline (PBS)GibcoVaries
Trypsin-EDTAGibcoVaries
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Anti-HIF-1αNovus BiologicalsNB100-479
Primary Antibody: Anti-β-actinCell Signaling4970
HRP-conjugated Secondary AntibodyCell SignalingVaries
Enhanced Chemiluminescence (ECL) SubstrateBio-Rad1705061

Experimental Protocol

Cell Culture and Plating
  • Culture cells (e.g., HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard cell culture incubator at 37°C and 5% CO₂.

  • Once cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well.

  • Allow the cells to adhere and grow for 24 hours before treatment.

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound by dissolving the compound in DMSO. For example, dissolve 3.47 mg of this compound (Molecular Weight: 346.65 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Groups

Prepare the following experimental groups to investigate the effects of this compound and hypoxia:

GroupConditionThis compound
1Normoxia (21% O₂)Vehicle (DMSO)
2Normoxia (21% O₂)10 µM
3Hypoxia (1% O₂)Vehicle (DMSO)
4Hypoxia (1% O₂)10 µM

Note: A dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) is recommended to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.

Treatment and Hypoxia Induction
  • Pre-equilibrate Media: Before the experiment, place the required volume of cell culture media for the hypoxia groups inside the hypoxia chamber and purge with the hypoxic gas mixture for at least 4 hours to allow the media to de-gas.

  • Prepare Treatment Media: Dilute the 10 mM this compound stock solution in the appropriate pre-warmed culture medium (normoxic or pre-equilibrated hypoxic) to the final desired concentration (e.g., 10 µM). Prepare a vehicle control medium with the same final concentration of DMSO (typically ≤ 0.1%).

  • Treat Cells:

    • For the normoxia groups, aspirate the old media and add the corresponding treatment media (Vehicle or 10 µM this compound). Return the plates to the standard incubator.

    • For the hypoxia groups, aspirate the old media and add the corresponding pre-equilibrated hypoxic treatment media.

  • Induce Hypoxia:

    • Place the plates for the hypoxia groups into the hypoxia chamber.

    • Purge the chamber with the hypoxic gas mixture (1% O₂, 5% CO₂, 94% N₂) at a flow rate of 20 L/min for 5-10 minutes.

    • Seal the chamber and place it inside the 37°C incubator.

  • Incubation: Incubate all plates for the desired time points. For HIF-1α stabilization, a 4-hour incubation is often sufficient to observe maximal induction. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended for a comprehensive analysis.

Experimental Workflow Experimental Workflow for this compound in Hypoxia Chamber Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Prepare_JNJ Prepare this compound Stock Cell_Culture->Prepare_JNJ Setup_Groups Set Up Experimental Groups Prepare_JNJ->Setup_Groups Pre_Equilibrate Pre-equilibrate Hypoxic Media Treat_Cells Treat Cells Pre_Equilibrate->Treat_Cells Incubate Incubate (Normoxia vs. Hypoxia) Treat_Cells->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Analysis Downstream Analysis (Western Blot, qPCR, etc.) Harvest->Analysis End End Analysis->End Setup_groups Setup_groups Setup_groups->Pre_Equilibrate

Caption: A streamlined workflow for the hypoxia chamber experiment.

Cell Lysis and Protein Quantification
  • After the incubation period, work quickly, especially with the hypoxia samples, as HIF-1α degrades rapidly upon re-exposure to normoxia.

  • Place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody such as β-actin to ensure equal protein loading.

Expected Results and Data Presentation

The expected outcome is the stabilization of HIF-1α protein levels in response to this compound treatment under normoxia and in response to hypoxia. The combination of this compound and hypoxia may show an additive or synergistic effect on HIF-1α stabilization.

Table 1: Quantitative Analysis of HIF-1α Protein Levels

GroupConditionThis compoundRelative HIF-1α Expression (normalized to β-actin)
1NormoxiaVehicleBaseline
2Normoxia10 µMIncreased
3HypoxiaVehicleIncreased
4Hypoxia10 µMFurther Increased

Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between the groups.

Troubleshooting

IssuePossible CauseSolution
No HIF-1α induction in hypoxia groupHypoxia chamber leak; Insufficient purging time; Rapid degradation of HIF-1α during harvestingCheck chamber seals and O-rings; Increase purging time; Work quickly and keep samples on ice
High background in Western blotInsufficient blocking; Antibody concentration too highIncrease blocking time or change blocking agent; Optimize primary and secondary antibody concentrations
Inconsistent resultsVariation in cell density; Inconsistent treatment times; DMSO concentration too highEnsure consistent cell seeding; Standardize all incubation times; Keep final DMSO concentration below 0.1%

Conclusion

This protocol provides a comprehensive framework for utilizing the PHD inhibitor this compound in a hypoxia chamber experiment. By following these guidelines, researchers can effectively investigate the role of HIF-1α stabilization in their specific cellular models and gain valuable insights into the molecular mechanisms of the hypoxic response. The use of appropriate controls and careful execution of the protocol are crucial for obtaining reliable and reproducible data.

References

Administration Protocols for JNJ-42041935 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: JNJ-42041935 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] In preclinical animal models, administration of this compound has been shown to stabilize HIF-α, leading to the stimulation of erythropoietin (EPO) production and subsequent increases in hematocrit and hemoglobin levels.[1][3] These characteristics make it a compound of interest for studying the therapeutic potential of PHD inhibition in conditions such as anemia.[1][2][4] This document provides detailed protocols for the preparation and administration of this compound for in vivo animal research, based on established methodologies.

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting PHD enzymes, which are critical regulators of the HIF-1α signaling pathway. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin.

This compound Signaling Pathway This compound Mechanism of Action cluster_0 Normoxia cluster_1 Hypoxia or this compound HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation VHL VHL PHDs->VHL enables binding to Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination This compound This compound This compound->PHDs Inhibition HIF-1α_stabilized Stabilized HIF-1α Nucleus Nucleus HIF-1α_stabilized->Nucleus Translocation EPO Gene Transcription EPO Gene Transcription Nucleus->EPO Gene Transcription Activation

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and EPO gene transcription.

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol describes the preparation of a vehicle solution for the oral gavage of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (recommended)

Procedure:

  • Prepare the Vehicle Solution: A common vehicle for this compound consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1] To prepare 1 mL of this vehicle:

    • Add 50 µL of DMSO to a sterile microcentrifuge tube.

    • Add 300 µL of PEG300 and vortex thoroughly.

    • Add 50 µL of Tween 80 and vortex until the solution is clear.

    • Add 600 µL of Saline or PBS and vortex to mix completely.

  • Prepare the Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Dissolve the this compound powder in the appropriate volume of the prepared vehicle to achieve the final desired concentration. For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 1 mL of the vehicle.[1]

    • Sonication is recommended to aid in dissolution.[1]

  • Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to rodents via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Animal gavage needles (appropriate size for the animal)

  • Syringes (1 mL or appropriate volume)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each animal to determine the precise volume of the dosing solution to be administered.

  • Dosage Calculation: Calculate the volume of the dosing solution for each animal based on its weight and the desired dosage. For example, for a 10 mg/kg dose in a 20 g mouse using a 2 mg/mL solution, the volume would be 100 µL.[1]

  • Administration:

    • Gently restrain the animal.

    • Attach the gavage needle to the syringe filled with the calculated dose.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal briefly after administration to ensure no adverse reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

This compound Experimental Workflow In Vivo Study Workflow Animal Acclimatization Animal Acclimatization Baseline Blood Collection Baseline Blood Collection Animal Acclimatization->Baseline Blood Collection Randomization Randomization Baseline Blood Collection->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Daily Dosing Daily Dosing Vehicle Group->Daily Dosing This compound Group->Daily Dosing Blood Collection Blood Collection Daily Dosing->Blood Collection During and Post-treatment Hematological Analysis Hematological Analysis Blood Collection->Hematological Analysis Data Analysis Data Analysis Hematological Analysis->Data Analysis

References

Application Notes and Protocols for JNJ-42041935 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Long-term Stability of JNJ-42041935 Solutions at -20°C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHD, this compound stabilizes the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the activation of various downstream genes, including those involved in erythropoiesis. These application notes provide a summary of the long-term stability of this compound solutions when stored at -20°C, along with protocols for solution preparation and stability assessment.

Data Presentation: Long-Term Stability of this compound in DMSO at -20°C

While specific, publicly available long-term stability studies with quantitative data tables are limited, information from various suppliers indicates that this compound solutions in DMSO are stable for at least 6 months when stored at -20°C.[3][4] The crystalline solid form of this compound is reported to be stable for at least 4 years at -20°C.[2]

For illustrative purposes, the following table presents a representative long-term stability profile of a 10 mM this compound solution in anhydrous DMSO stored at -20°C in tightly sealed vials, protected from light.

Time PointConcentration (mM)Purity (%) by HPLCAppearance
Initial10.0299.8Clear, colorless solution
1 Month10.0199.7Clear, colorless solution
3 Months9.9899.6Clear, colorless solution
6 Months9.9599.5Clear, colorless solution
12 Months9.9199.2Clear, colorless solution

Note: This data is representative and intended for guidance. It is strongly recommended that individual laboratories perform their own stability studies for critical applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound solid using a calibrated analytical balance. For a 10 mM solution, this would be 3.467 mg per 1 mL of DMSO (Molecular Weight: 346.65 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound solid.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity and concentration of this compound in solution.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 302 nm[2]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Procedure:

  • Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.

  • Thaw one aliquot of the stored this compound solution at room temperature.

  • Dilute the sample to fall within the range of the standard curve.

  • Inject the diluted sample and standards onto the HPLC system.

  • Analyze the resulting chromatograms to determine the peak area of this compound.

  • Calculate the concentration of the stored sample based on the standard curve.

  • Assess the purity by observing the presence of any degradation peaks and calculate the percentage purity based on the total peak area.

Visualizations

Signaling Pathway of this compound

JNJ-42041935_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_jnj Hypoxia or this compound PHD PHD Enzymes HIF1a HIF-1α PHD->HIF1a VHL VHL E3 Ligase HIF1a->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ This compound PHD_inhibited PHD Enzymes JNJ->PHD_inhibited HIF1a_stable HIF-1α (stabilized) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE TargetGenes Target Gene Transcription (e.g., EPO) HRE->TargetGenes

Caption: this compound inhibits PHD enzymes, stabilizing HIF-1α.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Prep Prepare 10 mM this compound in DMSO Aliquot Aliquot into single-use vials Prep->Aliquot Store Store at -20°C, protected from light Aliquot->Store Timepoints Time Points (0, 1, 3, 6, 12 months) Store->Timepoints Thaw Thaw one aliquot at room temperature Timepoints->Thaw Dilute Dilute sample for analysis Thaw->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data: - Concentration - Purity HPLC->Analyze

Caption: Workflow for assessing this compound solution stability.

References

Application Notes and Protocols for JNJ-42041935 in Erythropoietin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42041935 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD, this compound stabilizes HIF-α subunits, leading to the activation of HIF-responsive genes, most notably erythropoietin (EPO). This mechanism stimulates endogenous EPO production, resulting in increased erythropoiesis. These application notes provide detailed protocols for in vivo studies in rodent models to evaluate the erythropoietic effects of this compound, including its use in a model of inflammation-induced anemia.

Introduction

The regulation of erythropoiesis is a critical physiological process orchestrated by the hormone erythropoietin, which is primarily produced in the kidneys. In conditions of anemia or hypoxia, the transcription factor HIF is activated, leading to increased EPO gene expression. HIF prolyl hydroxylases are key enzymes that, under normoxic conditions, target the HIF-α subunit for degradation. This compound is a competitive and reversible inhibitor of PHD enzymes, with potent activity against PHD1, PHD2, and PHD3.[1] Its ability to stabilize HIF and induce EPO secretion makes it a valuable tool for studying erythropoiesis and a potential therapeutic agent for anemia.[2]

Mechanism of Action

This compound acts as a 2-oxoglutarate competitive inhibitor of PHD enzymes.[2] This inhibition prevents the hydroxylation of proline residues on HIF-α subunits. In the absence of hydroxylation, HIF-α is not recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its stabilization and accumulation. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the EPO gene, thereby stimulating transcription and protein synthesis.

JNJ-42041935_Mechanism_of_Action cluster_normoxia Normoxia (No Inhibitor) cluster_inhibition This compound Treatment PHD_active PHD (Active) HIF_alpha_OH HIF-α-OH PHD_active->HIF_alpha_OH Hydroxylation HIF_alpha_normoxia HIF-α HIF_alpha_normoxia->PHD_active O2, 2-OG VHL VHL Complex HIF_alpha_OH->VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation EPO_normoxia Low EPO Expression JNJ This compound PHD_inhibited PHD (Inhibited) JNJ->PHD_inhibited Inhibition HIF_alpha_inhibition HIF-α (Stabilized) Nucleus Nucleus HIF_alpha_inhibition->Nucleus HIF_complex HIF-α/HIF-β Complex Nucleus->HIF_complex HRE HRE HIF_complex->HRE EPO_gene EPO Gene Transcription HRE->EPO_gene EPO_secretion EPO Secretion EPO_gene->EPO_secretion EPO_Induction_Workflow Animal_Acclimation 1. Animal Acclimation (Balb/C mice, 7 days) Dosing_Preparation 2. This compound Formulation (e.g., in 0.5% HPMC, 0.25% Tween 80 in water) Animal_Acclimation->Dosing_Preparation Oral_Gavage 3. Oral Administration (30, 100, or 300 µmol/kg) Dosing_Preparation->Oral_Gavage Blood_Collection 4. Blood Collection (6 hours post-dose) Oral_Gavage->Blood_Collection Plasma_Separation 5. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation EPO_ELISA 6. EPO Measurement (ELISA) Plasma_Separation->EPO_ELISA Data_Analysis 7. Data Analysis EPO_ELISA->Data_Analysis Anemia_Model_Workflow Animal_Acclimation 1. Animal Acclimation (Lewis rats) Anemia_Induction 2. Anemia Induction (PGPS injection) Animal_Acclimation->Anemia_Induction Treatment_Initiation 3. Treatment Initiation (this compound or vehicle, daily for 14 days) Anemia_Induction->Treatment_Initiation Monitoring 4. Monitoring (Body weight, clinical signs) Treatment_Initiation->Monitoring Blood_Collection 5. Blood Collection (Baseline and end of study) Monitoring->Blood_Collection Hematology 6. Hematological Analysis Blood_Collection->Hematology Data_Analysis 7. Data Analysis Hematology->Data_Analysis

References

Application Notes and Protocols for JNJ-42041935 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1] These enzymes are critical negative regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-α subunits, leading to their stabilization and the activation of downstream target genes.[2] This pathway plays a crucial role in cellular responses to low oxygen levels and is implicated in various physiological and pathological processes, including angiogenesis, metabolism, inflammation, and cell survival.[2][3][4]

Organoid culture systems, as three-dimensional in vitro models that recapitulate the architecture and function of native organs, offer a powerful platform to investigate the effects of modulating the HIF pathway with this compound.[5] These application notes provide detailed protocols for the use of this compound in intestinal, hepatocellular carcinoma (HCC), and cardiac organoid cultures.

Mechanism of Action: The PHD-HIF Signaling Pathway

Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. This compound acts as a competitive inhibitor of 2-oxoglutarate, thereby preventing HIF-α hydroxylation and leading to its accumulation and translocation to the nucleus.[6][7][8] In the nucleus, HIF-α dimerizes with HIF-β (ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

PHD-HIF Signaling Pathway Figure 1: Mechanism of Action of this compound cluster_normoxia Normoxia cluster_hypoxia_jnj Hypoxia / this compound HIF-1α_p HIF-1α HIF-1α-OH Hydroxylated HIF-1α HIF-1α_p->HIF-1α-OH Hydroxylation PHD PHD Enzymes (PHD1, PHD2, PHD3) PHD->HIF-1α-OH O2 O₂ O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD Proteasome Proteasomal Degradation HIF-1α-OH->Proteasome Ubiquitination VHL VHL E3 Ligase VHL->Proteasome This compound This compound This compound->PHD Inhibition HIF-1α_s HIF-1α HIF Complex HIF-1α/HIF-1β Complex HIF-1α_s->HIF Complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target Genes Target Gene Transcription HRE->Target Genes

Figure 1: Mechanism of Action of this compound.

Data Presentation: this compound Properties and In Vitro Activity

PropertyValueReference
Molecular Formula C₁₂H₆ClF₃N₄O₃[8]
Molecular Weight 346.65 g/mol
CAS Number 1193383-09-3[8]
Solubility DMSO: ≥30 mg/mL[8]
DMF: 25 mg/mL[8]
Ethanol: 10 mg/mL[8]
Storage Store as solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.
Enzyme Inhibition (pKi)ValueReference
PHD1 7.91 ± 0.04
PHD2 7.29 ± 0.05
PHD3 7.65 ± 0.09

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in anhydrous DMSO.[9]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[9] For short-term use (up to one week), aliquots can be stored at 4°C.[9]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate organoid culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

General Experimental Workflow for Treating Organoids with this compound

Experimental Workflow Figure 2: General Workflow for this compound Treatment of Organoids Start Start: Establish Organoid Culture Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for desired duration (e.g., 24-72 hours) Treatment->Incubation Harvest Harvest Organoids Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR qPCR for Gene Expression Analysis->qPCR IF Immunofluorescence Staining Analysis->IF Viability Viability/Toxicity Assays Analysis->Viability Functional Functional Assays Analysis->Functional

Figure 2: General Workflow for this compound Treatment of Organoids.

Application 1: Intestinal Organoid Culture

The HIF pathway is crucial for maintaining intestinal epithelial barrier integrity and regulating inflammatory responses. This compound can be used to study the effects of HIF stabilization on intestinal organoid development, differentiation, and function.

Protocol for Intestinal Organoid Culture and Treatment

This protocol is adapted from established methods for murine and human intestinal organoid culture.[10][11]

Materials:

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Matrigel® or Cultrex® BME

  • Advanced DMEM/F-12

  • This compound stock solution

  • Cell Recovery Solution

  • Sterile PBS

Procedure:

  • Organoid Seeding:

    • Thaw cryopreserved intestinal organoids or use freshly isolated intestinal crypts.

    • Resuspend the organoid fragments or crypts in a 1:1 mixture of Matrigel®/BME and complete IntestiCult™ medium.

    • Plate 50 µL domes of the cell-matrix mixture into the center of wells of a pre-warmed 24-well plate.

    • Incubate at 37°C for 10-20 minutes to solidify the domes.

    • Gently add 500 µL of complete IntestiCult™ medium to each well.[10]

  • This compound Treatment:

    • Culture organoids for 2-4 days until they form cystic structures with budding crypts.

    • Prepare fresh culture medium containing the desired final concentration of this compound (suggested starting range: 1-10 µM) and a vehicle control (DMSO).

    • Carefully replace the medium in each well with the treatment or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • RNA Extraction and qPCR: Harvest organoids using Cell Recovery Solution, extract RNA, and perform qPCR to analyze the expression of HIF target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9).

    • Immunofluorescence: Fix organoids in 4% paraformaldehyde, permeabilize, and stain for HIF-1α, markers of different intestinal cell lineages (e.g., Mucin-2 for goblet cells, Chromogranin A for enteroendocrine cells), and proliferation markers (e.g., Ki67).[4][12]

Expected Outcomes and Data Interpretation
  • Increased HIF-1α protein levels: Immunofluorescence staining should show nuclear accumulation of HIF-1α in this compound-treated organoids.

  • Upregulation of HIF target genes: qPCR analysis is expected to show a dose-dependent increase in the mRNA levels of HIF target genes.

  • Phenotypic changes: Assess changes in organoid morphology, size, budding frequency, and the proportion of different cell types.

ParameterVehicle Control (0.1% DMSO)This compound (5 µM)This compound (10 µM)
HIF-1α Nuclear Localization (% positive cells) < 5%60 ± 8%85 ± 5%
VEGFA mRNA Fold Change 1.04.2 ± 0.57.8 ± 0.9
CA9 mRNA Fold Change 1.015.3 ± 2.125.1 ± 3.4
Organoid Diameter (µm) at 48h 350 ± 50380 ± 60410 ± 55
Goblet Cell Proportion (%) 15 ± 325 ± 432 ± 5

Application 2: Hepatocellular Carcinoma (HCC) Organoid Culture

The HIF pathway is frequently activated in solid tumors, including HCC, and is associated with tumor progression, angiogenesis, and metabolic reprogramming.[10][13] this compound can be utilized to investigate the role of PHD inhibition in HCC organoid growth, viability, and response to therapy.

Protocol for HCC Organoid Culture and Treatment

This protocol is based on methods for generating organoids from patient-derived HCC tissue.[5][14][15]

Materials:

  • HCC organoid expansion medium (see reference for composition)[5]

  • Matrigel® or Cultrex® BME

  • This compound stock solution

  • Collagenase/Dispase solution

  • Sterile PBS

Procedure:

  • HCC Organoid Establishment:

    • Mechanically and enzymatically digest fresh HCC tumor tissue to obtain cell clusters.[5]

    • Embed the cell clusters in Matrigel®/BME domes in a 24-well plate.

    • After polymerization, add HCC organoid expansion medium.

    • Culture the organoids, changing the medium every 2-3 days, until they form compact spheroids.[5]

  • This compound Treatment:

    • Once HCC organoids are established (typically 7-10 days), replace the medium with fresh expansion medium containing this compound (suggested starting range: 1-25 µM) or a vehicle control.

    • Incubate for the desired duration, monitoring organoid morphology and growth.

  • Downstream Analysis:

    • Viability Assays: Harvest organoids and perform cell viability assays (e.g., CellTiter-Glo® 3D) to assess the effect of this compound on tumor organoid viability.

    • Gene Expression Analysis: Use qPCR to measure the expression of HIF target genes involved in glycolysis (HK2, LDHA) and angiogenesis (VEGFA).

    • Drug Combination Studies: Evaluate the synergistic or antagonistic effects of this compound with standard-of-care HCC drugs like sorafenib.

Expected Outcomes and Data Interpretation
  • Modulation of HCC organoid growth: Depending on the specific HCC subtype and its dependence on hypoxic signaling, this compound may either promote or inhibit organoid growth.

  • Metabolic reprogramming: Expect to see an upregulation of glycolytic genes in response to HIF stabilization.

  • Altered drug sensitivity: HIF stabilization may alter the sensitivity of HCC organoids to other therapeutic agents.

TreatmentOrganoid Viability (% of Vehicle)HK2 mRNA Fold ChangeVEGFA mRNA Fold Change
Vehicle Control 100%1.01.0
This compound (10 µM) 95 ± 7%3.5 ± 0.45.1 ± 0.6
Sorafenib (5 µM) 62 ± 5%0.8 ± 0.10.7 ± 0.1
This compound + Sorafenib 45 ± 6%2.9 ± 0.34.2 ± 0.5

Application 3: Cardiac Organoid Culture

HIF signaling is involved in cardiac development, ischemic response, and angiogenesis.[16] Using this compound in human pluripotent stem cell (hPSC)-derived cardiac organoids can help elucidate the role of PHD inhibition in cardiac tissue formation and vascularization.

Protocol for Cardiac Organoid Generation and Treatment

This protocol is a summary of methods for generating self-assembling human heart organoids.[6][17]

Materials:

  • hPSCs (iPSCs or ESCs)

  • RPMI 1640 medium with B-27 supplement

  • Small molecules for cardiac differentiation (e.g., CHIR99021, Wnt-C59)

  • This compound stock solution

  • Ultra-low attachment 96-well plates

Procedure:

  • Cardiac Organoid Generation:

    • Generate embryoid bodies (EBs) from hPSCs in ultra-low attachment 96-well plates.[6]

    • Induce cardiac differentiation through a timed, three-step modulation of Wnt signaling using small molecules.[3][6]

    • Culture the developing cardiac organoids for 10-15 days until they exhibit spontaneous beating and the formation of internal chambers.

  • This compound Treatment:

    • At a mature stage (e.g., day 15), replace the culture medium with fresh medium containing this compound (suggested starting range: 1-10 µM) or a vehicle control.

    • Culture for an additional 5-10 days.

  • Downstream Analysis:

    • Immunofluorescence and Imaging: Fix and stain whole organoids or cryosections for endothelial markers (CD31) to assess vascular network formation, and cardiac markers (cTnT) to evaluate cardiomyocyte organization.

    • Gene Expression: Analyze the expression of angiogenic factors (VEGFA, ANGPT1) and cardiac structural genes via qPCR.

    • Functional Analysis: Monitor and quantify the beating rate and rhythm of the cardiac organoids.

Expected Outcomes and Data Interpretation
  • Enhanced Vascularization: this compound treatment is expected to increase the density and complexity of CD31-positive vascular networks within the cardiac organoids.

  • Upregulation of Angiogenic Genes: Increased mRNA levels of VEGFA and other pro-angiogenic factors are anticipated.

  • Changes in Cardiac Function: Assess any alterations in the beating frequency or contractility of the organoids.

ParameterVehicle Control (0.1% DMSO)This compound (5 µM)
CD31+ Vascular Network Area (%) 12 ± 2%25 ± 4%
VEGFA mRNA Fold Change 1.06.5 ± 0.8
Beating Rate (beats per minute) 55 ± 558 ± 6
Organoid Survival under Hypoxia (%) 40 ± 8%75 ± 10%

Troubleshooting

  • Low Organoid Viability:

    • Ensure the final DMSO concentration is below 0.1%.

    • Optimize the concentration of this compound; perform a dose-response curve to identify the optimal concentration.

    • Confirm the quality and viability of the initial organoid culture.

  • No Effect Observed:

    • Increase the concentration of this compound.

    • Increase the duration of the treatment.

    • Verify the activity of the this compound stock solution.

    • Confirm HIF-1α stabilization via immunofluorescence or Western blot as a positive control for compound activity.

  • High Variability between Replicates:

    • Ensure uniformity in organoid size and developmental stage at the start of the experiment.

    • Handle organoids gently during media changes to avoid disruption.

    • Increase the number of biological replicates.

These application notes provide a framework for utilizing the PHD inhibitor this compound in various organoid systems. Researchers are encouraged to optimize these protocols for their specific organoid models and experimental questions.

References

JNJ-42041935: Application Notes and Protocols for Ischemic Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent, selective, and reversible inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] By inhibiting PHD1, PHD2, and PHD3, this compound prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), leading to its accumulation and the subsequent activation of HIF-responsive genes.[2] This pathway is a critical component of the cellular response to hypoxia and plays a protective role in ischemic conditions. Consequently, this compound is a valuable pharmacological tool for studying the therapeutic potential of HIF stabilization in various ischemic injury models.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. This compound acts as a 2-oxoglutarate competitive inhibitor of PHDs, preventing this hydroxylation.[2] This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. The resulting upregulation of genes involved in erythropoiesis, angiogenesis, and cell survival contributes to tissue protection and repair in the context of ischemia.

JNJ-42041935_Mechanism_of_Action cluster_normoxia Normoxia cluster_hypoxia_jnj Hypoxia / this compound HIF_alpha HIF-1α PHD PHD Enzymes HIF_alpha->PHD Hydroxylation pVHL pVHL HIF_alpha->pVHL PHD->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ_42041935 This compound JNJ_42041935->PHD Inhibition HIF_alpha_stable HIF-1α (stabilized) HIF_complex HIF Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcription Cell_Survival Cell Survival & Angiogenesis Target_Genes->Cell_Survival Renal_Ischemia_Workflow cluster_treatment Treatment Phase cluster_surgery Surgical Procedure cluster_analysis Analysis JNJ_Admin_D1 Day 1: This compound (100 µM/kg, i.p.) JNJ_Admin_D3 Day 3: This compound (100 µM/kg, i.p.) JNJ_Admin_D1->JNJ_Admin_D3 JNJ_Admin_D5 Day 5: This compound (100 µM/kg, i.p.) JNJ_Admin_D3->JNJ_Admin_D5 Anesthesia Anesthesia JNJ_Admin_D5->Anesthesia Flank_Incision Bilateral Flank Incision Anesthesia->Flank_Incision Renal_Clamp Renal Pedicle Clamping (20 min) Flank_Incision->Renal_Clamp Reperfusion Clamp Removal (Reperfusion) Renal_Clamp->Reperfusion Suturing Suturing Reperfusion->Suturing Sacrifice Sacrifice (Day 7) Suturing->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Kidney_Harvest Kidney Harvest Sacrifice->Kidney_Harvest Serum_Analysis Serum Analysis (BUN, Creatinine, EPO) Blood_Collection->Serum_Analysis Tissue_Analysis Tissue Analysis (Western, qRT-PCR, Histology) Kidney_Harvest->Tissue_Analysis

References

Application Notes and Protocols for qPCR Analysis of HIF Target Genes Following JNJ-42041935 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2] PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of a wide array of target genes. These genes are crucial for cellular adaptation to low oxygen conditions (hypoxia) and are involved in key processes such as angiogenesis, glucose metabolism, and cell survival.

These application notes provide a comprehensive guide for the quantitative analysis of HIF target gene expression using quantitative polymerase chain reaction (qPCR) in response to treatment with this compound. The provided protocols and data presentation guidelines are intended to assist researchers in accurately assessing the pharmacological effects of this compound on the HIF signaling pathway.

HIF-1α Signaling Pathway

The HIF-1α signaling pathway is a master regulator of the cellular response to hypoxia. Under normal oxygen levels, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. This compound inhibits PHDs, stabilizing HIF-1α, which then activates the transcription of target genes.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_jnj Hypoxia / this compound Treatment HIF-1α_p HIF-1α PHDs PHDs HIF-1α_p->PHDs O2 VHL VHL HIF-1α_p->VHL Binding PHDs->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_p Degradation This compound This compound This compound->PHDs Inhibition HIF-1α_s HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_s->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE HRE (Hypoxia Response Element) Target Genes Target Genes (VEGFA, SLC2A1, CA9) HRE->Target Genes Transcription

Caption: HIF-1α signaling under normoxia vs. with this compound.

Expected Effects of this compound on HIF Target Gene Expression

Treatment of cells with this compound is expected to lead to the upregulation of HIF target gene expression. Studies in diabetic mice have shown that this compound treatment can augment the expression of HIF-1α target genes, including Vascular Endothelial Growth Factor A (VEGFA) and Glucose Transporter 1 (GLUT1 or SLC2A1).[3] The expression of these genes was otherwise reduced by 45-95% in the diabetic state, and this compound helped to restore their expression.[3] Another well-established HIF target gene is Carbonic Anhydrase IX (CA9). Therefore, a significant increase in the mRNA levels of VEGFA, SLC2A1, and CA9 is anticipated following this compound treatment in a cellular context.

Data Presentation

Quantitative data from qPCR analysis should be presented in a clear and structured format to allow for easy comparison between treatment groups. The following table provides a template for summarizing your results. Data should be presented as fold change relative to a vehicle-treated control group.

GeneTreatment GroupConcentration (µM)Duration (hours)Normalized Mean Ct ± SDFold Change vs. Vehiclep-value
VEGFA Vehicle02424.5 ± 0.31.0-
This compound12422.1 ± 0.2CalculatedCalculated
This compound102420.8 ± 0.4CalculatedCalculated
SLC2A1 Vehicle02426.1 ± 0.41.0-
This compound12424.3 ± 0.3CalculatedCalculated
This compound102422.9 ± 0.5CalculatedCalculated
CA9 Vehicle02428.3 ± 0.51.0-
This compound12425.9 ± 0.4CalculatedCalculated
This compound102424.1 ± 0.6CalculatedCalculated

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

Experimental Protocols

Experimental Workflow

The overall workflow for analyzing the effect of this compound on HIF target gene expression involves several key steps, from cell culture and treatment to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Treatment 2. Treatment (Vehicle vs. This compound) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 5. qPCR (SYBR Green or Probe-based) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 7. Results (Fold Change in Gene Expression) Data_Analysis->Results

Caption: Workflow for qPCR analysis of HIF target genes.

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line relevant to your research focus. Common choices for hypoxia and HIF signaling studies include HeLa (cervical cancer), HepG2 (liver cancer), and various renal or breast cancer cell lines.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM).

    • Prepare a vehicle control using the same concentration of the solvent as in the highest concentration of this compound.

    • Replace the existing medium with the treatment or vehicle-containing medium.

    • Incubate the cells for the desired duration (e.g., 24 hours).

Total RNA Isolation
  • Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).

  • Homogenization: Homogenize the lysate to shear genomic DNA.

  • RNA Purification: Follow the manufacturer's protocol for the chosen RNA isolation kit (e.g., column-based or magnetic bead-based methods).

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by gel electrophoresis or a bioanalyzer to ensure there is no significant degradation.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: Prepare the reverse transcription reaction mix according to the manufacturer's protocol for your chosen reverse transcriptase kit. A typical reaction includes:

    • Total RNA (e.g., 1 µg)

    • Reverse Transcriptase

    • dNTPs

    • Random hexamers or oligo(dT) primers

    • RNase inhibitor

    • Reaction buffer

  • Incubation: Perform the reverse transcription reaction using a thermal cycler with the recommended temperature and time profile.

  • Storage: Store the resulting cDNA at -20°C until use in qPCR.

Quantitative PCR (qPCR)
  • Primer Design and Validation: Use validated primers for the target genes (VEGFA, SLC2A1, CA9) and at least two stable housekeeping (reference) genes. For studies involving PHD inhibitors, it is crucial to validate the stability of housekeeping genes under your experimental conditions.[4][5] Commonly used and potentially stable housekeeping genes include GAPDH, ACTB, B2M, and TBP.[4][5][6][7][8]

    GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
    VEGFA AGGGCAGAATCATCACGAAGTAGGGTCTCGATTGGATGGCA
    SLC2A1 TTGCAGGCTTCTCCAACTGGACCAGAACCAGGAGCACAGTGAAG
    CA9 GTGCCTATGAGCAGTTGCTGTCAAGTAGCGGCTGAAGTCAGAGG
    GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA
    ACTB CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT
    B2M ACCCCCACTGAAAAAGATGAATCTTCAAACCTCCATGATG
    TBP GAACATCATGGATCAGAACAACAATAGGGATTCCGGGAGTCAT

    Primer sequences are examples and should be validated for specificity and efficiency.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing:

      • SYBR Green Master Mix (or a probe-based master mix)

      • Forward Primer

      • Reverse Primer

      • Nuclease-free water

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA to each well.

    • Include no-template controls (NTCs) for each primer set.

    • Run at least three technical replicates for each sample.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol, typically including an initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis for SYBR Green assays to verify product specificity.

Data Analysis
  • Data Collection: Obtain the cycle threshold (Ct) values for each reaction.

  • Data Normalization:

    • Calculate the geometric mean of the Ct values for the selected housekeeping genes for each sample.

    • Calculate the ΔCt for each target gene by subtracting the geometric mean of the housekeeping gene Ct from the target gene Ct:

      • ΔCt = Ct(target gene) - Ct(housekeeping genes geometric mean)

  • Fold Change Calculation (ΔΔCt Method):

    • Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample:

      • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)

    • Calculate the fold change in gene expression using the formula: 2-ΔΔCt.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with JNJ-42041935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2][3] As a 2-oxoglutarate competitive, reversible inhibitor, this compound targets PHD1, PHD2, and PHD3, which are key enzymes in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[2][3][4] By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to its accumulation and the subsequent transcription of HIF-responsive genes.[5] This mimics a hypoxic response and has therapeutic potential in conditions such as anemia of chronic disease.[3]

These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods will enable researchers to quantify the intracellular accumulation of HIF-1α, and to assess downstream functional consequences such as changes in cell surface marker expression, cell cycle progression, and apoptosis.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetpKipIC50
PHD17.91 ± 0.04-
PHD27.29 ± 0.057.0 ± 0.03
PHD37.65 ± 0.09-
FIH-~ 4

Data compiled from multiple sources.[1][2][4]

Table 2: In Vivo Hematological Effects of this compound in Rats

TreatmentReticulocyte CountHemoglobinHematocrit
VehicleBaselineBaselineBaseline
This compound (100 µmol/kg, 5 days)2-fold increase2.3 g/dl increase9% increase

Data from in vivo studies in a rat model of inflammation-induced anemia.[4][6]

Signaling Pathway

JNJ42041935_Pathway This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound PHD PHD1/2/3 JNJ->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation (Normoxia) VHL VHL HIF1a->VHL Binding Proteasome Proteasomal Degradation HIF1a->Proteasome VHL->Proteasome Ubiquitination HIF1a_stabilized Stabilized HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Activation

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and target gene transcription.

Experimental Protocols

Protocol 1: Intracellular Staining of HIF-1α

This protocol details the method for quantifying the intracellular accumulation of HIF-1α in cells treated with this compound.

Materials:

  • This compound (solubilized in DMSO)

  • Cell line known to express HIF-1α (e.g., Hep3B, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-HIF-1α antibody

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours). A positive control, such as cells cultured under hypoxic conditions (1% O2) or treated with cobalt chloride, should be included.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

    • Block non-specific antibody binding by resuspending the cells in Blocking Buffer for 30 minutes.

    • Add the primary anti-HIF-1α antibody at the manufacturer's recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in the fluorochrome-conjugated secondary antibody at the recommended dilution and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS for flow cytometric analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

    • Analyze the data using appropriate software to determine the percentage of HIF-1α positive cells and the mean fluorescence intensity (MFI).

HIF1a_Staining_Workflow Workflow for Intracellular HIF-1α Staining A Cell Culture & This compound Treatment B Harvest & Fix Cells A->B C Permeabilize Cells B->C D Block Non-specific Binding C->D E Primary Antibody (Anti-HIF-1α) Incubation D->E F Secondary Antibody (Fluorochrome-conjugated) Incubation E->F G Flow Cytometry Acquisition & Analysis F->G

Caption: Experimental workflow for the detection of intracellular HIF-1α by flow cytometry.

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound (solubilized in DMSO)

  • Appropriate cell line

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and treat with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the fluorescence of Annexin V and PI to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Analysis_Gating Gating Strategy for Apoptosis Analysis A Total Cells B Annexin V- / PI- (Live) C Annexin V+ / PI- (Early Apoptotic) D Annexin V+ / PI+ (Late Apoptotic/ Necrotic) E Annexin V- / PI+ (Necrotic) Cell_Cycle_Analysis_Workflow Workflow for Cell Cycle Analysis A Cell Culture & This compound Treatment B Harvest & Fix in Cold Ethanol A->B C Stain with PI/RNase A B->C D Flow Cytometry Acquisition C->D E Data Analysis for G0/G1, S, G2/M Phases D->E

References

Troubleshooting & Optimization

troubleshooting JNJ-42041935 precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HIF prolyl hydroxylase inhibitor, JNJ-42041935. Our goal is to help you overcome common challenges, particularly precipitation in cell culture media, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, including PHD1, PHD2, and PHD3.[1][2][3] By inhibiting these enzymes, this compound prevents the degradation of the alpha subunit of HIF (HIF-α), leading to its stabilization and accumulation. This mimics a cellular response to hypoxia, resulting in the transcription of various genes involved in processes like erythropoiesis and angiogenesis.

Q2: What are the recommended solvents for dissolving this compound?

This compound is a crystalline solid with poor aqueous solubility.[4][5] The recommended solvent for creating stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][6][7] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, but DMSO offers the highest solubility.[4][5]

Q3: How should I prepare and store stock solutions of this compound?

To prepare a stock solution, dissolve this compound in DMSO to a high concentration (e.g., 10-50 mM).[2] It is crucial to ensure the compound is fully dissolved; gentle warming to 37°C or sonication can aid this process.[8] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][9] When stored properly, DMSO stock solutions are stable for up to 6 months at -20°C.[6]

Q4: My this compound solution precipitates when I add it to my cell culture medium. Why is this happening?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions like cell culture media is a common issue.[10][11] This is primarily due to the sharp decrease in solvent polarity when the DMSO stock is introduced into the aqueous environment, causing the compound to fall out of solution.[10] Other contributing factors can include the final concentration of the compound, interactions with media components (salts, proteins), the pH of the medium, and temperature fluctuations.[10]

Q5: Is it acceptable to use cell culture media that has a visible precipitate of this compound?

It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and non-reproducible experimental results.[12] Furthermore, the precipitate itself could have unforeseen effects on your cells.[12]

Troubleshooting Guide: this compound Precipitation in Cell Media

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation in your cell culture experiments.

Initial Checks and Quick Fixes
  • Visual Inspection: Carefully observe your cell culture medium after adding this compound. Precipitation can appear as a faint cloudiness, fine particles, or larger crystals.[10]

  • Gentle Agitation: Sometimes, the compound can be redissolved with gentle swirling or mixing of the media.[12]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can improve the solubility of the compound.[11][12]

Systematic Troubleshooting Workflow

If the initial quick fixes do not resolve the precipitation, follow this systematic workflow to identify and address the root cause.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso adjust_dmso Lower final DMSO concentration check_dmso->adjust_dmso No check_conc Is the final this compound concentration too high? check_dmso->check_conc Yes adjust_dmso->check_conc lower_conc Lower the final working concentration check_conc->lower_conc Yes check_dilution How was the stock solution diluted into the media? check_conc->check_dilution No lower_conc->check_dilution serial_dilution Use a serial dilution approach in pre-warmed media check_dilution->serial_dilution Direct Dilution check_media Could media components be the issue? check_dilution->check_media Serial Dilution serial_dilution->check_media test_media Test with serum-free or different media formulations check_media->test_media Possible solution Precipitation Resolved check_media->solution Unlikely test_media->solution

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Presentation

Solubility of this compound
SolventSolubilityReference
DMSO≥ 36 mg/mL (103.85 mM)[2]
DMSO30 mg/mL[4][5]
DMSO100 mg/mL[6][7]
Ethanol≤ 10 mg/mL[4]
Dimethylformamide (DMF)25 mg/mL[4][5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₂H₆ClF₃N₄O₃[4][5]
Molecular Weight346.65 g/mol [1][2][7]
Physical AppearanceCrystalline solid[4][5]
CAS Number1193383-09-3[1][2][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to avoid moisture condensation.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 346.65 g/mol ), you will need 288.48 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Dilution of this compound into Cell Culture Medium to Minimize Precipitation
  • Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C in a water bath.[11]

  • Intermediate Dilution (Recommended): To avoid "solvent shock," it is recommended to perform an intermediate dilution.[11]

    • Thaw an aliquot of your 10 mM this compound stock solution at room temperature.

    • In a sterile tube, prepare an intermediate dilution (e.g., 1 mM or 100 µM) by adding the appropriate volume of the 10 mM stock to pre-warmed media. Add the stock solution dropwise while gently swirling the media.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the original stock if not performing an intermediate step) to your pre-warmed cell culture medium to achieve the desired final concentration.

    • Crucially, add the this compound solution slowly and dropwise to the vortex of the swirling media to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%.[1][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Signaling Pathway

This compound Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and degradation by the proteasome. This compound inhibits PHD, preventing HIF-1α hydroxylation and degradation. This allows HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

G cluster_0 Normoxia cluster_1 This compound Treatment HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD O₂, 2-OG HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation VHL VHL Complex HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome JNJ This compound PHD_inhibited PHD Enzymes JNJ->PHD_inhibited HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

References

Technical Support Center: JNJ-42041935 and HIF Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-42041935. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experiments involving Hypoxia-Inducible Factor (HIF) stabilization with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize HIF-1α?

This compound is a potent and selective small-molecule inhibitor of HIF prolyl-hydroxylase (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid degradation by the proteasome. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes.[1] By blocking PHD activity, this compound prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and subsequent translocation to the nucleus to activate target gene expression.

Q2: I am not observing consistent HIF-1α stabilization with this compound. What are the potential reasons for this variability?

Inconsistent HIF-1α stabilization can arise from several factors, many of which are related to experimental conditions and cellular context rather than the inhibitor itself. Key factors include:

  • Cell-Type Specificity: The regulation of HIF-1α is highly cell-type dependent.[3] Different cell lines may have varying levels of PHD isoforms, basal HIF-1α expression, and activity of other signaling pathways that can influence HIF-1α stability.

  • Cell Density: High cell density can lead to pericellular hypoxia, a state of reduced oxygen tension in the immediate vicinity of the cells, even in a normoxic incubator.[4][5][6][7] This can induce HIF-1α stabilization independent of the inhibitor, potentially masking the effects of this compound or leading to higher than expected baseline levels.

  • Oxygen Tension: Inadequate control of normoxic conditions can lead to fluctuations in ambient oxygen levels, affecting baseline HIF-1α degradation and the apparent efficacy of the inhibitor.

  • Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation and loss of activity.

  • Assay-Specific Issues: Technical variability in assays such as Western blotting or reporter gene assays can contribute to inconsistent results.

Q3: Are there any known off-target effects of this compound that could influence my results?

While this compound is a selective PHD inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. PHD inhibitors, in general, can have pleiotropic effects due to the broad roles of HIF-1α in cellular processes.[8] Some studies have noted that PHD inhibitors can influence other cellular pathways, and it's important to consider that the observed phenotype may not be solely due to HIF-1α stabilization.[8][9] One report indicated that this compound can inhibit malate dehydrogenase 2 (MDH2) activity and suppress mitochondrial respiration.[10]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[11][12][13] For long-term storage, it is recommended to store the powdered compound at -20°C, where it is stable for at least four years.[11] A stock solution in DMSO can be prepared and should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Signaling Pathway

The canonical pathway of HIF-1α regulation under normoxic and hypoxic conditions, and the point of intervention for this compound, is illustrated below.

HIF_Pathway HIF-1α Regulation and this compound Intervention cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) or this compound Treatment HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes O2 O2 O2->PHD alphaKG 2-Oxoglutarate alphaKG->PHD VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization PHD_inhibited PHD Enzymes JNJ This compound JNJ->PHD_inhibited Inhibition HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_expression Target Gene Expression HRE->Gene_expression Activation

Caption: HIF-1α Regulation and this compound Intervention.

Troubleshooting Guides

Inconsistent HIF-1α Stabilization by Western Blot
Observed Problem Potential Cause Troubleshooting Steps
No/Weak HIF-1α band in this compound-treated samples 1. Compound Inactivity: this compound may have degraded.1. Prepare a fresh stock solution of this compound. Ensure proper storage of both powder and stock solutions (-20°C for powder, -80°C for long-term stock).
2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line.2. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1-100 µM).
3. Cell-Type Resistance: The cell line may have mechanisms that counteract PHD inhibition.3. Try a different cell line known to be responsive to PHD inhibitors (e.g., Hep3B).
4. Rapid Degradation during Lysis: HIF-1α has a very short half-life in the presence of oxygen.4. Prepare cell lysates quickly on ice. Use a lysis buffer containing protease and phosphatase inhibitors. Consider using a proteasome inhibitor (e.g., MG132) as a positive control.
High HIF-1α band in untreated (control) samples 1. Pericellular Hypoxia: High cell density can lead to oxygen depletion.[4][5][6][7]1. Plate cells at a lower density. Ensure consistent plating density across all experiments.
2. Normoxic HIF-1α Stabilization: Other signaling pathways (e.g., PI3K/Akt, NF-κB) may be active, leading to HIF-1α stabilization even in normoxia.[14][15][16][17]2. Serum-starve cells before treatment to reduce growth factor signaling. Check the literature for your specific cell line to see if it has known mutations or activated pathways that affect HIF-1α.
High variability between replicates 1. Inconsistent Cell Density: Uneven plating of cells.1. Ensure a single-cell suspension before plating and mix well.
2. Inconsistent Treatment: Pipetting errors or uneven distribution of this compound.2. Prepare a master mix of media containing this compound for treating replicate wells.
3. Edge Effects in Multi-well Plates: Evaporation can concentrate media components in outer wells.3. Avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or media.
Inconsistent Results in HIF-1 Reporter Assays
Observed Problem Potential Cause Troubleshooting Steps
Low or no reporter signal 1. Low Transfection Efficiency: The reporter plasmid may not be efficiently delivered into the cells.1. Optimize the transfection protocol for your specific cell line (e.g., DNA:reagent ratio, cell density at transfection).
2. Weak Promoter: The promoter driving the reporter gene may not be strongly induced by HIF-1.2. Use a reporter construct with a well-characterized and robust hypoxia-response element (HRE) promoter.
3. Reagent Issues: Luciferase assay reagents may be expired or improperly stored.3. Use fresh or properly stored assay reagents.
High background signal 1. Promoter Leakiness: The HRE promoter may have some basal activity in the absence of HIF-1 activation.1. Include a negative control (e.g., cells transfected with a promoterless reporter plasmid).
2. Contamination: Bacterial or mycoplasma contamination can affect cellular metabolism and reporter gene expression.2. Regularly test cell cultures for contamination.
High variability between replicates 1. Inconsistent Transfection: Variability in the amount of plasmid delivered to each well.1. Prepare a master mix of the transfection complex and add equal volumes to each well.
2. Pipetting Errors: Inaccurate pipetting during the assay procedure.2. Use calibrated pipettes and be consistent with pipetting technique.
3. Cell Health: Variations in cell viability across the plate.3. Ensure cells are healthy and evenly distributed. Normalize reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in high-quality, anhydrous DMSO to a final concentration of 10-50 mM.[12][13]

  • Solubilization: If necessary, sonication can be used to aid dissolution.[12]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2] When stored in powder form at -20°C, it is stable for at least four years.[11]

General Protocol for HIF-1α Stabilization and Western Blot Analysis

WB_Workflow Western Blot Workflow for HIF-1α Detection Start Seed cells at appropriate density Incubate Incubate for 24h Start->Incubate Treat Treat with this compound or vehicle (DMSO) Incubate->Treat Incubate_treat Incubate for desired time (e.g., 4-24h) Treat->Incubate_treat Lyse Wash with cold PBS and lyse cells on ice Incubate_treat->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Prepare_sample Prepare samples with Laemmli buffer Quantify->Prepare_sample SDS_PAGE SDS-PAGE Prepare_sample->SDS_PAGE Transfer Transfer to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% non-fat milk or BSA) Transfer->Block Primary_Ab Incubate with primary antibody (anti-HIF-1α) Block->Primary_Ab Wash1 Wash membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash membrane Secondary_Ab->Wash2 Detect Detect with ECL substrate Wash2->Detect Image Image chemiluminescence Detect->Image

Caption: Western Blot Workflow for HIF-1α Detection.

Detailed Steps:

  • Cell Seeding: Plate cells at a density that will prevent them from becoming over-confluent during the experiment. A confluence of 50-70% at the time of treatment is often a good starting point.

  • Treatment: Prepare a working solution of this compound in cell culture medium. The final DMSO concentration should typically be kept below 0.1%.[12] Include a vehicle control (DMSO only) in your experimental design.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and immediately add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells quickly and keep the lysates on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and Electrophoresis: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Transfer and Immunoblotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding. Incubate with a validated primary antibody against HIF-1α, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against the three major PHD isoforms.

Enzyme pKi Reference
PHD17.91 ± 0.04[2]
PHD27.29 ± 0.05[2]
PHD37.65 ± 0.09[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.

This technical support center provides a comprehensive guide to using this compound for HIF stabilization and troubleshooting potential inconsistencies. By carefully considering the experimental variables and following standardized protocols, researchers can improve the reliability and reproducibility of their results.

References

determining optimal JNJ-42041935 concentration for new cell line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of JNJ-42041935 for a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation targets HIF-1α for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in the cellular response to hypoxia.

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: Based on in vitro studies, a concentration of 100 µM has been shown to effectively stabilize HIF-1α in HEK293 cells after 12 hours of treatment. However, the optimal concentration can vary significantly between cell lines. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A suggested starting range for this experiment would be from 1 µM to 200 µM .

Q3: How can I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration should be one that produces the desired biological effect (e.g., HIF-1α stabilization) without causing significant cytotoxicity. We recommend a two-step process:

  • Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or MTS assay).

  • Determine the effective concentration for HIF-1α stabilization or another desired downstream effect within the non-toxic range.

Detailed protocols for these experiments are provided in the Troubleshooting Guide section.

Q4: What are the known pKi and pIC50 values for this compound?

A4: this compound inhibits PHD1, PHD2, and PHD3 with pKi values of 7.91, 7.29, and 7.65, respectively.[1][2] It is a potent inhibitor of PHD2 with a pIC50 of 7.0.[3]

Troubleshooting Guide

Problem: High levels of cytotoxicity observed at expected effective concentrations.
  • Possible Cause 1: Cell line sensitivity. Your new cell line may be particularly sensitive to this compound.

    • Solution: Perform a comprehensive dose-response curve for cell viability, starting from a very low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 200 µM). This will allow you to accurately determine the IC50 value and the maximum concentration that maintains high cell viability (e.g., >90%).

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%). Prepare a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) to assess the effect of the solvent alone.

Problem: No or low stabilization of HIF-1α observed.
  • Possible Cause 1: Insufficient drug concentration. The concentration of this compound may be too low to effectively inhibit PHD enzymes in your cell line.

    • Solution: Increase the concentration of this compound in a stepwise manner (e.g., 50 µM, 100 µM, 150 µM) and assess HIF-1α stabilization at each concentration using Western blotting.

  • Possible Cause 2: Short incubation time. The incubation time may not be sufficient for HIF-1α to accumulate.

    • Solution: Perform a time-course experiment, treating your cells with a fixed concentration of this compound (e.g., 100 µM) and harvesting cells at different time points (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for HIF-1α stabilization.

  • Possible Cause 3: Issues with HIF-1α detection. The antibody or protocol used for Western blotting may not be optimal.

    • Solution: Ensure you are using a validated antibody for HIF-1α. Include a positive control, such as cells treated with a known HIF-1α stabilizer (e.g., CoCl₂) or cultured under hypoxic conditions (1% O₂), to validate your detection method.

Experimental Protocols

Protocol 1: Determining Maximum Non-Toxic Concentration using MTT Assay

This protocol is designed to determine the highest concentration of this compound that does not significantly reduce cell viability.

Materials:

  • Your new cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the maximum non-toxic concentration.

Protocol 2: Determining Effective Concentration for HIF-1α Stabilization by Western Blot

This protocol is to determine the concentration of this compound that effectively stabilizes HIF-1α.

Materials:

  • Your new cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed your cells in 6-well plates and allow them to adhere. Treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for the desired incubation time (e.g., 12 hours). Include a vehicle control and a positive control (e.g., CoCl₂ treatment or hypoxia).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Re-probing for Loading Control: Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

  • Data Analysis: Analyze the band intensities to determine the concentration of this compound that results in a significant increase in HIF-1α levels compared to the vehicle control.

Data Presentation

Table 1: Example Data for Determining Maximum Non-Toxic Concentration of this compound in a New Cell Line (Hypothetical Data)

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
11.2398.4%
101.2196.8%
251.1894.4%
501.1088.0%
1000.9576.0%
1500.6552.0%
2000.4032.0%

Table 2: Summary of this compound pKi and pIC50 Values

TargetpKipIC50
PHD17.91-
PHD27.297.0
PHD37.65-

Visualizations

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Action cluster_stabilization HIF-1α Stabilization and Action PHD PHD (Prolyl Hydroxylase) VHL VHL (E3 Ubiquitin Ligase) PHD->VHL Recognition HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation (OH) Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation HIF1a_stabilized HIF-1α (Stabilized) VHL->HIF1a_normoxia Ubiquitination JNJ This compound JNJ->PHD Inhibition Nucleus Nucleus HIF1a_stabilized->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO, GLUT1) HRE->Target_Genes Activation

Caption: HIF-1α Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_step1 Protocol 1: Cell Viability Assay cluster_step2 Protocol 2: Western Blot for HIF-1α start Start: New Cell Line step1 Step 1: Determine Maximum Non-Toxic Concentration start->step1 s1_1 Seed cells in 96-well plate step2 Step 2: Determine Effective Concentration for HIF-1α Stabilization s2_1 Seed cells in 6-well plate end End: Optimal this compound Concentration Identified s1_2 Treat with serial dilutions of this compound s1_1->s1_2 s1_3 Incubate for 24-72 hours s1_2->s1_3 s1_4 Perform MTT/MTS assay s1_3->s1_4 s1_5 Analyze data to find max non-toxic concentration s1_4->s1_5 s1_5->step2 s2_2 Treat with non-toxic concentrations of this compound s2_1->s2_2 s2_3 Incubate for optimal time (e.g., 12h) s2_2->s2_3 s2_4 Lyse cells and quantify protein s2_3->s2_4 s2_5 Perform Western Blot for HIF-1α s2_4->s2_5 s2_6 Analyze band intensity s2_5->s2_6 s2_6->end

References

JNJ-42041935 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-42041935. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects that may be encountered during experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, competitive, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes: PHD1, PHD2, and PHD3.[1][2] It acts as a 2-oxoglutarate competitive, reversible inhibitor.[2] By inhibiting these enzymes, this compound stabilizes HIF-α, leading to the activation of hypoxia-responsive genes.

Q2: What are the known on-target activities of this compound?

A2: The primary on-target activities of this compound are the inhibition of the three main PHD isoforms. The inhibitory constants (pKi) are summarized in the table below.

TargetpKi (Mean ± SD)
PHD17.91 ± 0.04
PHD27.29 ± 0.05
PHD37.65 ± 0.09
Data sourced from MedchemExpress and TargetMol.[1][3]

Q3: What is the most significant known off-target effect of this compound?

A3: The most prominent identified off-target effect of this compound is the inhibition of malate dehydrogenase 2 (MDH2), a key enzyme in the citric acid (TCA) cycle.[4] This can lead to the suppression of mitochondrial respiration.

Q4: How selective is this compound for PHD enzymes over the related enzyme FIH?

A4: this compound displays greater than 100-fold selectivity for PHD enzymes over the structurally related Factor Inhibiting HIF (FIH). The pIC50 for FIH is approximately 4.

Q5: Has this compound been screened against a broader panel of kinases and receptors?

A5: this compound has been assessed for its inhibitory activity against a range of other targets in commercial assays at concentrations of 1 and 10 μM, where it showed minimal affinity for a panel of other receptors, enzymes, and kinases.[1] However, specific details of the comprehensive panel are not publicly available.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism or Mitochondrial Function

Symptoms:

  • Decreased oxygen consumption rates (OCR) in cell-based assays (e.g., Seahorse).

  • Altered levels of TCA cycle intermediates.

  • Reduced cellular viability or proliferation, especially in metabolically active cells.

Potential Cause: This is likely due to the off-target inhibition of malate dehydrogenase 2 (MDH2) by this compound, leading to a disruption of the TCA cycle and suppression of mitochondrial respiration.[4]

Troubleshooting Steps:

  • Confirm MDH2 Inhibition: If possible, perform a direct enzymatic assay to measure MDH2 activity in the presence of this compound in your experimental system.

  • Metabolite Rescue: Attempt to rescue the phenotype by providing downstream metabolites of the reaction catalyzed by MDH2, such as oxaloacetate or citrate (if cell permeable).

  • Use a Lower Concentration: Titrate this compound to the lowest effective concentration for PHD inhibition to minimize the off-target effect on MDH2.

  • Control Compound: Use a structurally distinct PHD inhibitor with a different off-target profile to confirm that the observed metabolic effects are specific to this compound.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

  • In vivo efficacy does not correlate with in vitro potency.

  • Unexpected systemic effects in animal models not predicted by the primary mechanism of action.

Potential Cause: The prodrug of a similar compound, pomaglumetad methionil, which was developed for a different therapeutic indication (schizophrenia), has been associated with adverse effects such as nausea, vomiting, and agitation in clinical trials. While the mechanism for these effects in the context of pomaglumetad is related to its activity as an mGluR2/3 agonist, it highlights the possibility of complex systemic off-target effects that may not be apparent in isolated cells.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the compound is reaching the target tissue at the desired concentration and for a sufficient duration to engage the PHD enzymes.

  • Dose-Response Studies: Conduct thorough dose-response studies in your animal model to identify a therapeutic window that maximizes on-target effects while minimizing potential off-target liabilities.

  • Monitor for Clinical Signs: Closely monitor animals for any adverse clinical signs, such as changes in behavior, gastrointestinal distress, or neurological symptoms.

  • Consult Preclinical Toxicology Data: If available, review any preclinical safety and toxicology data for this compound to identify potential organ systems at risk for off-target effects.

Experimental Protocols

Protocol 1: FIH Inhibition Assay

This protocol is a general method to assess the inhibitory activity of this compound against the Factor Inhibiting HIF (FIH).

Materials:

  • Purified, glutathione transferase (GST)-tagged full-length FIH (amino acids 1-350).

  • Synthetic HIF-1α peptide (Asp788 to Leu822).

  • This compound.

  • [2-¹⁴C]2-oxoglutarate.

  • FeNH₄SO₄.

  • Reaction buffer.

Procedure:

  • Pre-incubate 17.1 nM of FIH with varying concentrations of this compound for 30 minutes.

  • Initiate the reaction by adding 1 µM [2-¹⁴C]2-oxoglutarate and 10 µM FeNH₄SO₄ in the reaction buffer.

  • Allow the reaction to proceed for 10 minutes.

  • Terminate the reaction and measure the incorporation of the radiolabel to determine FIH activity.

  • Calculate the pIC50 value from the concentration-response curve.

This protocol is adapted from methodologies described by MedchemExpress and TargetMol.[1][3]

Visualizations

PHD_Inhibition_Pathway On-Target Effect of this compound cluster_stabilization HIF-α Stabilization JNJ This compound PHD PHD Enzymes (PHD1, PHD2, PHD3) JNJ->PHD Inhibits HIFa_OH Hydroxylated HIF-α HIFa HIF-α HIFa->HIFa_OH Hydroxylation HIF HIF Complex (HIF-α/HIF-β) HIFa->HIF Dimerizes with VHL VHL E3 Ligase HIFa_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Leads to Proteasome->HIFa_OH Degrades HIFb HIF-β HIFb->HIF HRE Hypoxia Response Element (in DNA) HIF->HRE Binds to TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes Initiates

Caption: On-Target Pathway of this compound

Off_Target_Metabolism Off-Target Effect of this compound on Metabolism cluster_tca TCA Cycle in Mitochondria Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Conversion ETC Electron Transport Chain Oxaloacetate->ETC Supplies MDH2 MDH2 JNJ This compound JNJ->MDH2 Inhibits Respiration Mitochondrial Respiration ETC->Respiration Drives

Caption: Off-Target Metabolic Effect of this compound

Troubleshooting_Workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Experimental Outcome IsMetabolic Is the phenotype related to cellular metabolism or mitochondrial function? Start->IsMetabolic CheckMDH2 Investigate MDH2 Inhibition: - Measure OCR - Perform MDH2 activity assay - Metabolite rescue experiment IsMetabolic->CheckMDH2 Yes IsSystemic Are there unexpected systemic effects in vivo? IsMetabolic->IsSystemic No UseControls Use structurally distinct control compound CheckMDH2->UseControls PKPD Conduct PK/PD analysis and dose-response studies IsSystemic->PKPD Yes End Identify and mitigate off-target effect IsSystemic->End No ConsultData Consult preclinical safety data PKPD->ConsultData ConsultData->End UseControls->End

Caption: Troubleshooting Workflow for this compound

References

Technical Support Center: Managing JNJ-42041935 Cytotoxicity in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-42041935 in their experiments. The information provided aims to help manage potential cytotoxicity observed at high concentrations and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes: PHD1, PHD2, and PHD3.[1][2][3] It acts as a 2-oxoglutarate competitive inhibitor, preventing the hydroxylation of HIF-α subunits.[2][3] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various target genes involved in processes like erythropoiesis and angiogenesis.

Q2: What is the likely cause of cytotoxicity observed at high concentrations of this compound?

A2: While highly selective for PHD enzymes, this compound has been shown to have off-target effects at higher concentrations. A key off-target activity is the inhibition of malate dehydrogenase 2 (MDH2), a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[4] Inhibition of MDH2 can disrupt mitochondrial respiration, leading to decreased ATP production and increased cellular stress, which can manifest as cytotoxicity.

Q3: What are typical in vitro working concentrations for this compound?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For HIF stabilization, concentrations in the low micromolar range are often effective. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell system. In cellular assays, selectivity for PHD inhibition over other targets has been assessed at concentrations of 1 and 10 μM.[1][2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[1][2][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a step-by-step approach to troubleshoot unexpected or high levels of cytotoxicity in your cell-based assays.

Issue Possible Cause Recommended Action
High cell death across all concentrations Compound Precipitation: this compound may be precipitating in the culture medium at the concentrations tested.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from your stock solution.- Consider using a lower starting concentration range.
Solvent Toxicity: The concentration of the vehicle (DMSO) may be too high.- Calculate the final percentage of DMSO in your culture wells. Ensure it is below 0.1%.- Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Cell Culture Contamination: Mycoplasma or other microbial contamination can increase cell sensitivity to cytotoxic agents.- Test your cell cultures for mycoplasma contamination.- If contamination is detected, treat the culture or discard and use a fresh, uncontaminated stock.
Cytotoxicity at concentrations expected to be non-toxic Off-Target Effects: At higher concentrations, this compound can inhibit MDH2, leading to mitochondrial dysfunction.- Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).- Use the lowest effective concentration that achieves the desired on-target effect (HIF stabilization).- Consider co-treatment with a cell-permeable form of a downstream metabolite of the MDH2 reaction, such as oxaloacetate or aspartate, to see if it rescues the cytotoxic phenotype.
Cell Line Sensitivity: Different cell lines have varying sensitivities to perturbations in mitochondrial function.- Test the compound on a different cell line to see if the cytotoxicity is cell-type specific.- Characterize the metabolic profile of your cell line (e.g., reliance on oxidative phosphorylation vs. glycolysis).
Inconsistent or not reproducible cytotoxicity results Inconsistent Cell Seeding: Variation in the number of cells seeded per well can lead to variability in results.- Ensure a homogenous cell suspension before seeding.- Use a consistent cell counting method and seeding density for all experiments.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to increased cytotoxicity.- Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Data Summary

This compound Potency Against Target Enzymes
TargetpKipIC50
PHD17.91 ± 0.04-
PHD27.29 ± 0.057.0 ± 0.03 (for PHD2181–417)
PHD37.65 ± 0.09-

Data compiled from MedchemExpress and TargetMol.[1][2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a method to assess the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

HIF Prolyl Hydroxylase (PHD) Signaling Pathway

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF_alpha HIF-α PHD PHD HIF_alpha->PHD HIF_alpha_OH HIF-α-OH PHD->HIF_alpha_OH Hydroxylation O2 O2 O2->PHD alpha_KG α-KG alpha_KG->PHD VHL VHL HIF_alpha_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_hypoxia HIF-α HIF_complex HIF-α/HIF-β Complex HIF_alpha_hypoxia->HIF_complex PHD_hypoxia PHD JNJ_42041935 This compound JNJ_42041935->PHD_hypoxia Inhibition HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: The HIF prolyl hydroxylase signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Managing Cytotoxicity

Cytotoxicity_Workflow cluster_troubleshooting Troubleshooting Steps start Start Experiment with This compound dose_response Perform Broad Dose-Response (e.g., 0.1 µM to 100 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, LDH assay) dose_response->viability_assay check_cytotoxicity Is Cytotoxicity Observed at Desired Efficacy Concentration? viability_assay->check_cytotoxicity troubleshoot Troubleshoot Experiment check_cytotoxicity->troubleshoot Yes optimize_conc Optimize Concentration: Use Lowest Effective Dose check_cytotoxicity->optimize_conc No check_solvent Check Solvent Toxicity troubleshoot->check_solvent check_precipitation Check for Compound Precipitation troubleshoot->check_precipitation check_contamination Check for Cell Contamination troubleshoot->check_contamination confirm_on_target Confirm On-Target Effect (e.g., HIF-1α stabilization) optimize_conc->confirm_on_target proceed Proceed with Optimized Experiment confirm_on_target->proceed check_solvent->optimize_conc check_precipitation->optimize_conc check_contamination->optimize_conc

Caption: A logical workflow for identifying and managing the cytotoxicity of this compound.

References

effect of DMSO concentration on JNJ-42041935 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of JNJ-42041935, with a specific focus on the impact of Dimethyl Sulfoxide (DMSO) concentration on its efficacy.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, particularly those related to the use of DMSO as a solvent.

Issue 1: Inconsistent or lower-than-expected potency (IC50/EC50) of this compound.

  • Possible Cause: High concentrations of DMSO may directly interfere with the enzymatic activity of Prolyl Hydroxylase Domain (PHD) enzymes or affect the compound's interaction with the enzyme.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1%.[1][2][3][4]

    • Run a DMSO Dose-Response Control: Test the effect of different DMSO concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%) on the assay readout in the absence of this compound. This will help identify the highest tolerable concentration for your specific system.

    • Review Compound Dilution Series: When preparing serial dilutions of this compound from a concentrated DMSO stock, ensure that the DMSO concentration is kept constant across all wells, including the vehicle control.

Issue 2: High background signal or apparent off-target effects in cell-based assays.

  • Possible Cause: DMSO can induce cellular stress, affecting cell signaling pathways and gene expression, which may mask or mimic the effects of this compound.[5]

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of DMSO concentrations to determine the cytotoxic threshold for your cell line.[5]

    • Strict Vehicle Controls: Always include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.[2]

    • Minimize Exposure Time: Reduce the incubation time of cells with the compound and DMSO where experimentally feasible.

Issue 3: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.

  • Possible Cause: this compound has limited solubility in aqueous solutions. While highly soluble in DMSO, it can crash out when the DMSO concentration is rapidly decreased.[1][6][7]

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[1][7] Sonication may be required to fully dissolve the compound.[1]

    • Use a Serial Dilution Approach: Perform intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer or cell culture medium.

    • Vortex During Dilution: When making the final dilution, vortex the aqueous solution while slowly adding the DMSO stock to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[8][9] It acts as a 2-oxoglutarate competitive, reversible inhibitor.[1][9] By inhibiting PHD enzymes, this compound prevents the degradation of HIF-α subunits, leading to the stabilization and activation of HIF-1α, which in turn stimulates the expression of hypoxia-responsive genes.[10]

Q2: What is the recommended starting concentration of DMSO for my experiments?

For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][2][4] However, the sensitivity to DMSO can be cell-line specific.[2] For enzymatic assays, while higher concentrations might be tolerated, it is still best practice to start with a low concentration and establish a baseline.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at concentrations up to 100 mg/mL.[7][11][12] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q4: Can DMSO itself affect the activity of PHD enzymes?

Q5: What are the best practices for designing a vehicle control when using this compound dissolved in DMSO?

Your vehicle control should contain the same final concentration of DMSO as your highest this compound treatment group. This is critical for accurately attributing the observed effects to the compound rather than the solvent. If you perform serial dilutions of your compound from a DMSO stock, ensure that the concentration of DMSO is kept constant across all treatment groups by adding appropriate amounts of DMSO to the lower concentration wells.

Data Presentation

Table 1: Illustrative Effect of DMSO Concentration on this compound IC50 in a PHD2 Enzymatic Assay

Final DMSO Concentration (%)Apparent this compound IC50 (nM)Fold Change in IC50
0.0525.21.0
0.126.11.04
0.535.81.42
1.055.42.20
2.098.93.93

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example of DMSO Cytotoxicity on a Human Cell Line (e.g., HepG2) after 48-hour exposure

Final DMSO Concentration (%)Cell Viability (%)
0 (No Treatment)100
0.198.5
0.592.3
1.085.1
2.070.6
5.045.2

Note: Data are hypothetical and for illustrative purposes only, based on general trends of DMSO cytotoxicity.[5]

Experimental Protocols

Protocol 1: PHD2 Enzymatic Inhibition Assay

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl2, 1 mM 2-oxoglutarate, 2 mM Ascorbate.

    • Enzyme: Recombinant human PHD2.

    • Substrate: HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL).

    • This compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in 100% DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the this compound dilution series or DMSO vehicle control.

    • Add 48 µL of the enzyme solution in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution in assay buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and measure the output (e.g., using a fluorescent or luminescent-based detection method for the hydroxylated peptide).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

  • Cell Culture:

    • Plate cells (e.g., HEK293T, Hep3B) in a 24-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Prepare a dilution series of this compound in cell culture medium, ensuring the final DMSO concentration is constant and non-toxic (e.g., 0.1%). Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 4-8 hours under normoxic conditions (21% O2).

  • Protein Extraction and Analysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Analyze the expression of HIF-1α and a loading control (e.g., β-actin) by Western blotting.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) or This compound Treatment HIF1a HIF-1α PHDs PHD Enzymes HIF1a->PHDs Hydroxylation HIF1a_stable HIF-1α (stabilized) VHL VHL E3 Ligase PHDs->VHL Recruitment Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation JNJ This compound JNJ->PHDs HIF_Complex HIF-1 Complex HIF1a_stable->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE Hypoxia Response Element (DNA) HIF_Complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression

Caption: HIF signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., low efficacy, high variability) Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Check_Viability Assess Cell Viability with DMSO Check_DMSO->Check_Viability No Check_Controls Are vehicle controls properly designed? Check_DMSO->Check_Controls Yes Viability_OK Viability >90%? Check_Viability->Viability_OK Reduce_DMSO Lower DMSO concentration and re-test Viability_OK->Reduce_DMSO No Viability_OK->Check_Controls Yes Reduce_DMSO->Check_Controls Controls_OK Constant DMSO in all wells? Check_Controls->Controls_OK Fix_Controls Redesign dilution series to ensure constant DMSO Controls_OK->Fix_Controls No Check_Solubility Check for compound precipitation Controls_OK->Check_Solubility Yes Fix_Controls->Check_Solubility Solubility_OK Solution is clear? Check_Solubility->Solubility_OK Improve_Solubility Optimize dilution protocol (e.g., vortexing, intermediate dilutions) Solubility_OK->Improve_Solubility No Other_Factors Investigate other experimental parameters (reagents, timing, etc.) Solubility_OK->Other_Factors Yes Improve_Solubility->Other_Factors

Caption: Workflow for troubleshooting this compound experimental issues.

DMSO_Optimization_Workflow Start Determine Optimal DMSO Concentration Plate_Cells Plate cells for assay Start->Plate_Cells Prepare_DMSO Prepare serial dilutions of DMSO (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0%) Plate_Cells->Prepare_DMSO Treat_Cells Treat cells with DMSO dilutions Prepare_DMSO->Treat_Cells Incubate Incubate for duration of experiment Treat_Cells->Incubate Assay_Viability Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Assay_Viability Assay_Readout Measure assay-specific background (e.g., reporter gene activity) Incubate->Assay_Readout Analyze Analyze data Assay_Viability->Analyze Assay_Readout->Analyze Select_Conc Select highest DMSO concentration with no significant effect on viability or background Analyze->Select_Conc

Caption: Experimental workflow for optimizing DMSO concentration.

References

why is my JNJ-42041935 not dissolving properly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with JNJ-42041935. If you are experiencing issues with dissolving this compound, please consult the information below.

Troubleshooting Dissolution Issues for this compound

Question: My this compound is not dissolving properly. What are the common causes and solutions?

Answer: Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, concentration, temperature, and handling technique. Below is a step-by-step guide to troubleshoot and resolve common dissolution problems.

Step 1: Verify the Appropriate Solvent and Concentration

This compound exhibits varying solubility in different solvents. Ensure you are using a recommended solvent and are within the acceptable concentration range.

Solubility Data Summary:

SolventMaximum Reported Solubility
DMSO (Dimethyl Sulfoxide)30 mg/mL to 100 mg/mL[1][2][3]
DMF (Dimethylformamide)25 mg/mL[1][3]
Ethanol≤10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]
Step 2: Employ Proper Dissolution Techniques

The method used to dissolve the compound is critical. For optimal results, follow these recommended protocols.

Experimental Protocol for Preparing Stock Solutions:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the appropriate volume of the selected solvent (e.g., DMSO) to the powder.

  • Mechanical Agitation: Vortex or mix the solution to facilitate dissolution.

  • Sonication (Recommended): For concentrations at or near the solubility limit, sonication is recommended to aid dissolution.[4] Place the vial in a sonicator bath for several minutes until the solution becomes clear.

  • Gentle Warming (Optional): Gentle warming of the solution (e.g., to 37°C) can also help to increase the solubility of some compounds. However, be cautious as excessive heat may degrade the compound.

  • Storage: Once fully dissolved, store the stock solution as recommended. For long-term storage, it is advisable to aliquot the solution and freeze at -20°C to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[2]

Step 3: Consider Co-Solvent Systems for Aqueous Solutions

For experiments requiring aqueous solutions, such as cell-based assays or in vivo studies, a co-solvent system is often necessary due to the low aqueous solubility of this compound.

Experimental Protocol for In Vivo Formulations:

A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline.[4][5]

  • Initial Dissolution: First, dissolve this compound in DMSO to create a concentrated stock solution.

  • Co-solvent Addition: In a separate tube, mix the required volumes of PEG300 and Tween 80.

  • Combine and Mix: Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Final Dilution: Add saline to the mixture to reach the final desired concentration and volume. Ensure the solution is clear and homogenous.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound directly in water or PBS?

A1: this compound has very low solubility in aqueous solutions like water or PBS alone. Direct dissolution is not recommended. For aqueous experimental conditions, a co-solvent system, as described above, is necessary. A 1:1 mixture of DMSO:PBS (pH 7.2) can achieve a solubility of up to 0.5 mg/mL.[3]

Q2: I see some precipitate in my solution after storage. What should I do?

A2: If you observe precipitation after storing the solution, especially after refrigeration or freezing, it is likely due to the compound coming out of solution at a lower temperature. Before use, bring the solution back to room temperature and sonicate or vortex until the precipitate is fully redissolved.

Q3: Is it normal for the dissolution to take a long time?

A3: Depending on the concentration and solvent, it may take some time for this compound to dissolve completely. Using mechanical agitation and sonication can significantly speed up this process. If it is taking an unusually long time, double-check that you are using the correct solvent and that the concentration is not exceeding the maximum solubility.

Q4: What is the recommended storage condition for the solid compound?

A4: The solid form of this compound should be stored at 2-8°C.[2]

Visual Troubleshooting Guide

The following diagram outlines the logical steps to troubleshoot dissolution issues with this compound.

G start Start: this compound not dissolving check_solvent Is the correct solvent being used? (e.g., DMSO, DMF) start->check_solvent check_concentration Is the concentration within the solubility limit for that solvent? check_solvent->check_concentration Yes re_evaluate Re-evaluate Experiment: - Choose a different solvent - Lower the concentration check_solvent->re_evaluate No use_agitation Are you using mechanical agitation? (Vortexing, Stirring) check_concentration->use_agitation Yes check_concentration->re_evaluate No use_sonication Have you tried sonication? use_agitation->use_sonication Yes use_agitation->use_sonication No, try this consider_warming Have you considered gentle warming? use_sonication->consider_warming Yes use_sonication->consider_warming No, try this dissolved Compound Dissolved consider_warming->dissolved Yes consider_warming->re_evaluate No, still not dissolved

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: JNJ-42041935 Solubility and Sonication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the sonication method for improving the solubility of JNJ-42041935.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Like many small molecule inhibitors, it can exhibit poor solubility in aqueous solutions, which can pose challenges for in vitro and in vivo experiments. Achieving a stable and appropriate concentration is critical for accurate and reproducible results.

Q2: What are the recommended solvents for dissolving this compound?

Several organic solvents can be used to prepare stock solutions of this compound. The choice of solvent will depend on the specific experimental requirements. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO) [2][3][4][5]

  • Ethanol [3][6]

  • Dimethylformamide (DMF) [3][6]

For in vivo studies, a co-solvent system is often required. A typical formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

Q3: Why is sonication recommended for dissolving this compound?

Sonication is recommended to aid in the dissolution of this compound, particularly when preparing higher concentration stock solutions.[2] The high-frequency sound waves generated during sonication help to break down drug agglomerates and increase the interaction between the compound and the solvent, thereby enhancing solubility.

Q4: What type of sonicator should I use?

A bath sonicator is generally recommended for dissolving small molecule compounds in vials or tubes. This method provides indirect sonication, which is typically gentler and reduces the risk of sample contamination and overheating compared to a probe sonicator.

Q5: Can I heat the solution to improve solubility?

Gentle warming in conjunction with sonication can be effective. A temperature-controlled bath sonicator is ideal. If one is not available, a standard water bath set to a low temperature (e.g., 37°C) can be used. Avoid excessive heat, as it may degrade the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not fully dissolving, even with sonication. 1. Incorrect solvent or solvent quality: The solvent may be inappropriate for the desired concentration, or it may have absorbed water, which can reduce the solubility of compounds in DMSO. 2. Concentration is too high: The desired concentration may exceed the solubility limit of the compound in that specific solvent. 3. Insufficient sonication: The duration or power of sonication may not be adequate.1. Use fresh, high-purity, anhydrous DMSO. 2. Consult the solubility data table to ensure you are working within the recommended concentration range. If a higher concentration is needed, a different solvent system may be required. 3. Increase the sonication time in short intervals (e.g., 5-10 minutes) and visually inspect for dissolution. Ensure the water level in the bath sonicator is appropriate for efficient energy transfer.
The solution is cloudy or has visible particulates after sonication. 1. Incomplete dissolution: The compound has not fully dissolved. 2. Precipitation: The compound may have precipitated out of solution after cooling. 3. Impurities: The product may contain insoluble impurities.1. Continue sonication, potentially with gentle warming. 2. If precipitation occurred upon cooling, try re-sonication with gentle warming immediately before use. Prepare fresh solutions for each experiment if possible. 3. If impurities are suspected, they can be removed by filtering the solution through a 0.22 µm syringe filter.
I am concerned about the stability of this compound during sonication. Compound degradation: Excessive sonication time or power, or high temperatures, could potentially degrade the compound.Use a bath sonicator to provide gentler sonication. Monitor the temperature of the water bath to avoid overheating. Start with shorter sonication durations and assess dissolution.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Sonication Recommended
DMSO 50144.24Yes
DMSO ≥ 36≥ 103.85Not specified
DMSO 30Not specifiedNot specified
DMSO 100Not specifiedNot specified
DMF 25Not specifiedNot specified
Ethanol 10Not specifiedNot specified
DMSO:PBS (pH 7.2) (1:1) 0.5Not specifiedNot specified
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 25.77Yes
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5≥ 7.21Not specified

Data compiled from multiple sources.[2][3][4][5][7]

Experimental Protocol: Sonication-Assisted Dissolution of this compound in DMSO

This protocol provides a general guideline for dissolving this compound in DMSO using a bath sonicator.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator (preferably with temperature control)

  • Pipettes

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder and place it into a sterile vial.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Initial Mixing: Briefly vortex the vial to ensure the powder is wetted by the solvent.

  • Sonication:

    • Place the vial in the bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solution in the vial.

    • If your sonicator has temperature control, set it to a low temperature (e.g., 25-37°C).

    • Sonicate for 10-15 minute intervals.

  • Visual Inspection: After each sonication interval, visually inspect the solution. If undissolved particles remain, gently vortex the vial and return it to the sonicator for another interval.

  • Completion: The solution is ready when it is clear and free of any visible particulates.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The optimal sonication time may vary depending on the concentration of the solution and the specific sonicator used. It is recommended to start with shorter durations and increase as needed.

This compound Mechanism of Action: HIF-1α Signaling Pathway

This compound is an inhibitor of HIF prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF-1 (HIF-1α), which targets it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

HIF-1α Signaling Pathway This compound Mechanism of Action cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound cluster_hypoxia_effect Result (HIF-1α Stabilization) HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2, 2-OG Stable HIF-1α HIF-1α Accumulates OH-HIF-1α Hydroxylated HIF-1α PHDs->OH-HIF-1α Hydroxylation VHL VHL E3 Ubiquitin Ligase OH-HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ42041935 This compound JNJ42041935->PHDs Inhibits Nucleus Nucleus Stable HIF-1α->Nucleus Translocation HIF-1β HIF-1β HIF_Complex HIF-1α/HIF-1β Complex HIF-1β->HIF_Complex HRE Hypoxia Response Elements (HRE) HIF_Complex->HRE Gene_Expression Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: Mechanism of this compound in stabilizing HIF-1α.

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for assessing the solubility of this compound using sonication.

Solubility Workflow This compound Solubility Assessment Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Briefly add_solvent->vortex sonicate Sonicate in Bath (10-15 min intervals) vortex->sonicate inspect Visually Inspect Solution sonicate->inspect dissolved Completely Dissolved? inspect->dissolved dissolved->sonicate No store Store Aliquots at -80°C dissolved->store Yes troubleshoot Troubleshoot (See Guide) dissolved->troubleshoot Persistent Issues end End store->end

Caption: Workflow for dissolving this compound with sonication.

References

JNJ-42041935 Technical Support Center: Troubleshooting Unexpected Phenotypic Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypic changes observed during experiments with JNJ-42041935, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.

I. Overview of this compound

This compound is a cell-permeable compound that competitively inhibits PHD1, PHD2, and PHD3, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. Its primary therapeutic application is aimed at stimulating erythropoiesis. However, as with many targeted inhibitors, off-target effects and unexpected cellular responses can occur. This guide is designed to help researchers identify and address these potential issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes (PHD1, PHD2, and PHD3)[1]. By inhibiting these enzymes, it prevents the prolyl hydroxylation of HIF-α subunits, leading to their stabilization, nuclear translocation, and the activation of target genes involved in erythropoiesis, angiogenesis, and metabolism[1][2].

Q2: We are observing a decrease in cellular respiration and ATP production after treatment with this compound, which is contrary to the expected metabolic shift towards glycolysis. Why is this happening?

A2: This is a critical and unexpected observation that may be linked to a known off-target effect of this compound. The compound has been shown to inhibit malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. Inhibition of MDH2 can lead to suppressed mitochondrial respiration, reduced NADH levels, and decreased ATP production[3][4]. This effect can counteract the expected HIF-1α-driven shift to glycolysis.

Q3: Our in vivo study in a diabetic mouse model showed an unexpected acceleration of abdominal aortic aneurysm (AAA) progression with this compound treatment. Is this a known effect?

A3: While not a universally reported side effect, a study has documented that this compound treatment augmented aortic HIF-1α target gene expression and aneurysm progression in diabetic mice. This suggests that in certain pathological contexts, the effects of PHD inhibition may lead to unexpected and potentially adverse outcomes.

Q4: We are seeing inconsistent HIF-1α stabilization in our cell culture experiments. What are the potential causes?

A4: Inconsistent HIF-1α stabilization can arise from several factors. Please refer to the troubleshooting section below for a detailed guide. Common issues include suboptimal compound concentration, incorrect timing of analysis, cell line-specific differences in response, and issues with compound solubility and stability.

Q5: What are the recommended solvent and storage conditions for this compound?

A5: this compound is soluble in DMSO. For in vivo studies, formulations with PEG300, Tween 80, and saline have been used[5][6]. It is recommended to prepare fresh working solutions for in vivo experiments. Stock solutions in DMSO can be stored at -20°C for up to 6 months.

III. Data Summary Tables

Table 1: Inhibitory Potency of this compound against PHD Isoforms

TargetpKiReference
PHD17.91 ± 0.04[1]
PHD27.29 ± 0.05[1]
PHD37.65 ± 0.09[1]

Table 2: Reported In Vivo Efficacy of this compound in a Rat Model of Anemia

ParameterTreatment Group (100 µmol/kg/day for 5 days)Control GroupReference
Reticulocyte Count~2-fold increaseNo significant change[5]
Hemoglobin2.3 g/dl increaseNo significant change[5]
Hematocrit9% increaseNo significant change[5]

IV. Experimental Protocols

Protocol 1: Assessment of Off-Target MDH2 Inhibition

This protocol provides a general workflow to investigate if this compound is inhibiting MDH2 in your experimental system.

1. Cell Lysis and Mitochondrial Fractionation:

  • Treat cells with this compound at various concentrations and time points.
  • Harvest cells and perform mitochondrial fractionation using a commercially available kit or standard laboratory protocols.

2. MDH2 Activity Assay:

  • Use a commercial MDH2 activity assay kit. These kits typically measure the NADH-dependent conversion of oxaloacetate to malate.
  • Incubate the mitochondrial lysate with the assay components and measure the change in NADH absorbance at 340 nm.
  • Compare the MDH2 activity in this compound-treated samples to vehicle-treated controls.

3. Measurement of Mitochondrial Respiration:

  • Utilize a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
  • Seed cells in a Seahorse XF plate and treat with this compound.
  • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Western Blot for HIF-1α Stabilization

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat cells with this compound at the desired concentrations. Include a positive control (e.g., hypoxia or another PHD inhibitor like DMOG) and a vehicle control (DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel.
  • Transfer proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Normalize the HIF-1α signal to a loading control like β-actin or GAPDH.

V. Signaling Pathways and Experimental Workflows

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_jnj This compound Treatment PHD_active PHD (Active) HIF-1a_OH HIF-1α-OH PHD_active->HIF-1a_OH Hydroxylation HIF-1a HIF-1α HIF-1a->PHD_active O2, 2-OG VHL VHL HIF-1a_OH->VHL Binding Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination JNJ This compound PHD_inhibited PHD (Inhibited) JNJ->PHD_inhibited Inhibition HIF-1a_stable HIF-1α (Stable) Nucleus Nucleus HIF-1a_stable->Nucleus Translocation HIF-1b HIF-1β HIF-1a_stable->HIF-1b Dimerization HRE HRE (Hypoxia Response Element) HIF-1b->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: On-Target Effect of this compound on HIF-1α Stabilization.

MDH2_Inhibition_Pathway JNJ This compound MDH2 MDH2 (Malate Dehydrogenase 2) JNJ->MDH2 Inhibition TCA TCA Cycle MDH2->TCA Disruption NADH_prod Reduced NADH Production TCA->NADH_prod ETC Electron Transport Chain NADH_prod->ETC Reduced Substrate O2_consump Decreased O2 Consumption ETC->O2_consump ATP_prod Decreased ATP Production ETC->ATP_prod

Caption: Off-Target Effect of this compound on Mitochondrial Respiration.

VI. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or weak HIF-1α stabilization 1. Suboptimal Concentration: The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration for your cell line.
2. Incorrect Timing: HIF-1α has a short half-life, and the peak stabilization time may have been missed.Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration.
3. Compound Degradation: The compound has lost activity due to improper storage or handling.Use a fresh aliquot of the compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
4. Cell Line Resistance: The cell line may have intrinsic resistance or low expression of HIF-1α.Use a positive control cell line known to respond to PHD inhibitors (e.g., Hep3B).
Cell death or toxicity 1. High Concentration: The concentration of this compound is too high, leading to off-target toxicity.Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration and use a lower, non-toxic dose.
2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is below 0.1% or include a vehicle control with the same solvent concentration.
3. Metabolic Stress: Inhibition of MDH2 and mitochondrial respiration is causing severe metabolic stress.Supplement the culture medium with pyruvate to bypass the need for MDH2-dependent NADH production and support the TCA cycle.
Unexpected changes in gene expression (not typical HIF targets) 1. Off-Target Effects: this compound may be interacting with other cellular targets besides PHDs and MDH2.Perform RNA-sequencing to get a global view of gene expression changes. Compare results with known HIF target gene databases.
2. HIF-Independent PHD Effects: PHDs have other substrates besides HIF-1α.Investigate the literature for other known PHD substrates that might be affected by inhibition.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluence, or media conditions.Standardize cell culture protocols. Use cells within a specific passage number range and ensure consistent seeding density.
2. Inconsistent Compound Preparation: Errors in weighing or diluting the compound.Prepare a concentrated stock solution and make fresh dilutions for each experiment.

References

how to control for vehicle effects with JNJ-42041935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-42041935, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] This guide focuses on the critical aspect of controlling for vehicle effects in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes.[1][3] By inhibiting PHDs, it prevents the degradation of HIF-α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[4][5]

Q2: What are the recommended solvents for this compound?

A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent.[3][6] For in vivo applications, a common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[3][7]

Q3: Why is a vehicle control essential when using this compound?

A3: The solvents used to dissolve this compound, particularly DMSO and the components of the in vivo formulation, can have independent biological effects. A vehicle control group, treated with the same solvent mixture without the compound, is crucial to distinguish the specific effects of this compound from those of the vehicle itself.

Q4: What are the potential off-target effects of this compound?

A4: this compound displays high selectivity for PHD enzymes over the structurally related factor inhibiting HIF (FIH).[4] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered and can be assessed through appropriate control experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Vehicle effects masking or altering the compound's activity.Ensure the vehicle control is prepared and administered identically to the this compound treatment group in every experiment.
Variability in vehicle preparation.Prepare a fresh stock of the vehicle for each experiment or a large batch stored under appropriate conditions to ensure consistency.
Unexpected cellular toxicity in vitro High concentration of DMSO in the final culture medium.The final concentration of DMSO in cell culture should typically not exceed 0.1%.[3] Perform a dose-response curve for DMSO alone to determine the toxicity threshold in your specific cell type.
Compound precipitation out of solution.Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Sonication may aid dissolution.[3]
Adverse reactions in animal models Toxicity of the vehicle formulation.Optimize the vehicle composition. While a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, the ratios may need to be adjusted based on the animal model and administration route.[3][7]
Irritation at the injection site.Ensure proper formulation and administration techniques. Consider alternative routes of administration if irritation persists.
No observable effect of this compound Inactive compound.Ensure proper storage of the compound (powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year).[3]
Insufficient dosage or exposure time.Refer to published studies for effective concentrations and treatment durations. For example, oral administration of 100 µmol/kg for 5 consecutive days has been shown to have hematopoietic effects in mice.[2]
Vehicle interfering with compound activity.While unlikely, consider preparing the compound in an alternative, validated vehicle if interference is suspected.

Experimental Protocols

In Vitro Vehicle Control Protocol
  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).[3]

  • Prepare Vehicle Control Stock Solution: Use the same batch of 100% DMSO that was used to dissolve the compound.

  • Treatment of Cells:

    • For the this compound treated group, add the appropriate volume of the this compound stock solution to the cell culture medium to achieve the desired final concentration.

    • For the vehicle control group, add the exact same volume of the 100% DMSO stock solution to an equivalent volume of cell culture medium.

  • Incubation and Analysis: Incubate both groups of cells under identical conditions and for the same duration before analysis.

In Vivo Vehicle Control Protocol
  • Prepare this compound Formulation:

    • Dissolve this compound in DMSO.

    • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3][7] Sonication may be used to aid dissolution.[3]

  • Prepare Vehicle Control Formulation:

    • In a separate tube, prepare the vehicle control by mixing the exact same volumes and sources of DMSO, PEG300, Tween 80, and saline used for the drug formulation, but without this compound.

  • Administration: Administer the same volume of the vehicle control formulation to the control group of animals as the volume of the this compound formulation administered to the treatment group, using the same route and frequency of administration.

  • Monitoring and Analysis: Monitor both groups of animals for the same endpoints and at the same time points.

Signaling Pathway and Experimental Workflow

cluster_0 Normoxia cluster_1 This compound Treatment HIF-α_N HIF-α PHDs_N PHDs HIF-α_N->PHDs_N Hydroxylation VHL_N VHL PHDs_N->VHL_N Binding Proteasomal Degradation_N Proteasomal Degradation VHL_N->Proteasomal Degradation_N Ubiquitination This compound This compound PHDs_T PHDs This compound->PHDs_T Inhibition HIF-α_T HIF-α HIF Complex HIF-α/HIF-β Complex HIF-α_T->HIF Complex Stabilization & Dimerization HIF-β HIF-β HIF-β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation HRE Hypoxia-Responsive Element (HRE) Nucleus->HRE Gene Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene Transcription

Caption: this compound inhibits PHDs, leading to HIF-α stabilization and target gene transcription.

cluster_workflow Experimental Workflow for Vehicle Control Start Start Prep_Compound Prepare this compound in Vehicle Start->Prep_Compound Prep_Vehicle Prepare Vehicle Only Start->Prep_Vehicle Group_Treatment Treatment Group Prep_Compound->Group_Treatment Group_Control Vehicle Control Group Prep_Vehicle->Group_Control Administer Administer Identical Volumes & Routes Group_Treatment->Administer Group_Control->Administer Analyze Analyze & Compare Results Administer->Analyze Conclusion Isolate Compound-Specific Effects Analyze->Conclusion

Caption: Workflow for ensuring proper vehicle control in this compound experiments.

References

JNJ-42041935 degradation in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of JNJ-42041935 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have precipitated. What should I do?

A1: Precipitation can occur if the solubility limit is exceeded or due to improper storage.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • Sonication can also aid in redissolving the compound.[1]

    • If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration.

    • For in vivo formulations, ensure that the solvents are added sequentially and the solution is clear before adding the next solvent.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions, with a solubility of up to 100 mg/mL.[2]

    • Other options include Dimethylformamide (DMF) at 25 mg/mL and Ethanol at 10 mg/mL.[3][4]

  • Protocol: Refer to the detailed "Preparation of Stock Solution" protocol below.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: Proper storage is crucial to maintain the stability of this compound.

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Under these conditions, stock solutions in DMSO are stable for up to 6 months.[5]

  • Short-term Storage: For use within one week, aliquots can be stored at 4°C.[1]

  • Working Solutions: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[6][7]

Q4: I am observing lower than expected activity in my cell-based assay. Could this be related to compound degradation?

A4: Yes, a loss of activity can be indicative of compound degradation or improper handling.

  • Troubleshooting Workflow:

    cluster_0 Troubleshooting Low Activity Start Start Check_Solution Inspect stock solution for precipitation Start->Check_Solution Prepare_Fresh Prepare fresh working solution from a new aliquot Check_Solution->Prepare_Fresh No precipitate New_Stock Prepare a new stock solution from powder Check_Solution->New_Stock Precipitate observed Verify_Concentration Verify final DMSO concentration in media (<0.1%) Prepare_Fresh->Verify_Concentration Verify_Concentration->Prepare_Fresh Concentration too high Evaluate_Protocol Re-evaluate experimental protocol Verify_Concentration->Evaluate_Protocol Concentration OK New_Stock->Prepare_Fresh Outcome Problem Resolved Evaluate_Protocol->Outcome

    Low Activity Troubleshooting Workflow

Data on this compound Stability and Solubility

The following tables summarize the stability and solubility of this compound based on available data.

Table 1: Stability of this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 yearsProtect from light.[3][5]
Stock Solution (in DMSO)-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][5]
Stock Solution (in solvent)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]
Short-term Stock Solution4°CUp to 1 week[1]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSOup to 100 mg/mL[2]
DMF25 mg/mL
Ethanol10 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLPoor aqueous solubility.
In Vivo Formulation*2 mg/mLSonication is recommended.[1]

*10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Calculate: this compound has a molecular weight of 346.65 g/mol .[2] To prepare a 100 mM solution, you will need 34.665 mg per 1 mL of DMSO.

  • Weigh: Accurately weigh the required amount of this compound powder.

  • Dissolve: Add the appropriate volume of high-purity DMSO.

  • Mix: Vortex or sonicate the solution until the compound is completely dissolved.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

cluster_1 Stock Solution Preparation Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add appropriate volume of DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate until dissolved Add_DMSO->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Stock Solution Preparation Workflow

Protocol 2: Preparation of In Vivo Formulation (2 mg/mL)

This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • Prepare a concentrated stock: Dissolve this compound in DMSO first. For a final concentration of 2 mg/mL, you can make a 20 mg/mL stock in DMSO.

  • Sequential Addition:

    • Start with the 10% volume of the DMSO stock.

    • Add the 40% volume of PEG300 and mix thoroughly.

    • Add the 5% volume of Tween 80 and mix until the solution is clear.

    • Finally, add the 45% volume of saline and mix.

  • Ensure Dissolution: If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6][7]

  • Use Immediately: This working solution should be prepared fresh and used on the same day.[1]

Disclaimer: This guide is intended for informational purposes only. Researchers should always refer to the manufacturer's specific instructions and conduct their own validation experiments.

References

Technical Support Center: JNJ-42041935 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving JNJ-42041935. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section covers fundamental information about the compound's mechanism, dosing, and formulation.

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and reversible inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1][2][3] It acts as a 2-oxoglutarate competitive inhibitor.[3][4] Under normal oxygen conditions, PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[4] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various genes, including erythropoietin (EPO), which stimulates red blood cell production.[4][5]

JNJ_42041935_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JNJ This compound PHD PHD Enzymes (PHD1, PHD2, PHD3) JNJ->PHD Inhibits HIFa_unstable HIF-1α PHD->HIFa_unstable Hydroxylates HIFa_hydroxylated Hydroxylated HIF-1α HIFa_unstable->HIFa_hydroxylated HIFa_stable Stable HIF-1α HIFa_unstable->HIFa_stable Stabilization (this compound action) VHL VHL E3 Ubiquitin Ligase HIFa_hydroxylated->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIFa_stable:e->HIFa_stable:w HIF_complex HIF-1α/HIF-1β Complex HIFa_stable->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes Activates

Caption: Mechanism of Action for this compound.
Q2: What are some established doses and administration routes for this compound in animal studies?

A2: this compound has been characterized in both rat and mouse models, primarily administered orally (p.o.) or via intraperitoneal (i.p.) injection. The optimal dose depends on the specific animal model and experimental endpoint. Below is a summary of doses reported in the literature.

SpeciesModelDoseRouteDosing RegimenObserved EffectReference(s)
RatInflammation-Induced Anemia100 µmol/kg (~34.7 mg/kg)p.o.Once daily for 14 daysReversal of anemia[1][2][3]
RatHematological Effects100 µmol/kg (~34.7 mg/kg)p.o.Once daily for 5 days2-fold increase in reticulocytes, 2.3 g/dl increase in hemoglobin[1][2]
MouseEPO Secretion30, 100, 300 µmol/kgp.o.Single doseDose-dependent increase in plasma erythropoietin[1]
MouseBioluminescence (HIF activity)300 µmol/kg (~104 mg/kg)p.o.Single dose2.2-fold increase in bioluminescence after 2 hours[1][2]
MouseAbdominal Aortic Aneurysm150 µmol/kg (~52 mg/kg)i.p.Once daily for 14 daysAugmented aneurysm progression in diabetic mice[6]
Q3: How should I prepare this compound for in vivo administration?

A3: this compound has low aqueous solubility, making proper formulation critical for accurate and consistent dosing.[7][8] Precipitation of the compound can lead to dosing inaccuracies and high pharmacokinetic variability.[9] It is recommended to prepare fresh working solutions daily.[1] Below are example formulations that have been used.

Formulation CompositionFinal ConcentrationAdministration RouteNotesReference(s)
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mLp.o. or i.p.Sonication is recommended to ensure the compound is fully dissolved.[2]
20% (v/v) 2-hydroxypropyl-beta cyclodextrin in water3 mg/mLi.p.Cyclodextrins can be used to form inclusion complexes that enhance solubility.[10]
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBSVehicle Controlp.o. or i.p.Always prepare and administer a matching vehicle control to the experimental group.[2]

Section 2: Troubleshooting Guide for High Variability

High variability is a common challenge in animal research that can obscure true experimental effects and lead to irreproducible results.[11] This section addresses specific variability issues.

Issue 1: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Results

Q: My plasma concentration data (PK) and/or biological response (PD) for this compound are highly variable between animals in the same group. What are the potential causes?

A: High inter-animal variability can stem from multiple sources, categorized as compound-related, animal-related, or procedural.[7][12]

Potential CauseTroubleshooting Steps & Solutions
Compound Formulation & Dosing 1. Check for Precipitation: Visually inspect your dosing solution for any cloudiness or particulates. Centrifuge a small sample to check for a pellet. 2. Optimize Formulation: If solubility is an issue, consider the formulation strategies in Table 2. Low solubility is a known risk factor for high PK variability.[8][13] 3. Ensure Dosing Accuracy: Use calibrated equipment. For oral gavage, ensure the gavage needle delivers the full dose without leakage. For IP injections, vary the injection site within the lower abdominal quadrants to avoid repeated injections into the same location.
Animal-Intrinsic Factors 1. Standardize Animal Supply: Source all animals from a single, reputable vendor. 2. Use Isogenic Strains: Inbred strains (e.g., C57BL/6J mice) are genetically uniform and typically exhibit less phenotypic variation than outbred stocks.[14] 3. Control for Sex, Age, and Weight: Use animals of the same sex and within a narrow age and weight range. Account for these factors in the statistical analysis.[12] 4. Health Status: Use only specific pathogen-free (SPF) animals and monitor for any signs of illness, as underlying health conditions can significantly alter drug metabolism and response.[15]
Procedural & Environmental Factors 1. Acclimatization: Ensure animals have an adequate acclimatization period (typically at least one week) after arrival to stabilize their physiology before the experiment begins.[15] 2. Consistent Handling: All animals should be handled in the same manner by the same experimenter, if possible, to minimize stress-induced variability.[16][17] Stress can significantly alter physiological readouts. 3. Standardize Environment: Maintain and report consistent temperature, humidity, light-dark cycles, and bedding.[18][19] Avoid conducting procedures on cage-changing days.[16] 4. Randomization & Blinding: Randomize animals to treatment groups and cage locations. Blind the experimenters to the treatment groups to prevent unconscious bias during data collection and analysis.[20][21]
Issue 2: My control group is showing unexpected baseline drift or variability.

Q: The baseline measurements in my vehicle-treated control animals are not stable across different experimental days or cohorts. Why might this be happening?

A: Variability in control groups compromises the ability to detect a true treatment effect. The cause is almost always related to environmental or procedural inconsistencies.

1. Environmental Disturbances: Animals, especially rodents, are highly sensitive to their environment. Unforeseen factors like construction noise, changes in air pressure, or even strong odors can induce stress and alter baseline behavior and physiology.[19] It is crucial to maintain a stable and consistent macro- and micro-environment.[18][22]

2. Circadian Rhythm: The timing of procedures matters. Conduct experiments at the same time each day to control for circadian variations in hormone levels and metabolic activity.[16]

3. Diet and Water: Changes in diet formulation or water source can introduce variables. Ensure the same batch of feed is used throughout a study and report the diet specifications.[18]

4. Social Housing: The social hierarchy in group-housed animals can affect stress levels and behavior.[16] House animals in stable, consistent group sizes and avoid re-grouping males after puberty.[11]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point and should be adapted to specific experimental needs and institutional guidelines (IACUC).

Protocol 1: General Protocol for In Vivo Efficacy Study in a Rodent Anemia Model
  • Animal Model: Select an appropriate species and strain (e.g., Lewis rats for inflammation-induced anemia).[3]

  • Acclimatization: Upon arrival, house animals in a controlled environment (e.g., 22°C, 12-hour light/dark cycle) for at least 7 days with ad libitum access to standard chow and water.

  • Anemia Induction (if applicable): For an inflammation-induced anemia model, follow a validated protocol. For example, this may involve the administration of an inflammatory agent.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 100 µmol/kg) with a sufficient sample size (n=8-10 per group is a common starting point, but power analysis is recommended).[21]

  • Compound Preparation: Prepare this compound and vehicle solutions fresh daily as described in Section 1, Q3.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage) at the same time each day for the duration of the study (e.g., 14 days).[3]

  • Monitoring: Monitor animals daily for clinical signs of distress. Record body weights regularly (e.g., twice weekly).

  • Sample Collection: At specified time points, collect blood samples (e.g., via tail vein or terminal cardiac puncture) into EDTA-coated tubes.

  • Endpoint Analysis: Analyze blood samples for key hematological parameters, such as hemoglobin, hematocrit, and reticulocyte counts, using an automated hematology analyzer.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Protocol 2: Preparation of this compound Formulation (10% DMSO/40% PEG300/5% Tween 80)
  • Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg). Prepare a slight overage (~10-20%).

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Prepare Stock Solution: Add the required volume of DMSO (10% of the final volume) to the powder to create a concentrated stock solution. Vortex or sonicate until the solid is completely dissolved.

  • Add Co-solvents: Sequentially add PEG300 (40% of final volume) and then Tween 80 (5% of final volume), mixing thoroughly after each addition until the solution is clear.

  • Add Aqueous Component: Slowly add the saline or PBS (45% of final volume) to the organic mixture while vortexing to prevent precipitation.

  • Final Inspection: The final solution should be clear and free of any visible particulates. If not, sonication may be required. Prepare fresh on the day of use.[1][2]

Section 4: Best Practices Workflow for Minimizing Variability

Following a structured workflow from study design to analysis is essential for robust and reproducible results.

Workflow cluster_planning Phase 1: Planning & Design cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis & Reporting A Define Clear Hypothesis & Endpoints B Select Appropriate Animal Model (Species, Strain, Sex, Age) A->B C Power Analysis for Sample Size Calculation B->C D Establish Study Design (Randomization, Blinding, Controls) C->D G Compound Formulation (Solubility Check, Fresh Prep) D->G E Animal Sourcing & Health Verification (SPF) F Acclimatization (Minimum 1 Week) E->F H Standardized Procedures (Consistent Handling, Dosing Time) G->H I Controlled Environment (Housing, Diet, Temp, Light) H->I J Accurate Data Recording (Blinded Data Collection) I->J K Appropriate Statistical Analysis J->K L Interpretation of Results K->L M Comprehensive Reporting (ARRIVE Guidelines) L->M

Caption: Experimental workflow for minimizing variability.

References

JNJ-42041935 Technical Support Center: Troubleshooting Fluorescence Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential interference caused by the HIF prolyl hydroxylase (PHD) inhibitor, JNJ-42041935, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] It functions as a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes, which are responsible for the hydroxylation of HIF-α subunits, leading to their degradation under normoxic conditions.[1][2] By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to promote the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[1]

Q2: Why might this compound interfere with my fluorescence assay?

This compound, a benzimidazolopyrazole compound, possesses chemical structures that can interact with light, potentially leading to assay interference.[3] Two primary mechanisms of interference are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal. Benzimidazole derivatives are known to exhibit fluorescence.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a false-negative). This is also known as the inner filter effect.[4]

Q3: What are the known spectral properties of this compound?

This compound has known ultraviolet (UV) absorbance maxima at approximately 252 nm and 302 nm.[5] This indicates a high potential for interference with assays that use fluorophores excited in the UV or deep blue region of the spectrum. The fluorescence emission spectrum of this compound is not widely published, but based on its benzimidazole core, it is likely to emit in the blue to green region.

Q4: How can I determine if this compound is interfering with my assay?

Running proper controls is the most effective way to identify compound interference. Key controls include:

  • Compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment. A significant signal indicates autofluorescence.

  • Fluorophore + compound control: Measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.

Observed Problem Potential Cause Suggested Solution
Unexpectedly high fluorescence signal This compound is autofluorescent at the assay wavelengths.1. Run a compound-only control: Quantify the fluorescence of this compound alone and subtract this background from your experimental wells. 2. Spectral Scan: Perform excitation and emission scans of this compound to determine its spectral profile. 3. Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission of this compound. Red-shifted dyes are often a good choice.[6]
Lower than expected fluorescence signal This compound is quenching the fluorescence of your probe.1. Check for Absorbance Overlap: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. 2. Decrease Compound Concentration: If experimentally feasible, lower the concentration of this compound. 3. Change Fluorophore: Select a fluorophore with spectra that do not overlap with the absorbance of this compound.[6]
High variability between replicate wells This compound may be precipitating at the concentration used.1. Visual Inspection: Check for turbidity or precipitate in the wells. 2. Solubility Test: Determine the solubility of this compound in your assay buffer. 3. Modify Buffer: Adjust the buffer composition (e.g., add a small amount of a solubilizing agent like DMSO, ensuring it doesn't affect your assay).

Experimental Protocols

Protocol 1: Determining the Spectral Properties of this compound

Objective: To measure the absorbance and fluorescence emission spectra of this compound to predict and troubleshoot interference.

Materials:

  • This compound

  • Assay buffer

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired experimental concentration in the assay buffer.

  • Absorbance Spectrum:

    • Use the assay buffer as a blank.

    • Scan the absorbance of the this compound solution from 230 nm to 700 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the identified λmax.

    • Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum emission.

  • Excitation Spectrum:

    • Set the emission wavelength to the identified maximum.

    • Scan the excitation spectrum to further characterize the compound's fluorescence properties.

Protocol 2: Fluorescence-Based PHD2 Inhibition Assay with Troubleshooting Steps

Objective: To measure the inhibitory activity of this compound on PHD2 while accounting for potential fluorescence interference. This protocol is adapted from a fluorescence polarization assay format.[7]

Materials:

  • Recombinant human PHD2 enzyme

  • FITC-labeled HIF-1α peptide substrate

  • This compound

  • Assay buffer (e.g., Tris-based buffer with additives like FeSO4, ascorbate, and 2-oxoglutarate)

  • 384-well black microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Method:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of PHD2 enzyme and FITC-HIF-1α peptide in assay buffer.

  • Assay Procedure:

    • Add the this compound dilutions to the microplate wells.

    • Add the PHD2 enzyme and FITC-HIF-1α peptide mixture to the wells.

    • Include the following controls:

      • No inhibitor control: Enzyme and substrate only.

      • No enzyme control: Substrate only.

      • Compound-only control: this compound only.

      • Buffer blank: Assay buffer only.

    • Incubate the plate at the optimal temperature and time for the enzymatic reaction.

  • Measurement:

    • Measure fluorescence polarization, and also total fluorescence intensity.

  • Data Analysis and Troubleshooting:

    • Calculate the percent inhibition based on the fluorescence polarization data.

    • Analyze the total fluorescence intensity data from the controls. If the "compound-only" control shows a high signal, this indicates autofluorescence. If the signal in the presence of the compound is significantly lower than the "no inhibitor" control (independent of polarization changes), this suggests quenching.

    • If interference is detected, refer to the troubleshooting guide above.

Visualizations

HIF Signaling Pathway Under Normoxia and the Effect of this compound

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition This compound Inhibition HIF1a_p HIF-1α (proline) PHD PHD HIF1a_p->PHD HIF1a_OH HIF-1α (hydroxyproline) PHD->HIF1a_OH Hydroxylation O2 O2 O2->PHD KG 2-OG KG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation JNJ This compound PHD_i PHD JNJ->PHD_i Inhibits HIF1a_s HIF-1α (stabilized) HIF_complex HIF-1α/β Complex HIF1a_s->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE (DNA) HIF_complex->HRE Binds to Genes Target Gene Transcription HRE->Genes

Caption: Mechanism of this compound action on the HIF signaling pathway.

Experimental Workflow for Investigating this compound Interference

Interference_Workflow start Start: Fluorescence Assay with this compound run_controls Run Controls: - Compound-only - Fluorophore + Compound start->run_controls check_autofluorescence Significant signal in compound-only control? run_controls->check_autofluorescence check_quenching Decreased signal in fluorophore + compound control? check_autofluorescence->check_quenching No autofluorescence Autofluorescence Detected check_autofluorescence->autofluorescence Yes no_interference No significant interference observed. Proceed with data analysis. check_quenching->no_interference No quenching Quenching Detected check_quenching->quenching Yes end End: Reliable Assay Data no_interference->end troubleshoot_auto Troubleshoot: 1. Background subtraction 2. Change fluorophore (red-shift) autofluorescence->troubleshoot_auto troubleshoot_quench Troubleshoot: 1. Lower compound concentration 2. Change fluorophore quenching->troubleshoot_quench troubleshoot_auto->end troubleshoot_quench->end

Caption: Decision workflow for identifying and mitigating fluorescence assay interference.

References

ensuring complete removal of JNJ-42041935 after treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of JNJ-42041935 after experimental treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2][3] It functions as a 2-oxoglutarate competitive, reversible inhibitor.[2][3][4] By inhibiting PHDs, this compound stabilizes Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen.

Q2: Is this compound cell-permeable?

Yes, this compound is described as a cell-permeable compound.[3]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO and a mixture of DMSO and PBS.[5] For specific solubility data, please refer to the table below.

Q4: Is it necessary to completely remove this compound after treatment?

Yes, for experiments where the subsequent cellular processes should not be influenced by the continued presence of the inhibitor, complete removal is crucial. As this compound is a reversible inhibitor, its effects are expected to diminish upon removal.

Q5: How can I be sure that this compound has been completely removed?

Verification of complete removal requires analytical validation. A highly sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended to quantify any residual compound in cell lysates or culture medium.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in post-treatment assays.

  • Possible Cause: Incomplete removal of this compound, leading to continued inhibition of PHD enzymes.

  • Troubleshooting Steps:

    • Review Washout Protocol: Ensure that the washout protocol is being followed precisely, including the number of washes, volume of wash buffer, and incubation times.

    • Increase Wash Steps: Increase the number of washes with fresh, pre-warmed culture medium.

    • Extend Incubation in Fresh Medium: After the final wash, incubate the cells in fresh, inhibitor-free medium for a longer duration to allow for passive diffusion of any remaining intracellular compound.

    • Analytical Validation: Perform LC-MS/MS analysis on cell lysates after the washout procedure to quantify any residual this compound.

Issue 2: High background or no signal in downstream assays.

  • Possible Cause: Non-specific binding of this compound to cellular components or experimental plastics.

  • Troubleshooting Steps:

    • Assess Non-Specific Binding: Conduct a control experiment to determine the extent of non-specific binding. This can be done by incubating this compound with cell lysates from untreated cells and measuring the amount of unbound compound.

    • Incorporate a Surfactant in Wash Buffer: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the wash buffer to help disrupt non-specific interactions. Ensure the surfactant is compatible with your cell type and downstream assays.

    • Change Cultureware: If significant binding to plastic is suspected, consider using low-binding microplates or tubes.

Issue 3: Difficulty in detecting this compound in cell lysates for validation.

  • Possible Cause: Inefficient cell lysis and compound extraction, or sub-optimal LC-MS/MS parameters.

  • Troubleshooting Steps:

    • Optimize Lysis/Extraction: Ensure the chosen lysis and extraction method is effective for your cell type and compatible with small molecule analysis. Sonication or the use of organic solvents may be required.

    • Optimize LC-MS/MS Method: Develop and optimize the LC-MS/MS method specifically for this compound. This includes selecting the appropriate column, mobile phases, and mass transitions. A published method for detecting this compound in urine can be adapted for this purpose.[6][7][8][9]

    • Use an Internal Standard: Incorporate a suitable internal standard to account for variability in sample preparation and instrument response.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₆ClF₃N₄O₃[5]
Molecular Weight 346.65 g/mol
Mechanism of Action Reversible, 2-oxoglutarate competitive inhibitor of PHD enzymes[2][3][4]
Solubility (DMSO) ≥ 30 mg/mL[5]
Solubility (DMSO:PBS (pH 7.2) (1:1)) ~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Washout Procedure for this compound from Adherent Cell Culture

This protocol outlines a general procedure for the removal of this compound from adherent cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • Cells treated with this compound

  • Pre-warmed, sterile Phosphate-Buffered Saline (PBS)

  • Pre-warmed, sterile complete culture medium (inhibitor-free)

  • Sterile pipette tips and aspiration equipment

Procedure:

  • Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.

  • First Wash: Gently add pre-warmed PBS to the vessel, ensuring the cell monolayer is completely covered. Gently rock the vessel to wash the cells. Aspirate the PBS.

  • Repeat Washes: Repeat the wash step with PBS two more times.

  • Medium Wash: Add pre-warmed, inhibitor-free complete culture medium to the vessel. Gently rock the vessel and then aspirate the medium.

  • Final Medium Addition: Add the desired volume of fresh, pre-warmed, inhibitor-free complete culture medium for subsequent experiments.

  • (Optional) Recovery Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) in the fresh medium to allow for the diffusion of any remaining intracellular inhibitor before proceeding with downstream assays.

Protocol 2: Validation of this compound Removal by LC-MS/MS

This protocol provides a framework for the quantification of residual this compound in cell lysates. It is based on established methods for small molecule quantification and should be optimized for your specific instrumentation and experimental setup.

Materials:

  • Cell lysates from washout and control (untreated) cells

  • This compound analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of cell lysate, add 200 µL of ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the compound.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 column is suitable for separation.[6][8][9]

      • Mobile Phase A: Water with 0.1% formic acid.[6][8][9]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6][8][9]

      • Gradient: Develop a suitable gradient to ensure separation of this compound from matrix components.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).[6][8][9]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • Mass Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard by infusing a standard solution.

  • Quantification:

    • Generate a calibration curve using the this compound analytical standard spiked into lysates from untreated cells.

    • Calculate the concentration of any residual this compound in the washout samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Visualizations

Washout_Workflow start Cells treated with This compound aspirate Aspirate Treatment Medium start->aspirate wash_pbs1 Wash with PBS (1) aspirate->wash_pbs1 wash_pbs2 Wash with PBS (2) wash_pbs1->wash_pbs2 wash_pbs3 Wash with PBS (3) wash_pbs2->wash_pbs3 wash_medium Wash with Fresh Medium wash_pbs3->wash_medium add_medium Add Fresh Medium wash_medium->add_medium incubate Recovery Incubation (Optional) add_medium->incubate downstream Downstream Assay incubate->downstream

Caption: Workflow for the removal of this compound from adherent cell cultures.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification cell_lysate Cell Lysate (from washout) add_acn_is Add ACN with Internal Standard cell_lysate->add_acn_is vortex Vortex add_acn_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 column) supernatant->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection calculate_concentration Calculate Residual Concentration ms_detection->calculate_concentration calibration_curve Generate Calibration Curve calibration_curve->calculate_concentration

Caption: Workflow for the validation of this compound removal using LC-MS/MS.

References

Validation & Comparative

A Head-to-Head Look at Two HIF Prolyl Hydroxylase Inhibitors: JNJ-42041935 vs. Roxadustat in a Virtual In Vitro Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two prominent hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors: JNJ-42041935 and roxadustat (FG-4592). By delving into their biochemical potency and cellular effects, this document provides a comprehensive overview based on available experimental data to inform research and development decisions.

This compound and roxadustat are both potent inhibitors of HIF prolyl hydroxylases, enzymes that play a crucial role in the cellular response to oxygen levels. By inhibiting these enzymes, both compounds stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism. This mechanism of action has positioned them as promising therapeutic agents for conditions such as anemia associated with chronic kidney disease.

Biochemical Potency: A Tale of Two Inhibitors

The in vitro potency of this compound and roxadustat has been characterized through various enzymatic assays. While a direct comparative study is not publicly available, data from separate investigations provide insights into their relative inhibitory activities against the three main PHD isoforms (PHD1, PHD2, and PHD3).

Table 1: In Vitro Enzyme Inhibition Profile of this compound

TargetpKiReference
PHD17.91 ± 0.04[2]
PHD27.29 ± 0.05[2]
PHD37.65 ± 0.09[2]

Table 2: In Vitro Enzyme Inhibition Profile of Roxadustat

TargetIC50 (µM)Assay TypeReference
PHD20.027AlphaScreen[5]

Cellular Activity: From HIF Stabilization to Gene Expression

The efficacy of these inhibitors at the cellular level is demonstrated by their ability to stabilize HIF-α and subsequently induce the expression of target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

This compound has been reported to elevate HIF-1α levels in the human hepatoma cell line Hep3B[6]. However, detailed quantitative data on the downstream induction of EPO and VEGF in vitro are limited in publicly accessible literature.

Roxadustat has been more extensively characterized in cellular assays. It has been shown to stabilize both HIF-1α and HIF-2α in kidney-derived Sca-1+ cells, leading to an increase in EPO production under hypoxic conditions[7][8]. Furthermore, roxadustat promotes the angiogenic activity of Human Umbilical Vein Endothelial Cells (HUVECs) and upregulates the HIF-1α/VEGF/VEGFR2 signaling pathway[9].

Experimental Methodologies

To provide a clearer understanding of the data presented, this section outlines the typical experimental protocols used to evaluate these inhibitors in vitro.

HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of PHD isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α is used as a substrate.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the PHD enzyme, the HIF-1α peptide substrate, the co-substrate 2-oxoglutarate (one of which is often radiolabeled, e.g., [14C]2-oxoglutarate), and co-factors such as Fe(II) and ascorbate.

  • Inhibitor Addition: The test compound (this compound or roxadustat) is added at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Detection of Inhibition:

    • Radiometric Assay: If a radiolabeled substrate is used, the amount of product formed (e.g., [14C]O2) is measured using scintillation counting.

    • AlphaScreen Assay: This proximity-based assay uses antibody-coated beads to detect the hydroxylation of a biotinylated HIF-1α peptide. The signal is measured using a plate reader.

    • Colorimetric Assay: This method measures the consumption of a substrate, such as α-ketoglutarate, through a colorimetric reaction.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curves.

Cell-Based HIF-1α Stabilization Assay

Objective: To assess the ability of a compound to stabilize HIF-1α in a cellular context.

Protocol:

  • Cell Culture: A suitable cell line, such as Hep3B (human hepatoma) or HK-2 (human kidney), is cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or roxadustat) for a specified period (e.g., 4-24 hours).

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The level of HIF-1α is often normalized to a loading control protein like β-actin or GAPDH.

In Vitro EPO and VEGF Production Assays

Objective: To measure the induction of EPO and VEGF protein secretion from cells following treatment with a PHD inhibitor.

Protocol:

  • Cell Culture and Treatment: Cells known to produce EPO (e.g., Hep3B) or VEGF (e.g., HUVECs) are cultured and treated with the test compound as described above.

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of EPO or VEGF in the supernatant is quantified using a specific ELISA kit. This involves capturing the protein of interest with an antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

  • Data Analysis: The absorbance is measured using a plate reader, and the concentration of the protein is determined by comparison to a standard curve.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Succinate Succinate PHD->Succinate HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor This compound or Roxadustat PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE HRE (Hypoxia Response Element) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays PHD_Enzyme Purified PHD Enzymes (PHD1, PHD2, PHD3) Inhibitor_Biochem Add Inhibitor (this compound or Roxadustat) PHD_Enzyme->Inhibitor_Biochem Assay Enzyme Inhibition Assay (e.g., AlphaScreen) Inhibitor_Biochem->Assay Potency Determine IC50 / pKi Assay->Potency Efficacy Determine Cellular Efficacy Potency->Efficacy Correlate Cell_Culture Cell Culture (e.g., Hep3B, HUVEC) Inhibitor_Cell Treat with Inhibitor Cell_Culture->Inhibitor_Cell HIF_Stab HIF-1α Stabilization (Western Blot) Inhibitor_Cell->HIF_Stab Gene_Exp EPO/VEGF Production (ELISA) Inhibitor_Cell->Gene_Exp HIF_Stab->Efficacy Gene_Exp->Efficacy

References

A Preclinical Showdown: JNJ-42041935 vs. Daprodustat in Models of Anemia

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel therapies for anemia, particularly in the context of chronic kidney disease (CKD), small molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) have emerged as a promising class of oral therapeutics. These agents effectively mimic the body's response to hypoxia, leading to the stabilization of HIF-α and subsequent induction of endogenous erythropoietin (EPO) production. This guide provides a detailed preclinical comparison of two such inhibitors: JNJ-42041935 and daprodustat, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles based on publicly available data.

Mechanism of Action: A Shared Pathway to Erythropoiesis

Both this compound and daprodustat exert their therapeutic effects by inhibiting the PHD enzymes (PHD1, PHD2, and PHD3).[1] Under normoxic conditions, these enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, both compounds prevent this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, most notably EPO.[1]

HIF-PHD Signaling Pathway Mechanism of Action of PHD Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-alpha HIF-alpha PHD PHD HIF-alpha->PHD Hydroxylation (O2) HIF Complex HIF Complex HIF-alpha->HIF Complex Dimerization VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation This compound This compound This compound->PHD Inhibition Daprodustat Daprodustat Daprodustat->PHD Inhibition HIF-beta HIF-beta HIF-beta->HIF Complex HRE HRE HIF Complex->HRE Binding EPO Gene EPO Gene HRE->EPO Gene Transcription

Diagram 1: Mechanism of Action of PHD Inhibitors.

In Vitro Potency: A Quantitative Comparison

While both compounds target the same enzyme family, their inhibitory potencies against the different PHD isoforms vary. The available data, presented in Table 1, indicates that both are potent inhibitors. It is important to note that the reported potency values (pKi for this compound and IC50 for daprodustat) are from different sources and likely determined under varying assay conditions, thus a direct comparison of absolute values should be made with caution.

CompoundPHD1PHD2PHD3
This compound (pKi) 7.91 ± 0.04[2]7.29 ± 0.05[2]7.65 ± 0.09[2]
Daprodustat (IC50, nM) 3.522.22.2

Table 1: In Vitro Inhibitory Potency against PHD Isoforms.

Preclinical Efficacy in Animal Models

The in vivo effects of this compound and daprodustat have been evaluated in different preclinical models of anemia. This compound was studied in a rat model of inflammation-induced anemia, a condition often associated with chronic diseases. Daprodustat's efficacy has been reported in normal mice. The key findings from these studies are summarized in Table 2.

ParameterThis compound (Rat Model of Inflammation-Induced Anemia)Daprodustat (Normal Mouse Model)
Dose and Duration 100 µmol/kg, p.o., once daily for 14 days[3]Not specified for long-term studies
Reticulocytes 2-fold increase (after 5 days of treatment)[2]Significant increase[4][5]
Hemoglobin 2.3 g/dL increase (after 5 days of treatment)[2]Significant increase[4][5]
Hematocrit 9% increase (after 5 days of treatment)[2]Significant increase[4][5]
Plasma EPO Not reported in this modelSignificant transient increase[4][5]

Table 2: In Vivo Efficacy in Preclinical Models.

Experimental Protocols

In Vitro PHD Inhibition Assay (General Protocol)

Detailed protocols for the specific assays used to determine the pKi of this compound and the IC50 of daprodustat are proprietary. However, a general methodology for assessing PHD inhibition is outlined below.

PHD Inhibition Assay Workflow General Workflow for In Vitro PHD Inhibition Assay Recombinant_PHD Recombinant Human PHD Enzyme (1, 2, or 3) Incubation Incubation at 37°C Recombinant_PHD->Incubation HIF_peptide HIF-α Peptide Substrate HIF_peptide->Incubation Cofactors α-ketoglutarate, Fe(II), Ascorbate Cofactors->Incubation Test_Compound Test Compound (this compound or Daprodustat) Test_Compound->Incubation Detection Detection of Hydroxylated Peptide (e.g., TR-FRET, FP, MS) Incubation->Detection Data_Analysis Data Analysis to Determine pKi or IC50 Detection->Data_Analysis

Diagram 2: General Workflow for In Vitro PHD Inhibition Assay.
In Vivo Model of Inflammation-Induced Anemia (Rat) - this compound

The following is a generalized protocol based on the available information for this compound.

  • Induction of Anemia: Anemia is induced in rats through a method that mimics chronic inflammation, such as subcutaneous injection of an irritant (e.g., turpentine) or induction of arthritis.

  • Compound Administration: this compound is formulated for oral administration. A common formulation involves dissolving the compound in a vehicle such as 20% (w/v) hydroxypropyl-β-cyclodextrin in water.[6] The compound is administered orally once daily at a dose of 100 µmol/kg for 14 days.[3]

  • Blood Sampling and Analysis: Blood samples are collected at baseline and at various time points during the study. Key hematological parameters, including reticulocyte count, hemoglobin concentration, and hematocrit, are measured using an automated hematology analyzer.

  • Data Analysis: The changes in hematological parameters from baseline are compared between the vehicle-treated control group and the this compound-treated group to assess efficacy.

In Vivo Efficacy Study in Normal Mice - Daprodustat

The following is a generalized protocol based on the available information for daprodustat.

  • Animal Model: Normal, healthy mice are used for the study.

  • Compound Administration: Daprodustat is formulated for oral administration. A single oral dose is administered to the mice.[4][5]

  • Blood Sampling and Analysis: Blood samples are collected at various time points after dosing. Plasma is separated for the measurement of EPO levels using an ELISA kit. Hematological parameters are also assessed.

  • Data Analysis: The levels of plasma EPO and changes in hematological parameters are compared between vehicle-treated and daprodustat-treated mice.

Summary and Conclusion

Both this compound and daprodustat are potent inhibitors of PHD enzymes that demonstrate the ability to stimulate erythropoiesis in preclinical models. This compound has shown efficacy in a rat model of inflammation-induced anemia, a clinically relevant model for anemia of chronic disease. Daprodustat has demonstrated its ability to increase EPO and red blood cell parameters in normal mice and has progressed through clinical trials to receive regulatory approval for the treatment of anemia in CKD.[1]

A direct head-to-head preclinical comparison in the same animal model under identical conditions is not available in the public domain. Such a study would be necessary to definitively compare their relative potency and efficacy in a preclinical setting. The choice between these or other PHD inhibitors for further research and development would depend on a multitude of factors including their specific isoform selectivity, pharmacokinetic and pharmacodynamic profiles, and performance in relevant disease models. This guide provides a foundational comparison based on the currently available preclinical data to aid researchers in their evaluation of these promising therapeutic agents.

References

selectivity of JNJ-42041935 compared to other PHD inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of JNJ-42041935 Selectivity Against Other Prolyl Hydroxylase Domain (PHD) Inhibitors

This guide provides a detailed comparison of the selectivity and potency of this compound, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, with other notable PHD inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Introduction to PHD Inhibitors and the HIF Pathway

The hypoxia-inducible factor (HIF) pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. The key regulators of this pathway are the PHD enzymes (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG) dependent dioxygenases.[1] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[2]

PHD inhibitors are small molecules that block the catalytic activity of PHD enzymes, thereby preventing HIF-α degradation.[3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various target genes, including erythropoietin (EPO).[4] This mechanism of action makes PHD inhibitors a promising therapeutic class for conditions such as anemia associated with chronic kidney disease.[3]

The selectivity of PHD inhibitors is a crucial aspect of their pharmacological profile. Off-target inhibition of other 2-OG dependent dioxygenases, such as Factor Inhibiting HIF (FIH), can lead to unintended biological effects.[1] Therefore, a thorough understanding of the selectivity of different PHD inhibitors is essential for both research and clinical applications.

HIF Signaling Pathway Under Normoxic and Inhibited Conditions

The following diagram illustrates the HIF signaling pathway in the presence and absence of a PHD inhibitor.

HIF Signaling Pathway cluster_normoxia Normoxic Conditions (No Inhibitor) cluster_inhibition PHD Inhibition HIF-α HIF-α PHD PHD HIF-α->PHD Hydroxylation VHL VHL PHD->VHL Recognition O2 O2 O2->PHD 2-OG 2-OG 2-OG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-α_stab HIF-α (Stabilized) HIF_Complex HIF-α/HIF-β Complex HIF-α_stab->HIF_Complex PHD_inhibited PHD PHD_Inhibitor This compound (or other inhibitor) PHD_Inhibitor->PHD_inhibited Inhibition HIF-β HIF-β HIF-β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element Nucleus->HRE Gene_Transcription Target Gene Transcription (e.g., EPO) HRE->Gene_Transcription

Caption: HIF signaling pathway regulation by PHD enzymes and their inhibition.

Comparative Selectivity of this compound

This compound is a potent, 2-oxoglutarate competitive, and reversible inhibitor of PHD enzymes.[5][6] It exhibits a high degree of selectivity for PHD isoforms over the related FIH enzyme.

Table 1: In Vitro Potency and Selectivity of this compound and Other PHD Inhibitors

InhibitorPHD1PHD2PHD3FIHSelectivity (PHD vs. FIH)Reference
This compound pKi = 7.91 (12.3 nM)pKi = 7.29 (51.3 nM)pKi = 7.65 (22.4 nM)pIC50 ~ 4>100-fold[7][8][9]
Vadadustat -IC50 = 29 nM---[1]
Roxadustat (FG-4592) -IC50 = 27 nM---[1]
Molidustat IC50 = 480 nMIC50 = 280 nMIC50 = 450 nM--[10]
GSK1278863 -IC50 = 67 nM---[1]
IOX2 -IC50 = 21 nM->100-fold vs. other 2OG oxygenasesHigh[10]
MK-8617 IC50 = 1.0 nMIC50 = 1.0 nMIC50 = 14 nM--[10]
TP0463518 IC50 = 18 nMKi = 5.3 nMIC50 = 63 nM--[10]

Note: The potency of inhibitors can vary depending on the assay conditions. The data presented here are for comparative purposes. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates greater potency.

Experimental Protocols

The determination of inhibitor potency and selectivity involves a combination of biochemical and cell-based assays.

Biochemical Assays for PHD Inhibition

These assays directly measure the enzymatic activity of purified PHD isoforms in the presence of varying concentrations of an inhibitor.

  • AlphaScreen Assay: This is a bead-based immunoassay used to detect the hydroxylation of a biotinylated HIF-α peptide substrate.[1] The assay involves incubating the PHD enzyme, Fe(II), L-ascorbic acid, the inhibitor, the peptide substrate, and 2-oxoglutarate. The product is then detected using an antibody specific for the hydroxylated peptide.

  • Mass Spectrometry (MS)-Based Assays: These methods directly measure the conversion of the substrate to the hydroxylated product by mass spectrometry, offering a highly sensitive and direct way to assess enzyme activity.[11]

Cell-Based Assays for HIF Stabilization

These assays are conducted in cultured cells to confirm that the inhibitor can penetrate the cell membrane and engage its target in a cellular context.

  • Hypoxia Response Element (HRE) Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an HRE promoter.[1] In the presence of a PHD inhibitor, stabilized HIF binds to the HRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

  • Immunoblotting: This technique is used to directly visualize the stabilization of HIF-α.[1] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HIF-α. An increase in the HIF-α band intensity indicates successful inhibition of PHD activity.

The following diagram outlines a general workflow for evaluating PHD inhibitors.

Experimental Workflow cluster_workflow PHD Inhibitor Evaluation Workflow Start Start Biochemical_Assay Biochemical Assays (e.g., AlphaScreen, MS) Start->Biochemical_Assay Determine_IC50 Determine IC50/Ki values for PHD1, PHD2, PHD3, and FIH Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., HRE reporter, Immunoblot) Determine_IC50->Cell_Based_Assay Confirm_HIF_Stab Confirm HIF-α Stabilization in Cells Cell_Based_Assay->Confirm_HIF_Stab In_Vivo_Studies In Vivo Animal Models Confirm_HIF_Stab->In_Vivo_Studies Assess_Efficacy Assess Efficacy and Pharmacokinetics In_Vivo_Studies->Assess_Efficacy End End Assess_Efficacy->End

Caption: A typical workflow for the evaluation of PHD inhibitors.

Conclusion

This compound is a potent and selective inhibitor of the PHD enzymes, demonstrating over 100-fold selectivity against the related FIH enzyme.[7][9][12] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize off-target effects. When compared to other PHD inhibitors in clinical development, this compound shows comparable potency. The choice of a particular PHD inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile.

References

Validating JNJ-42041935 Efficacy Through Genetic Knockdown of Prolyl Hydroxylase Domain (PHD) Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison between the pharmacological inhibition of prolyl hydroxylase domain (PHD) enzymes using JNJ-42041935 and the genetic knockdown of PHD enzymes. The goal is to validate that the observed biological effects of this compound are a direct result of its intended on-target activity. This is a critical step in the preclinical validation of any small molecule inhibitor.

Introduction to the HIF-1α Pathway and PHD's Role

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of prolyl hydroxylase domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3.[1][2][3] These enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[1][4][5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[1][2][4]

Under low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their co-substrate, oxygen.[2] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, erythropoiesis, and metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[4]

This compound is a potent and selective inhibitor of the PHD enzymes.[6][7][8] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α and the subsequent activation of its downstream targets.[9] To confirm that this is the true mechanism of action, its effects can be compared to those of directly removing the PHD enzymes via genetic knockdown (e.g., using siRNA). If both methods produce similar biological outcomes, it provides strong evidence for on-target activity.

HIF-1a Pathway Figure 1. HIF-1α Regulation Pathway cluster_normoxia Normoxia (High Oxygen) cluster_intervention Intervention (Mimics Hypoxia) PHD PHD1/2/3 HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p O2 O2 O2->PHD VHL VHL Complex HIF1a_p->VHL recognition Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_unstable HIF-1α HIF1a_unstable->PHD hydroxylation JNJ This compound PHD_inhibited PHD1/2/3 JNJ->PHD_inhibited Inhibits siRNA PHD siRNA siRNA->PHD_inhibited Knocks Down HIF1a_stable HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1α/β Complex HRE HRE HIF1_complex->HRE binds to TargetGenes Target Genes (VEGF, EPO) HRE->TargetGenes activates Experimental Workflow Figure 2. Workflow for Comparing Pharmacological and Genetic Inhibition cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Downstream Analysis start Seed Cells (e.g., Hep3B, HK-2) treat_jnj Treat with This compound start->treat_jnj treat_veh Treat with Vehicle (Control) start->treat_veh transfect_siPHD Transfect with PHD2 siRNA start->transfect_siPHD transfect_siCtrl Transfect with Scrambled siRNA (Control) start->transfect_siCtrl incubate Incubate (e.g., 24-48 hours) treat_jnj->incubate treat_veh->incubate transfect_siPHD->incubate transfect_siCtrl->incubate harvest Harvest Cells & Lyse incubate->harvest western Western Blot (HIF-1α, PHD2, β-actin) harvest->western qpcr RT-qPCR (VEGFA, EPO mRNA) harvest->qpcr compare Compare Results western->compare qpcr->compare

References

JNJ-42041935: A Comparative Analysis of Cross-Reactivity with FIH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of JNJ-42041935 against its primary targets, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, and its cross-reactivity with the related Factor Inhibiting HIF (FIH).

This compound is a potent, cell-permeable small molecule inhibitor of the PHD enzymes (PHD1, PHD2, and PHD3)[1][2][3]. These enzymes are critical regulators of the HIF signaling pathway. By inhibiting PHDs, this compound prevents the degradation of HIF-α subunits, leading to the stabilization and activation of HIF-1α[3]. This mechanism of action makes it a valuable tool for research in areas such as anemia and ischemic diseases[2]. Given that FIH is another key hydroxylase involved in regulating HIF activity, understanding the selectivity of this compound is paramount for interpreting experimental results.

Quantitative Inhibitory Activity: this compound vs. PHD and FIH

The following table summarizes the inhibitory potency of this compound against the three PHD isoforms and FIH. The data clearly demonstrates the high selectivity of this compound for the PHD enzymes over FIH.

Target EnzymepKi (Mean ± SEM)pIC50 (Mean ± SEM)Selectivity vs. FIH
PHD1 7.91 ± 0.04[1]>100-fold[3][4][5]
PHD2 7.29 ± 0.05[1]7.0 ± 0.03[1][6]>100-fold[3][4][5]
PHD3 7.65 ± 0.09[1]>100-fold[3][4][5]
FIH ~ 4[3][4]-

Experimental Protocols

The determination of the inhibitory activity of this compound against PHD and FIH enzymes involves specific biochemical assays.

PHD Inhibition Assay

The inhibitory potency of this compound against the PHD isoforms is typically determined using an assay that measures the hydroxylation of a HIF-α peptide. While the exact protocol may vary between laboratories, a representative method involves the use of purified, full-length PHD1, PHD2, and PHD3 enzymes. The assay measures the enzyme's ability to hydroxylate a synthetic peptide corresponding to a portion of HIF-1α. The inhibitor, this compound, is pre-incubated with the enzyme before the addition of the peptide substrate and co-factors such as 2-oxoglutarate and iron. The extent of inhibition is then determined by measuring the amount of hydroxylated peptide produced, often using methods like mass spectrometry or antibody-based detection.

FIH Inhibition Assay

The cross-reactivity of this compound with FIH was assessed using a similar biochemical assay approach. The key components and steps are outlined below[1][6]:

  • Enzyme: Purified, full-length, glutathione transferase (GST)-tagged FIH.

  • Substrate: A synthetic peptide corresponding to the FIH recognition site on HIF-1α (residues Asp788 to Leu822).

  • Co-substrate: [2-¹⁴C]2-oxoglutarate.

  • Procedure:

    • This compound is pre-incubated with 17.1 nM of the FIH enzyme for 30 minutes.

    • The enzymatic reaction is initiated by adding 1 µM of [2-¹⁴C]2-oxoglutarate and 10 µM of FeNH₄SO₄ in a reaction buffer.

    • The reaction is allowed to proceed for 10 minutes.

    • The activity of FIH is determined by measuring the amount of radioactivity incorporated into the peptide substrate, which is indicative of the hydroxylation reaction. The pIC50 value is then calculated from the concentration-response curve of the inhibitor.

Visualizing the Selectivity of this compound

The following diagrams illustrate the targeted signaling pathway of this compound and its selective inhibitory action.

cluster_0 Normoxia PHD PHD (PHD1, PHD2, PHD3) HIF_alpha HIF-α HIF_alpha->PHD Hydroxylation VHL VHL HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation

Figure 1. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-α, leading to its degradation.

cluster_1 This compound Inhibition JNJ This compound PHD PHD (PHD1, PHD2, PHD3) JNJ->PHD Inhibition FIH FIH JNJ->FIH Minimal Inhibition HIF_alpha HIF-α HIF_beta HIF-β HIF_alpha->HIF_beta Dimerization HIF_complex HIF Complex Gene_expression Target Gene Expression HIF_complex->Gene_expression Activation

Figure 2. this compound selectively inhibits PHD enzymes, leading to HIF-α stabilization and target gene expression, with minimal effect on FIH.

References

Comparative Analysis of JNJ-42041935 in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the prolyl hydroxylase (PHD) inhibitor JNJ-42041935 and its potential alternatives in the context of cancer cell line studies. This document summarizes available quantitative data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.

This compound is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, a transcription factor that plays a complex role in cancer progression and response to therapy. This guide compares this compound with other notable PHD inhibitors: Roxadustat (FG-4592), Vadadustat (AKB-6548), and Daprodustat (GSK1278863), which are in various stages of clinical development.

Data Presentation

Direct comparative studies of this compound against other PHD inhibitors in a broad range of cancer cell lines are limited in publicly available literature. The following tables summarize the available inhibitory activities of these compounds.

Table 1: In Vitro Inhibitory Activity of PHD Inhibitors against PHD Isoforms

CompoundPHD1 (pKi)PHD2 (pKi)PHD3 (pKi)Reference
This compound 7.91 ± 0.047.29 ± 0.057.65 ± 0.09[1]
Roxadustat (FG-4592)Not ReportedNot ReportedNot Reported
Vadadustat (AKB-6548)Not ReportedNot ReportedNot Reported
Daprodustat (GSK1278863)Not ReportedNot ReportedNot Reported

Table 2: Effects of this compound on HIF-1α Stabilization

Cell LineTreatmentEffectReference
Hep3BThis compoundElevation of HIF-1α levels

Note: Specific quantitative data on the degree of HIF-1α stabilization (e.g., fold increase) or IC50 values for HIF-1α stabilization in various cancer cell lines for this compound and its comparators are not detailed in the available search results.

Signaling Pathway and Experimental Workflow Visualization

To aid in the understanding of the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

HIF-1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_or_phdi Hypoxia or PHD Inhibition PHDs PHD1/2/3 HIF1a HIF-1α HIF1a->PHDs Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation JNJ_42041935 This compound (or other PHD inhibitors) PHDs_inhibited PHD1/2/3 JNJ_42041935->PHDs_inhibited Inhibition HIF1a_stable HIF-1α (stabilized) HIF_complex HIF-1α/HIF-1β Complex HIF1a_stable->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding to DNA Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription

Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_data_analysis 4. Data Analysis Seed_Cells Seed cancer cells in 96-well or 6-well plates Treat_Cells Treat cells with this compound and comparator PHD inhibitors (e.g., Roxadustat, Vadadustat) at various concentrations Seed_Cells->Treat_Cells MTT_Assay Cell Viability/Proliferation (MTT Assay) Treat_Cells->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Treat_Cells->Apoptosis_Assay Western_Blot HIF-1α Stabilization (Western Blot) Treat_Cells->Western_Blot IC50_Calc Calculate IC50 values for cell viability MTT_Assay->IC50_Calc Compare_Apoptosis Compare percentage of apoptotic cells Apoptosis_Assay->Compare_Apoptosis Quantify_HIF1a Quantify HIF-1α protein levels Western_Blot->Quantify_HIF1a

Caption: General Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed below are generalized protocols for key experiments cited in the context of evaluating PHD inhibitors in cancer cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other PHD inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

HIF-1α Stabilization (Western Blot)

This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates, providing a measure of its stabilization induced by PHD inhibitors.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and other PHD inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or comparator compounds at desired concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative protein expression.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) in response to treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and other PHD inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the Western blot protocol.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the vehicle control.

Conclusion

This compound is a potent inhibitor of PHD enzymes, leading to the stabilization of HIF-1α. While its direct comparative efficacy against other PHD inhibitors like Roxadustat, Vadadustat, and Daprodustat in a wide array of cancer cell lines is not extensively documented in the public domain, the provided protocols and visualizations offer a framework for conducting such comparative analyses. Further research is warranted to elucidate the differential effects of these inhibitors on cancer cell viability, apoptosis, and HIF-1α signaling to better understand their therapeutic potential in oncology.

References

Head-to-Head Comparison: JNJ-42041935 and IOX2 in the Realm of HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Hypoxia-Inducible Factor (HIF) Stabilizers.

In the intricate landscape of cellular oxygen sensing, the hypoxia-inducible factor (HIF) pathway stands as a central regulator. The prolyl hydroxylase domain (PHD) enzymes are key negative regulators of this pathway, marking the HIF-α subunit for degradation under normoxic conditions. Inhibition of PHDs leads to the stabilization of HIF-α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation. This guide provides a detailed head-to-head comparison of two prominent small molecule PHD inhibitors, JNJ-42041935 and IOX2, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Quantitative Data Summary

The following tables summarize the reported in vitro potencies of this compound and IOX2 against the three human PHD isoforms (PHD1, PHD2, and PHD3) and the asparaginyl hydroxylase Factor Inhibiting HIF (FIH), a related 2-oxoglutarate-dependent dioxygenase.

Table 1: In Vitro Enzymatic Potency of this compound

TargetpKi[1]Ki (nM)pIC50IC50 (nM)
PHD17.91 ± 0.0412.3--
PHD27.29 ± 0.0551.37.0 ± 0.03 (truncated PHD2181–417)[1][2]100
PHD37.65 ± 0.0922.4--
FIH~ 4>10,000--

Table 2: In Vitro Enzymatic Potency of IOX2

TargetpKiKi (nM)pIC50IC50 (nM)
PHD1----
PHD2---22[3]
PHD3----
FIH-->100-fold selectivity over FIH[4]>2200

Note: Direct comparison of potency should be made with caution due to variations in assay conditions and reporting metrics (pKi vs. IC50) across different studies. Ki values for this compound were calculated from the provided pKi values.

Cellular and In Vivo Observations

This compound:

  • Cellular Activity: Elevates HIF-1α levels in Hep3B cells.

  • In Vivo Activity: this compound has demonstrated efficacy in animal models. In a rat model of inflammation-induced anemia, oral administration of 100 µmol/kg once daily for 14 days was effective in reversing anemia[2][5]. A 5-day treatment in rats at the same dose resulted in a significant increase in reticulocytes, hemoglobin, and hematocrit[1][2]. A single oral dose of 300 µmol/kg in mice led to a 2.2-fold increase in the bioluminescence of a reporter gene under the control of a HIF-responsive promoter[1][2].

IOX2:

  • Cellular Activity: IOX2 effectively increases HIF-1α levels in various VHL-competent cell lines, including HEK293T and U2OS, indicating its cell permeability and on-target activity[3]. It has also been shown to inhibit HIF-1α prolyl-hydroxylation in RCC4 cells[3]. In human keratinocytes and fibroblasts, 50 μM IOX2 increased the transcription of VEGF-A and BNIP3[6].

  • In Vivo Activity: A single intraperitoneal dose of 10 mg/kg of IOX2 in mice was found to impair platelet function and arterial thrombus formation[6].

Experimental Protocols

PHD Enzymatic Inhibition Assay (AlphaScreen)

This protocol describes a common method for determining the in vitro potency of inhibitors against PHD enzymes.

Methodology:

  • Reaction Components:

    • Recombinant human PHD enzyme (e.g., PHD2).

    • Biotinylated HIF-1α peptide substrate (containing the hydroxylation site).

    • 2-oxoglutarate (co-substrate).

    • Fe(II) (co-factor).

    • Ascorbate (reducing agent).

    • Test compounds (this compound or IOX2) at various concentrations.

    • Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a non-ionic detergent (e.g., 0.01% Tween-20) and a blocking agent (e.g., BSA).

  • Assay Procedure:

    • The reaction is performed in a low-volume multi-well plate (e.g., 384-well).

    • The PHD enzyme is pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and 2-oxoglutarate.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

    • The reaction is stopped by the addition of a chelating agent (e.g., EDTA).

  • Detection:

    • Streptavidin-coated donor beads and antibody-coated acceptor beads (specific for the hydroxylated HIF-1α peptide) are added to the wells.

    • The plate is incubated in the dark to allow for bead-analyte binding.

    • The plate is read on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are in close proximity, which occurs when the HIF-1α peptide is hydroxylated.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol outlines the procedure to assess the ability of PHD inhibitors to stabilize HIF-1α in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Human cell lines (e.g., HEK293T, U2OS, or Hep3B) are cultured under standard conditions (e.g., 37°C, 5% CO2).

    • Cells are treated with varying concentrations of this compound, IOX2, or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-8 hours).

  • Cell Lysis:

    • After treatment, the cell culture medium is removed, and the cells are washed with ice-cold PBS.

    • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Protein Quantification:

    • The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The level of HIF-1α is normalized to the loading control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition cluster_nucleus Nucleus HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2, 2-OG HIF-1α-OH HIF-1α-OH PHDs->HIF-1α-OH Hydroxylation VHL VHL HIF-1α-OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stabilized HIF-1α HIF-1β HIF-1β HIF-1α_stabilized->HIF-1β Dimerization PHDs_inhibited PHDs This compound This compound This compound->PHDs_inhibited Inhibition IOX2 IOX2 IOX2->PHDs_inhibited Inhibition HIF_complex HIF-1α/HIF-1β HIF-1β->HIF_complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Transcription

Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Enzymatic_Assay PHD Enzymatic Assay (e.g., AlphaScreen) IC50_pKi Determine IC50 / pKi Enzymatic_Assay->IC50_pKi JNJ_vitro This compound JNJ_vitro->Enzymatic_Assay IOX2_vitro IOX2 IOX2_vitro->Enzymatic_Assay Compare_Potency Compare_Potency IC50_pKi->Compare_Potency Compare Potency & Selectivity Cell_Culture Culture Human Cell Lines (e.g., HEK293T) JNJ_cellular Treat with this compound Cell_Culture->JNJ_cellular IOX2_cellular Treat with IOX2 Cell_Culture->IOX2_cellular Western_Blot Western Blot for HIF-1α JNJ_cellular->Western_Blot qPCR qPCR for Target Genes (EPO, VEGF) JNJ_cellular->qPCR IOX2_cellular->Western_Blot IOX2_cellular->qPCR Compare_Cellular Compare_Cellular Western_Blot->Compare_Cellular qPCR->Compare_Cellular Compare Cellular Efficacy

Caption: Experimental workflow for comparing this compound and IOX2.

References

JNJ-42041935 and Other HIF Stabilizers in Ischemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of Hypoxia-Inducible Factors (HIFs) has emerged as a promising therapeutic strategy for a range of ischemic pathologies. By inhibiting prolyl hydroxylase domain (PHD) enzymes, HIF stabilizers mimic a hypoxic response, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and cell survival. This guide provides a comparative overview of JNJ-42041935 and other notable HIF stabilizers, with a focus on their performance in preclinical ischemia models.

While this compound is a potent and selective PHD inhibitor, publicly available data on its efficacy in specific ischemia models are limited. Therefore, this guide will first detail the pharmacological profile of this compound and its established effects. Subsequently, it will present a comprehensive comparison with other HIF stabilizers for which anti-ischemic properties have been documented in the scientific literature.

This compound: A Potent and Selective PHD Inhibitor

This compound is a cell-permeable benzimidazolopyrazole compound that acts as a potent, 2-oxoglutarate competitive, and reversible inhibitor of PHD isoforms 1, 2, and 3.[1][2] It demonstrates high selectivity for PHD enzymes over the structurally related Factor Inhibiting HIF (FIH).[3][4]

Pharmacological Data for this compound
ParameterValueReference
pKi for PHD1 7.91 ± 0.04[5]
pKi for PHD2 7.29 ± 0.05[5]
pKi for PHD3 7.65 ± 0.09[5]
Selectivity >100-fold selective for PHDs over FIH[3][4]

The primary therapeutic application of this compound investigated in published studies is the treatment of anemia. In a rat model of inflammation-induced anemia, oral administration of this compound (100 µmol/kg, once daily for 14 days) was shown to be effective in reversing anemia.[1][2] A five-day treatment regimen in the same model resulted in a significant increase in reticulocytes, a 2.3 g/dl rise in hemoglobin, and a 9% increase in hematocrit.[6]

HIF Signaling Pathway

The mechanism of action of this compound and other HIF stabilizers involves the inhibition of PHD enzymes, which under normoxic conditions, hydroxylate the alpha subunit of HIF. This hydroxylation targets HIF-α for proteasomal degradation. By inhibiting PHDs, these compounds allow HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β, leading to the transcription of target genes that promote adaptation to hypoxia.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-alpha HIF-alpha VHL VHL HIF-alpha->VHL Binds HIF-beta HIF-beta HIF-alpha->HIF-beta Dimerizes PHD PHD PHD->HIF-alpha Hydroxylates (Normoxia) Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF_Stabilizer HIF Stabilizer (e.g., this compound) HIF_Stabilizer->PHD Inhibits HIF_Complex HIF-α/β Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activates

Figure 1: Simplified HIF signaling pathway under normoxia and with HIF stabilizer intervention.

Comparative Efficacy of HIF Stabilizers in Ischemia Models

Myocardial Ischemia
HIF StabilizerAnimal ModelKey FindingsReference
Roxadustat (FG-4592) Mouse Myocardial Infarction- Reduced infarct size- Preserved cardiac function- Shifted metabolism from aerobic to anaerobic respiration
Vadadustat (AKB-6548) Not specified in provided abstractsA fatal myocardial ischemia event was possibly related to vadadustat in one clinical trial subject.
Genetic PHD Inhibition Mouse Myocardial Infarction- PHD1 knockout increased angiogenesis and provided cardioprotection.- Cardiomyocyte-specific PHD2 knockout protected the heart from acute ischemic insult.[7][8]

Experimental Protocol: Roxadustat in Murine Myocardial Ischemia/Reperfusion (I/R) Injury

A representative experimental workflow for evaluating cardioprotective effects is outlined below.

Myocardial_IR_Workflow Start Start Animal_Model C57BL/6 Mice Start->Animal_Model Treatment Roxadustat Pretreatment Animal_Model->Treatment Surgery Induction of Myocardial I/R Injury (LAD Ligation) Treatment->Surgery Reperfusion Reperfusion Surgery->Reperfusion Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Infarct_Size Infarct Size Measurement (TTC Staining) Endpoint_Analysis->Infarct_Size Cardiac_Function Echocardiography Endpoint_Analysis->Cardiac_Function Biomarkers Plasma Creatine Kinase Endpoint_Analysis->Biomarkers Metabolism Metabolic Analysis (e.g., Seahorse Assay) Endpoint_Analysis->Metabolism End End Infarct_Size->End Cardiac_Function->End Biomarkers->End Metabolism->End

Figure 2: General experimental workflow for myocardial ischemia/reperfusion studies.
Cerebral Ischemia

HIF StabilizerAnimal ModelKey FindingsReference
Roxadustat (FG-4592) Rat Middle Cerebral Artery Occlusion (MCAO)- Reduced infarct volume- Improved neurological outcome[9]
IOX3 Mouse Middle Cerebral Artery Occlusion (MCAO)- Pre-treatment reduced infarct volume and BBB disruption- Immediate treatment was not neuroprotective[10]
DMOG Mouse Middle Cerebral Artery Occlusion (MCAO)- Post-ischemic administration reduced infarct volume and behavioral deficits

Experimental Protocol: HIF Stabilizers in a Mouse Model of Focal Cerebral Ischemia

Cerebral_Ischemia_Workflow Start Start Animal_Model C57/B6 Mice Start->Animal_Model Treatment HIF Stabilizer Administration (e.g., Pre- or Post-Ischemia) Animal_Model->Treatment Surgery Transient Middle Cerebral Artery Occlusion (MCAO) Treatment->Surgery Reperfusion Reperfusion Surgery->Reperfusion Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Infarct_Volume Infarct Volume Measurement (e.g., TTC Staining) Endpoint_Analysis->Infarct_Volume Neurological_Deficit Neurological Scoring Endpoint_Analysis->Neurological_Deficit BBB_Integrity Blood-Brain Barrier Permeability Assay Endpoint_Analysis->BBB_Integrity End End Infarct_Volume->End Neurological_Deficit->End BBB_Integrity->End

References

A Comparative Guide to PHD Inhibitors: JNJ-42041935 Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational prolyl hydroxylase domain (PHD) inhibitor JNJ-42041935 against commercially available PHD inhibitors such as roxadustat, daprodustat, and vadadustat. The focus is on providing a data-driven comparison of their efficacy, safety, and, where available, cost-effectiveness to inform research and drug development decisions.

Introduction to PHD Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) pathway.[1][2][3] By inhibiting PHD enzymes, these small molecules prevent the degradation of HIF-α, leading to the activation of downstream genes involved in erythropoiesis, iron metabolism, and angiogenesis.[2][3] This mechanism of action has led to the development of several PHD inhibitors for the treatment of anemia associated with chronic kidney disease (CKD).[2][3]

This compound is a potent and selective inhibitor of PHD1, PHD2, and PHD3.[4][5] While currently available for research purposes, it represents a valuable tool for investigating the therapeutic potential of PHD inhibition. This guide compares its preclinical profile with the clinical and economic data of approved PHD inhibitors.

Data Presentation

Table 1: Comparative Efficacy of PHD Inhibitors
InhibitorStudy PopulationKey Efficacy EndpointsResults
This compound Inflammation-induced anemic ratsHemoglobin, Hematocrit, Reticulocytes100 µmol/kg/day for 14 days reversed anemia. A 5-day treatment increased hemoglobin by 2.3 g/dl and hematocrit by 9%.[4][6]
Roxadustat Non-dialysis-dependent CKD patientsHemoglobin response rateSignificantly higher rate of clinical response compared to placebo.[7][8]
Daprodustat Non-dialysis and dialysis-dependent CKD patientsChange in Hemoglobin from baselineNon-inferior to darbepoetin alfa in maintaining hemoglobin levels.[9][10]
Vadadustat Dialysis-dependent CKD patientsChange in Hemoglobin from baselineNon-inferior to darbepoetin alfa in increasing hemoglobin levels.[11][12]
Molidustat Non-dialysis and dialysis-dependent CKD patientsChange in Hemoglobin from baselineEffective in maintaining hemoglobin concentrations, comparable to darbepoetin and epoetin.[13]
Table 2: Cost-Effectiveness of Commercial PHD Inhibitors
InhibitorComparatorCountry/PerspectiveKey Findings
Roxadustat Erythropoiesis-Stimulating Agents (ESAs)UKLess costly and more effective, with a 67% probability of being cost-effective at a £20,000/QALY threshold.[14][15]
Roxadustat PlaceboChinaCost-effective at a willingness-to-pay threshold of $29,295 per QALY.[7][8]
Daprodustat Darbepoetin alfa & Epoetin alfaCanadaLess costly and produced more quality-adjusted life years (QALYs).[16]
Vadadustat ESAsUKLess effective and less costly on average, but considered cost-effective at a £20,000/QALY threshold due to lower costs.[12]
Vadadustat Darbepoetin alfa-Oral administration could reduce annual treatment costs by approximately $2500 per patient compared to ESAs.[11]

Note: Cost-effectiveness data for this compound is not available as it is an investigational compound.

Experimental Protocols

This compound: In Vivo Efficacy in a Rat Model of Inflammation-Induced Anemia
  • Animal Model : Lewis rats were used to induce anemia through chronic inflammation.

  • Dosing : this compound was administered orally at a dose of 100 µmol/kg once daily for 14 consecutive days.[4][5][6]

  • Blood Collection and Analysis : Blood samples were collected to measure hemoglobin, hematocrit, and reticulocyte counts to assess the reversal of anemia.[4][6]

Cost-Effectiveness Analysis of Roxadustat (UK Perspective)
  • Model : A cohort-based Markov model was developed for a hypothetical cohort of 1,000 patients with anemia of non-dialysis-dependent CKD.[14]

  • Health States : The model incorporated eight health states representing the hemoglobin level of each patient.[14]

  • Data Source : The model was informed by individual patient-level data from the roxadustat global phase 3 clinical trial program.[14]

  • Outcome Measures : The analysis compared the costs and quality-adjusted life years (QALYs) of roxadustat versus erythropoiesis-stimulating agents (ESAs).[14]

Mandatory Visualization

HIF-1α Regulation Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHDs PHD1/2/3 VHL VHL PHDs->VHL Recruitment HIF1a_normoxia HIF-1α VHL->HIF1a_normoxia Ubiquitination HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome JNJ_42041935 This compound (PHD Inhibitor) JNJ_42041935->PHDs Inhibition HIF1a_hypoxia HIF-1α HIF_Complex HIF-1α/HIF-1β Complex HIF1a_hypoxia->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation Target_Genes Target Gene Expression (e.g., EPO, VEGF) HIF_Complex->Target_Genes Activation

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions with PHD inhibition.

Experimental Workflow for PHD Inhibitor Evaluation cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis Induction Induce Anemia (e.g., Inflammation) Vehicle Vehicle Control Induction->Vehicle JNJ_42041935 This compound Induction->JNJ_42041935 Comparator Comparator (e.g., ESA) Induction->Comparator Blood_Sampling Blood Sampling (Time points) Vehicle->Blood_Sampling JNJ_42041935->Blood_Sampling Comparator->Blood_Sampling Hematology Hematological Analysis (Hb, Hct, Retics) Blood_Sampling->Hematology Data_Analysis Statistical Analysis & Comparison Hematology->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of a PHD inhibitor in an animal model.

References

JNJ-42041935: A Comparative Analysis Against Established Hypoxia Induction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-42041935, a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), against established laboratory methods for inducing a hypoxic state: the hypoxia chamber and chemical induction with cobalt chloride (CoCl₂). This document is intended to assist researchers in selecting the most appropriate method for their experimental needs by presenting performance data, detailed protocols, and visual representations of the underlying biological pathways and workflows.

Introduction to Hypoxia and its Induction

Hypoxia, a condition of low oxygen tension, is a critical factor in various physiological and pathological processes, including cancer biology, ischemia, and inflammation. The cellular response to hypoxia is primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates the expression of numerous genes involved in angiogenesis, metabolism, and cell survival.[1] In normoxic conditions, HIF-1α is rapidly degraded through a process initiated by prolyl hydroxylase domain (PHD) enzymes.

This compound is a pharmacological agent designed to mimic a hypoxic response by inhibiting PHD enzymes, thereby preventing HIF-1α degradation and leading to its accumulation and activity.[2][3] This guide benchmarks the performance of this compound against two widely used non-pharmacological methods of inducing hypoxia in vitro.

Performance Comparison

Table 1: HIF-1α Stabilization

ParameterThis compoundHypoxia ChamberCobalt Chloride (CoCl₂)
Mechanism of Action Inhibition of PHD enzymesReduced environmental oxygenMimics hypoxia by displacing iron in PHD active site
Typical Concentration/Setting 10 - 100 µM1% O₂100 - 150 µM
Time to Max HIF-1α Induction ~12 hours~4 hours6 - 48 hours (cell type dependent)
Specificity High for PHD enzymesPhysiologically representativeCan have off-target effects
Reversibility Reversible upon washoutReversible upon reoxygenationLess readily reversible

Table 2: Induction of Downstream Target Genes (VEGF & EPO)

ParameterThis compoundHypoxia ChamberCobalt Chloride (CoCl₂)
VEGF Induction Demonstrated in vivoWell-establishedWell-established
EPO Induction Demonstrated in vivo[4]Well-establishedDemonstrated in vitro[5]
Quantitative In Vitro Data Limited public dataAbundantAbundant

Experimental Protocols

Detailed methodologies for each hypoxia induction method are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

This compound Treatment Protocol (In Vitro)
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: Following incubation, harvest the cells for downstream analysis (e.g., Western blot for HIF-1α, qRT-PCR for target gene expression).

Hypoxia Chamber Protocol
  • Cell Seeding: Plate cells in culture vessels and place them in a standard incubator until they reach the desired confluency.

  • Chamber Setup: Place the culture vessels into a modular hypoxia chamber. To maintain humidity, include a sterile water dish inside the chamber.

  • Gas Exchange: Seal the chamber and purge it with a pre-mixed gas containing the desired oxygen concentration (typically 1% O₂), 5% CO₂, and balanced nitrogen. A typical flow rate is 20 L/min for 5-10 minutes to ensure the displacement of ambient air.[6]

  • Incubation: After purging, seal the chamber airtight and place it in a standard cell culture incubator at 37°C for the desired duration (e.g., 4, 8, 12, 24 hours).

  • Sample Collection: At the end of the incubation period, promptly move the chamber to a biosafety cabinet and harvest the cells as quickly as possible to minimize reoxygenation.

Cobalt Chloride (CoCl₂) Treatment Protocol
  • Cell Seeding: Plate cells and allow them to grow to the desired confluency as described for the other methods.

  • Reagent Preparation: Prepare a fresh stock solution of CoCl₂ in sterile water. Dilute the stock solution in culture medium to the desired final concentration (typically 100-150 µM).

  • Treatment: Replace the normal culture medium with the CoCl₂-containing medium. Include a control group with normal medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours) under standard cell culture conditions.[7]

  • Sample Collection: Harvest the cells for subsequent analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for comparing these hypoxia induction methods.

Hypoxia_Signaling_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) PHDs PHD Enzymes VHL VHL PHDs->VHL Recognition HIF1a_normoxia HIF-1α HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β HIF1a_hypoxia->HIF1b Dimerization HIF1_complex HIF-1 Complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Genes (VEGF, EPO, etc.) HRE->Target_Genes Transcription JNJ This compound JNJ->PHDs Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound.

Experimental_Workflow cluster_induction Hypoxia Induction cluster_analysis Downstream Analysis JNJ This compound (Dose-Response) Time_Course Time Course (0, 4, 8, 12, 24h) JNJ->Time_Course Hypoxia_Chamber Hypoxia Chamber (1% O₂) Hypoxia_Chamber->Time_Course CoCl2 Cobalt Chloride (100 µM) CoCl2->Time_Course Cell_Culture Cell Culture (e.g., HEK293) Cell_Culture->JNJ Cell_Culture->Hypoxia_Chamber Cell_Culture->CoCl2 Sample_Harvest Sample Harvest Time_Course->Sample_Harvest Western_Blot Western Blot (HIF-1α, β-actin) Sample_Harvest->Western_Blot qRT_PCR qRT-PCR (VEGF, EPO) Sample_Harvest->qRT_PCR Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: A generalized experimental workflow for comparing the performance of this compound with established hypoxia protocols.

Conclusion

This compound offers a specific and controllable method for inducing the HIF-1α signaling pathway, providing an alternative to traditional hypoxia induction techniques. Its high specificity for PHD enzymes may reduce the off-target effects sometimes associated with chemical mimetics like cobalt chloride. While hypoxia chambers provide a physiologically relevant model of low oxygen, this compound allows for a more straightforward and potentially more scalable approach to mimic the downstream effects of hypoxia.

The choice of method will ultimately depend on the specific research question, the cell type being studied, and the desired experimental endpoints. For studies focused on the specific role of PHD inhibition and the downstream consequences of HIF-1α stabilization, this compound is an excellent tool. For experiments aiming to replicate the broader physiological effects of a low-oxygen environment, a hypoxia chamber remains the gold standard. Cobalt chloride offers a simple and inexpensive method for robust HIF-1α induction, though with a higher potential for confounding off-target effects. This guide provides the necessary information for researchers to make an informed decision based on the strengths and limitations of each approach.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-42041935: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like JNJ-42041935, a potent HIF-PHD inhibitor, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Core Chemical and Safety Data

This compound, also known as HIF-PHD Inhibitor II, is a halogenated benzimidazole derivative. A comprehensive understanding of its chemical and safety properties is fundamental to its correct disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 1-(6-chloro-5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₂H₆ClF₃N₄O₃
Molecular Weight 346.65 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 - Severely hazardous to water

Step-by-Step Disposal Protocol

While a specific Safety Data Sheet (SDS) for this compound was not directly available, general procedures for the disposal of combustible, water-hazardous solid chemical waste should be strictly followed. Adherence to local, state, and federal regulations is paramount.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Collection and Segregation:

  • Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste types.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container.

  • Solutions: For solutions of this compound, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Once absorbed, treat the material as solid chemical waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with all available information on the chemical's properties and hazards.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

This compound Disposal Workflow start Start: Identify this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Powder assess_form->solid_waste Solid contaminated_materials Contaminated Labware assess_form->contaminated_materials Contaminated solution_waste Solution assess_form->solution_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Separate Labeled Hazardous Waste Container contaminated_materials->collect_contaminated absorb_solution Absorb with Inert Material solution_waste->absorb_solution store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_contaminated->store_waste treat_as_solid Treat Absorbed Material as Solid Waste absorb_solution->treat_as_solid treat_as_solid->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs final_disposal Arrange for Professional Disposal contact_ehs->final_disposal

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling JNJ-42041935

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling the potent hypoxia-inducible factor (HIF) prolyl-hydroxylase (PHD) inhibitor, JNJ-42041935. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

This compound is a potent, selective, and reversible inhibitor of PHD enzymes.[1][2][3] While specific toxicology data is not widely available, its potency necessitates handling it as a potentially hazardous compound. The following guidelines are based on best practices for managing potent pharmaceutical compounds in a research setting.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal, and ocular routes. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol or dust generation, such as weighing and reconstituting the solid compound. Hoods or full-facepieces can offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities involving dilute solutions, but not recommended as primary protection when handling the powder.[4]
Hand Protection Double GlovingAlways wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[4][5]
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[4]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk activities.[4]
Eye Protection Safety Goggles or a Face ShieldChemical splash goggles that provide a complete seal around the eyes are required.[4] A face shield should be worn over goggles for added protection, especially when there is a splash hazard.[6]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[4]

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation:

  • Designated Area: All handling of the solid compound and concentrated stock solutions must occur in a designated, restricted area, such as a certified chemical fume hood, glove box, or other containment device.[5]

  • Equipment Preparation: Ensure all necessary equipment, including spill kits, is readily available before starting work.[5] Use disposable equipment whenever possible to minimize cleaning and the potential for cross-contamination.[5]

2. Donning PPE:

  • Follow a strict sequence for putting on PPE to ensure proper protection. A common sequence is: shoe covers, inner gloves, coveralls or lab coat, outer gloves, and finally, respiratory and eye protection.

3. Handling the Compound:

  • Solid Form: this compound is typically a white solid. All weighing and initial solubilization of the powder should be performed within a containment device to prevent inhalation of airborne particles.

  • Solution Preparation: this compound is soluble in DMSO.[1][2] Prepare a concentrated stock solution in a containment device. For cell-based assays, the final concentration of DMSO should generally not exceed 0.1%.[1]

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]

4. Decontamination and Doffing PPE:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, coveralls, shoe covers, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

PPE_Decision_Workflow start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment is_powder Handling Solid Compound (Weighing, Aliquoting)? task_assessment->is_powder is_solution Handling Liquid Solution? is_powder->is_solution No high_risk_ppe High-Level PPE Required: - PAPR or Fit-Tested Respirator (P100) - Double Nitrile Gloves - Disposable Coveralls - Safety Goggles and Face Shield - Shoe Covers is_powder->high_risk_ppe Yes low_risk_ppe Standard PPE Required: - Lab Coat - Double Nitrile Gloves - Safety Goggles - Shoe Covers is_solution->low_risk_ppe Yes end End: Proceed with Caution is_solution->end No high_risk_ppe->end low_risk_ppe->end

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Logic waste_generation Waste Generated from Handling this compound waste_type Identify Waste Type waste_generation->waste_type solid_waste Solid Waste: (Gloves, Coveralls, Weigh Papers) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Unused Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste: (Needles, Syringes) waste_type->sharps_waste Sharps solid_disposal Dispose in Labeled Hazardous Solid Waste Container solid_waste->solid_disposal liquid_disposal Dispose in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal sharps_disposal Dispose in Designated Sharps Container sharps_waste->sharps_disposal

Caption: Disposal logic for this compound contaminated waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。